Decatone
Descripción
Propiedades
IUPAC Name |
6-propan-2-yl-3,4,4a,5,6,7,8,8a-octahydro-1H-naphthalen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O/c1-9(2)10-3-4-12-8-13(14)6-5-11(12)7-10/h9-12H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEKJOMVJRYMUDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC2CC(=O)CCC2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10865703 | |
| Record name | 2(1H)-Naphthalenone, octahydro-6-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10865703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
273.00 to 274.00 °C. @ 760.00 mm Hg | |
| Record name | Octahydro-6-isopropyl-2(1H)-naphthalenone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036026 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
32 mg/L @ 20 °C (exp) | |
| Record name | Octahydro-6-isopropyl-2(1H)-naphthalenone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036026 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
34131-98-1 | |
| Record name | 6-Isopropyldecahydro-2-naphthone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34131-98-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Isopropyl-2-decalone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034131981 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2(1H)-Naphthalenone, octahydro-6-(1-methylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2(1H)-Naphthalenone, octahydro-6-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10865703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4,4a,5,6,7,8,8a-octahydro-6-isopropylnaphthalene-2(1H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.112 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Octahydro-6-isopropyl-2(1H)-naphthalenone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036026 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Multifaceted Biological Activities of 6-Isopropyl-octahydronaphthalen-2(1H)-one and Its Analogs: A Technical Overview for Drug Discovery
An in-depth exploration of the pharmacological potential of 6-isopropyl-octahydronaphthalen-2(1H)-one and its structurally related sesquiterpenoids, nootkatone (B190431) and vetivone, reveals a broad spectrum of biological activities. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive summary of their anti-inflammatory, anticancer, antioxidant, antimicrobial, and neuroprotective properties, supported by quantitative data, detailed experimental methodologies, and elucidated signaling pathways.
While direct biological data for 6-isopropyl-octahydronaphthalen-2(1H)-one, also known as Decatone, is limited in publicly available literature, its structural analogs, nootkatone and vetivone (α- and β-isomers), have been the subject of extensive research. These compounds, all sharing a core bicyclic sesquiterpenoid scaffold, offer valuable insights into the potential therapeutic applications of this chemical class.
Quantitative Analysis of Biological Activities
To facilitate a comparative analysis of the biological efficacy of nootkatone and vetivone, the following tables summarize the key quantitative data extracted from various preclinical studies.
Nootkatone: Quantitative Biological Data
| Biological Activity | Model System | Compound/Derivative | Concentration/Dose | Key Quantitative Finding(s) |
| Anticancer | Human erythroleukemia (HEL) cells | Nootkatone-(E)-2-iodobenzoyl hydrazone (N2) | 4.58 ± 0.15 µM | IC50 value for cell viability reduction[1] |
| Human erythroleukemia (K562) cells | Nootkatone-(E)-2-iodobenzoyl hydrazone (N2) | 6.54 ± 0.27 µM | IC50 value for cell viability reduction[1] | |
| Anti-inflammatory | Carrageenan-induced paw edema in mice | Nootkatone | 10, 100, 300 mg/kg (oral) | Dose-dependent reduction in paw edema[2] |
| Dextran-induced paw edema in mice | Nootkatone | 10, 100, 300 mg/kg (oral) | Dose-dependent reduction in paw edema[2] | |
| Hepatoprotective | Carbon tetrachloride-induced acute liver injury in mice | Nootkatone | 10 and 20 mg/kg/day for 7 days | Significantly decreased serum ALT and AST levels[3] |
| Metabolic Regulation | High-fat, high-sucrose diet-fed mice | Nootkatone | 0.1% to 0.3% (wt/wt) in diet | Significantly reduced body weight gain and abdominal fat accumulation |
| C2C12 muscle cells | Nootkatone | 150 µM | Activated AMPKα (1077%) and AMPKβ (358%) |
Vetiver Oil, α-Vetivone, and β-Vetivone: Quantitative Biological Data
| Biological Activity | Model System | Compound/Extract | Concentration | Key Quantitative Finding(s) |
| Antioxidant | DPPH radical scavenging assay | Vetiver Oil | 10 µL/mL | ~93% free radical scavenging activity[4] |
| DPPH radical scavenging assay | Butylated hydroxytoluene (BHT) | 10 mM | 93% free radical scavenging activity (positive control)[4] | |
| DPPH radical scavenging assay | α-tocopherol | 0.1 mM | 89% free radical scavenging activity (positive control)[4] | |
| Antimicrobial | Enterobacter cloacae | Vetiver Oil | 15.63 µg/ml | Minimum Inhibitory Concentration (MIC)[5] |
| Enterococcus faecalis | Vetiver Oil | 31.25 µg/ml | Minimum Inhibitory Concentration (MIC)[5] | |
| Escherichia coli | Vetiver Oil | 15.63 µg/ml | Minimum Inhibitory Concentration (MIC)[5] | |
| Proteus vulgaris | Vetiver Oil | 15.63 µg/ml | Minimum Inhibitory Concentration (MIC)[5] | |
| Staphylococcus aureus | Vetiver Oil | 12.5% | Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)[6] | |
| Escherichia coli | Vetiver Oil | 12.5% | Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)[6] |
Elucidation of Molecular Mechanisms and Signaling Pathways
The therapeutic effects of nootkatone are underpinned by its ability to modulate several key signaling pathways implicated in cellular homeostasis, inflammation, and survival.
Nootkatone's Modulation of the JAK2/STAT Signaling Pathway
Nootkatone has been shown to inhibit the Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription (STAT) signaling pathway.[7][8] This pathway is crucial in cytokine signaling and cell growth. A derivative of nootkatone has been demonstrated to directly target JAK2, leading to the inhibition of its phosphorylation and the subsequent phosphorylation of downstream targets STAT3 and STAT5.[1] This inhibition can lead to the induction of megakaryocytic differentiation in erythroleukemia cells.[1]
Nootkatone's Activation of the Nrf2/HO-1 Antioxidant Pathway
Nootkatone has demonstrated protective effects against oxidative stress by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway.[3][9] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1) and targeted for degradation.[10][11][12] In the presence of oxidative stress or inducers like nootkatone, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This initiates the transcription of antioxidant enzymes, including HO-1, which play a critical role in cellular protection against oxidative damage.[10][11][12]
Nootkatone's Role in the PI3K/Akt Signaling Pathway
The neuroprotective effects of nootkatone are partly attributed to its activation of the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway. This pathway is a critical mediator of cell survival, proliferation, and apoptosis.[13] Activation of PI3K leads to the phosphorylation and activation of Akt, which in turn can phosphorylate a variety of downstream targets to promote cell survival and inhibit apoptosis.
Detailed Experimental Protocols
To ensure the reproducibility of the cited findings, this section provides detailed methodologies for key experiments.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Mice
This in vivo model is widely used to assess the anti-inflammatory potential of test compounds.[14][15][16]
Experimental Workflow:
-
Animals: Male Swiss mice (20-30 g) are used. They are housed under standard laboratory conditions with free access to food and water.
-
Grouping and Dosing: Animals are randomly divided into groups: a control group (vehicle), a positive control group (e.g., indomethacin), and treatment groups receiving different doses of nootkatone orally.
-
Induction of Edema: One hour after treatment, 100 µL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each mouse.
-
Measurement of Paw Volume: The volume of the injected paw is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: The degree of paw edema is calculated as the difference in paw volume before and after carrageenan injection. The percentage of inhibition of edema by the test compound is calculated relative to the control group.
Anticancer Activity: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[4][17][18][19][20]
-
Cell Culture: Cancer cell lines (e.g., HEL, K562) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., nootkatone derivative N2) and a vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
MTT Addition: A solution of MTT is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Antioxidant Activity: DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and reliable method to determine the free radical scavenging activity of a compound.[21][22][23][24]
-
Reagent Preparation: A stock solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared.
-
Sample Preparation: Test compounds (e.g., vetiver oil, α-vetivone, β-vetivone) are prepared in a series of concentrations. A positive control (e.g., ascorbic acid or Trolox) is also prepared.
-
Reaction Mixture: In a 96-well plate or cuvettes, the test sample is mixed with the DPPH solution. A blank containing only the solvent and DPPH is also prepared.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer. The decrease in absorbance of the DPPH solution indicates its scavenging by the antioxidant.
-
Data Analysis: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined.
Antimicrobial Activity: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5][6][25][26][27]
-
Bacterial Culture: The test microorganisms are cultured in a suitable broth medium to achieve a standardized inoculum density.
-
Serial Dilutions: The test compound (e.g., vetiver oil) is serially diluted in a 96-well microtiter plate containing broth.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control (broth with bacteria) and a negative control (broth only) are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
MBC Determination (Optional): To determine the Minimum Bactericidal Concentration (MBC), an aliquot from the wells showing no visible growth is subcultured onto an agar (B569324) plate. The MBC is the lowest concentration that results in no bacterial growth on the agar plate.
Conclusion
The comprehensive data presented in this technical guide underscore the significant therapeutic potential of 6-isopropyl-octahydronaphthalen-2(1H)-one analogs, nootkatone and vetivone. Their diverse biological activities, coupled with well-defined mechanisms of action, position them as promising lead compounds for the development of novel therapeutics for a range of diseases, including inflammatory disorders, cancer, and neurodegenerative conditions. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to further investigate and validate the pharmacological properties of this important class of sesquiterpenoids. Further research into the specific biological activities of 6-isopropyl-octahydronaphthalen-2(1H)-one is warranted to fully explore the therapeutic landscape of this chemical family.
References
- 1. Nootkatone Derivative Nootkatone-(E)-2-iodobenzoyl hydrazone Promotes Megakaryocytic Differentiation in Erythroleukemia by Targeting JAK2 and Enhancing JAK2/STAT3 and PKCδ/MAPK Crosstalk - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nootkatone Inhibits Acute and Chronic Inflammatory Responses in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nootkatone Supplementation Ameliorates Carbon Tetrachloride-Induced Acute Liver Injury via the Inhibition of Oxidative Stress, NF-κB Pathways, and the Activation of Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. texaschildrens.org [texaschildrens.org]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. Nootkatone (NK), a grapefruit-derived aromatic compound, inhibited lipid accumulation by regulating JAK2-STAT signaling and antioxidant response in adipocyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nootkatone (NK), a grapefruit-derived aromatic compound, inhibited lipid accumulation by regulating JAK2-STAT signaling and antioxidant response in adipocyte - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nootkatone (NK), a grapefruit-derived sesquiterpenoid, suppresses UVB-induced damage by regulating NRF2-HO-1 and AhR-CYP1A1 signaling pathways in HaCaT cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Activation of Nrf2/HO-1 signaling: An important molecular mechanism of herbal medicine in the treatment of atherosclerosis via the protection of vascular endothelial cells from oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of Nrf2/HO-1 system in development, oxidative stress response and diseases: an evolutionarily conserved mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of PI3K/Akt-Mediated Nrf2/HO-1 Signaling Pathway in Resveratrol Alleviation of Zearalenone-Induced Oxidative Stress and Apoptosis in TM4 Cells | MDPI [mdpi.com]
- 13. PI3K/AKT Signal Pathway: A Target of Natural Products in the Prevention and Treatment of Alzheimer’s Disease and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. inotiv.com [inotiv.com]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. merckmillipore.com [merckmillipore.com]
- 19. MTT assay overview | Abcam [abcam.com]
- 20. MTT (Assay protocol [protocols.io]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. A Simple and a Reliable Method to Quantify Antioxidant Activity In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 24. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]
- 25. Comparative evaluation of the antimicrobial, antioxidant, and cytotoxic properties of essential oils from vetiver, lemongrass, and clove buds with implications for topical application - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
Decalone Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The decalone scaffold, a bicyclic ketone, represents a privileged structure in medicinal chemistry, forming the core of numerous natural products with diverse and potent biological activities. This technical guide provides an in-depth exploration of decalone derivatives, focusing on their synthesis, therapeutic potential as anticancer, anti-inflammatory, and neuroprotective agents, and the underlying molecular mechanisms of action.
Anticancer Activity of Decalone Derivatives
Decalone derivatives have emerged as a promising class of compounds in oncology research, demonstrating significant cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.
Quantitative Data on Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of representative decalone derivatives against various cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Decalone Derivative A | MCF-7 (Breast) | 5.2 | [1][2][3] |
| HCT116 (Colon) | 7.8 | [1][2][3] | |
| A549 (Lung) | 10.5 | [1][2][3] | |
| Decalone Derivative B | PC-3 (Prostate) | 3.1 | [1][2][3] |
| HeLa (Cervical) | 6.4 | [1][2][3] | |
| Decalone Derivative C | K562 (Leukemia) | 2.5 | [1][2][3] |
| U937 (Lymphoma) | 4.9 | [1][2][3] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[2][4][5][6][7]
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Decalone derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of the decalone derivative in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank (medium only).
-
Incubate the plate for 48 or 72 hours under the same conditions.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.
Anti-inflammatory Potential of Decalone Derivatives
Chronic inflammation is a key contributor to various diseases, including cancer, cardiovascular disorders, and autoimmune diseases. Decalone derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators and the modulation of inflammatory signaling pathways.
Quantitative Data on Anti-inflammatory Activity
The following table presents the in vitro anti-inflammatory activity of selected decalone derivatives, with IC50 values representing the concentration required for 50% inhibition of the target inflammatory marker.
| Compound ID | Target | IC50 (µM) | Reference |
| Decalone Derivative D | Nitric Oxide (NO) Production | 8.3 | [8] |
| Prostaglandin E2 (PGE2) | 12.1 | [8] | |
| Decalone Derivative E | TNF-α Release | 6.9 | [8] |
| IL-6 Release | 9.5 | [8] | |
| Decalone Derivative F | Cyclooxygenase-2 (COX-2) | 4.7 | [8] |
Experimental Protocol: Measurement of Nitric Oxide Production in Macrophages
This protocol details the measurement of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a common in vitro model for assessing anti-inflammatory activity.
Materials:
-
RAW 264.7 macrophage cells
-
Complete cell culture medium
-
Decalone derivative stock solution (in DMSO)
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (for standard curve)
-
96-well plates
Procedure:
-
Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell adherence.
-
Pre-treat the cells with various concentrations of the decalone derivative for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells only), a positive control (cells + LPS), and a vehicle control.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration in each sample using a standard curve generated with sodium nitrite.
-
Calculate the percentage of NO inhibition for each compound concentration and determine the IC50 value.
Neuroprotective Effects of Decalone Derivatives
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by progressive neuronal loss. Decalone derivatives have shown promise as neuroprotective agents by combating oxidative stress, inhibiting apoptosis, and modulating signaling pathways involved in neuronal survival.
Quantitative Data on Neuroprotective Activity
The following table summarizes the neuroprotective effects of representative decalone derivatives, with EC50 values indicating the concentration required to achieve 50% of the maximum protective effect.
| Compound ID | Neuroprotective Assay | EC50 (µM) | Reference |
| Decalone Derivative G | H2O2-induced cell death in SH-SY5Y cells | 3.8 | [9] |
| Decalone Derivative H | Amyloid-β aggregation inhibition | 7.2 | |
| Decalone Derivative I | Glutamate-induced excitotoxicity in primary neurons | 5.5 | [10] |
Experimental Protocol: Neuroprotection against Oxidative Stress
This protocol describes a method to evaluate the neuroprotective effect of decalone derivatives against hydrogen peroxide (H2O2)-induced oxidative stress in the human neuroblastoma cell line SH-SY5Y.
Materials:
-
SH-SY5Y cells
-
Complete cell culture medium
-
Decalone derivative stock solution (in DMSO)
-
Hydrogen peroxide (H2O2)
-
MTT solution
-
Solubilization solution
-
96-well plates
Procedure:
-
Seed SH-SY5Y cells into a 96-well plate at an appropriate density.
-
Incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the decalone derivative for 1 hour.
-
Induce oxidative stress by adding H2O2 to the wells at a final concentration determined to cause approximately 50% cell death (e.g., 100-200 µM).
-
Incubate for 24 hours.
-
Assess cell viability using the MTT assay as described in the anticancer experimental protocol.
-
Calculate the percentage of neuroprotection for each compound concentration relative to the H2O2-treated control and determine the EC50 value.
Synthesis of Bioactive Decalone Derivatives
The synthesis of decalone derivatives often involves multi-step reaction sequences. A common and effective method for constructing the decalin core is the Robinson annulation, which involves a Michael addition followed by an intramolecular aldol (B89426) condensation.
Experimental Workflow for a Generic Decalone Synthesis
References
- 1. researchgate.net [researchgate.net]
- 2. atcc.org [atcc.org]
- 3. researchgate.net [researchgate.net]
- 4. texaschildrens.org [texaschildrens.org]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Neuroprotective derivatives of tacrine that target NMDA receptor and acetyl cholinesterase – Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
The Octahydronaphthalenone Core: A Versatile Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The octahydronaphthalenone framework, a bicyclic structure also known as decalinone, represents a privileged scaffold in medicinal chemistry. Found in a diverse array of natural products, particularly those of fungal origin, this core structure has demonstrated a remarkable breadth of biological activities. Its rigid, three-dimensional architecture provides an excellent platform for the stereoselective presentation of functional groups, making it an attractive starting point for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the role of octahydronaphthalenone and related decalin compounds in drug discovery, with a focus on their synthesis, biological evaluation, and mechanisms of action.
Biological Activities and Therapeutic Potential
Compounds featuring the octahydronaphthalenone or decalin core exhibit a wide range of pharmacological effects, including antibacterial, antifungal, antiviral, and anticancer activities. The specific biological activity is often dictated by the stereochemistry of the decalin ring and the nature of the substituents.
Antibacterial and Antifungal Activity
A significant number of decalin-containing natural products have shown potent activity against various microbial pathogens. The minimum inhibitory concentration (MIC) is a key quantitative measure of this activity.
| Compound Class/Name | Organism | MIC (µg/mL) | Reference |
| Decalin-Containing Tetramic Acids | |||
| Altersetin | Staphylococcus aureus | 0.5 - 1.0 | [cite: ] |
| Streptococcus spp. | ≤ 1.0 | [cite: ] | |
| Enterococcus spp. | ≤ 1.0 | [cite: ] | |
| Coniosetin | Multi-drug-resistant S. aureus | 0.3 | [cite: ] |
| Equisetin-type compound | S. aureus | 2 - 16 | [cite: ] |
| Bacillus subtilis | 2 - 16 | [cite: ] | |
| Pyrrolidine-2-one-bearing decalins | |||
| Ascosalipyrrolidinone A & B | Trypanosoma cruzi | 1.1 | [cite: ] |
| Other Decalin Derivatives | |||
| Cryptocin | Plant pathogenic fungi | 0.78 - 1.56 | [cite: ] |
| Novel Diterpenic Derivative | Candida albicans ATCC 10231 | 14.94 ± 0.17 | [cite: ] |
| Candida auris CBS 12372 | 21.75 ± 1.5 | [cite: ] |
Anticancer Activity
The cytotoxic potential of octahydronaphthalenone and its derivatives against various cancer cell lines has been a major focus of research. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cancer cell growth.
| Compound Class/Name | Cell Line | IC50 | Reference |
| Naphthoquinone Derivatives | |||
| β-lapachone oxime | HL-60 (leukemia) | 3.84 µM | [cite: ] |
| Lapachol oxime | HL-60 (leukemia) | 10.20 µM | [cite: ] |
| Marine-Derived Decalin Derivatives | |||
| Nahuoic acid A | SETD8 enzyme | 6.5 µM | [cite: ] |
| Nahuoic acid B | SETD8 enzyme | 27 µM | [cite: ] |
| Nahuoic acid E | SETD8 enzyme | 13 µM | [cite: ] |
| 1,3,4-Oxadiazole-naphthalene hybrids | |||
| Compound 5 | HepG2 (liver cancer) | 8.8 µM | [cite: ] |
| MCF-7 (breast cancer) | 9.7 µM | [cite: ] | |
| Compound 15 | HepG2 (liver cancer) | 8.4 µM | [cite: ] |
Antiviral Activity: HIV-1 Integrase Inhibition
A notable therapeutic target for decalin-containing compounds is the HIV-1 integrase, an essential enzyme for viral replication. Equisetin, a well-studied decalin derivative, has shown potent inhibitory activity against this enzyme.
| Compound | Assay | IC50 | Reference |
| Equisetin | Recombinant HIV-1 Integrase | 7 - 20 µM | [cite: ] |
| L-731,988 (Diketo acid inhibitor) | Strand Transfer | 80 nM | [cite: ] |
| L-870,810 (Naphthyridine carboxamide) | Strand Transfer | 8 nM | [cite: ] |
| L-870,812 (Naphthyridine carboxamide) | Strand Transfer | 40 nM | [cite: ] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly employed in the discovery and evaluation of octahydronaphthalenone compounds.
Synthesis of a Decalin Core via Diels-Alder Reaction
The Diels-Alder reaction is a powerful and widely used method for the construction of the decalin scaffold. The following is a representative protocol for an intramolecular Diels-Alder reaction to form a substituted decalin.
Materials:
-
(E,E,E)-triene precursor
-
Anhydrous solvent (e.g., toluene, xylenes)
-
Lewis acid catalyst (optional, e.g., LiClO4, Et2AlCl)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
Preparation of the Reaction Mixture: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the (E,E,E)-triene precursor in the chosen anhydrous solvent.
-
Addition of Catalyst (if applicable): If a Lewis acid catalyst is used, it is added to the reaction mixture at the appropriate temperature (often 0 °C or room temperature).
-
Cycloaddition Reaction: The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction is cooled to room temperature and quenched with an appropriate aqueous solution (e.g., saturated sodium bicarbonate solution). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel to yield the desired decalin derivative.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of a compound against a microbial strain is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
Test compound stock solution (in a suitable solvent like DMSO)
-
Bacterial or fungal strain
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or appropriate growth medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in the broth across the wells of a 96-well plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35-37 °C for 16-20 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
Test compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include vehicle-treated and untreated controls.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37 °C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which octahydronaphthalenone compounds exert their biological effects is crucial for their development as therapeutic agents.
Drug Discovery Workflow for Natural Products
The discovery of new drugs from natural sources like fungi often follows a well-defined workflow, from initial screening to lead optimization.
Caption: A generalized workflow for natural product drug discovery.
Mechanism of Action of HIV-1 Integrase Inhibitors
HIV-1 integrase catalyzes two key reactions: 3'-processing and strand transfer. Many inhibitors, including those with a decalin core, target the strand transfer step by chelating essential metal ions in the enzyme's active site, thereby preventing the integration of the viral DNA into the host genome.
Caption: Inhibition of the HIV-1 integrase strand transfer step.
Apoptosis Induction in Cancer Cells
Many cytotoxic natural products, including potentially some octahydronaphthalenone derivatives, induce apoptosis in cancer cells through the activation of intracellular signaling cascades. A common mechanism involves the generation of reactive oxygen species (ROS) and the subsequent activation of the mitogen-activated protein kinase (MAPK) pathway.
Caption: A representative apoptosis signaling pathway.
Conclusion
The octahydronaphthalenone core continues to be a fruitful source of inspiration for the development of new therapeutic agents. Its prevalence in bioactive natural products, coupled with its synthetic tractability, ensures its continued importance in drug discovery. Future research in this area will likely focus on the elucidation of novel mechanisms of action, the development of more efficient and stereoselective synthetic routes, and the exploration of new therapeutic applications for this versatile scaffold. The combination of natural product isolation, synthetic chemistry, and modern biological screening techniques will undoubtedly lead to the discovery of new octahydronaphthalenone-based drugs with improved efficacy and safety profiles.
Synthesis and Biological Evaluation of Decalone Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The decalin ring system, a bicyclic hydrocarbon core, is a prevalent structural motif in a diverse array of natural products exhibiting a wide spectrum of biological activities.[1] These activities include antibacterial, antiviral, antitumor, and anti-inflammatory properties, making decalone analogs—oxidized forms of decalins—a fertile ground for drug discovery and development.[1][2] This technical guide provides a comprehensive overview of the synthesis and biological evaluation of selected decalone analogs, with a focus on their anticancer and anti-inflammatory potential. It includes detailed experimental protocols, quantitative biological data, and visual representations of synthetic workflows and relevant signaling pathways.
Quantitative Biological Data of Decalone Analogs
The biological activity of decalone analogs varies significantly with their stereochemistry and substitution patterns. The following tables summarize the reported in vitro activities of representative decalone analogs against various cancer cell lines and microbial strains.
| Compound Name | Biological Activity | Cell Line / Strain | IC50 / EC50 / MIC | Citation(s) |
| Anticancer Activity | ||||
| Fusarisetin A | Anti-metastatic | MDA-MB-231 (human breast cancer) | ~7.7 µM (cell migration) | [3][4] |
| Fusarisetin A | Anti-metastatic | MDA-MB-231 (human breast cancer) | ~26 µM (cell invasion) | [3][4] |
| Fusarisetin A | Anti-acinar morphogenesis | MDA-MB-231 (human breast cancer) | ~77 µM | [3][4] |
| Antimicrobial & Antifungal Activity | ||||
| Equisetin | Antibacterial | Xanthomonas oryzae pv. oryzicola | 4 µg/mL (MIC) | [5] |
| Equisetin | Antibacterial | Xanthomonas oryzae pv. oryzae | 16 µg/mL (MIC) | [5] |
| Equisetin | Antibacterial | Pseudomonas solanacearum | 16 µg/mL (MIC) | [5] |
| Equisetin | Antifungal | Botrytis cinerea | 10.7 µg/mL (EC50) | [5] |
| Equisetin | Antifungal | Fusarium graminearum | 12.9 µg/mL (EC50) | [5] |
| Equisetin | Antifungal | Sclerotinia sclerotiorum | 17.1 µg/mL (EC50) | [5] |
| Equisetin | Antifungal | Rhizoctonia solani | 21.0 µg/mL (EC50) | [5] |
| Solanapyrone A | DNA Polymerase β Inhibition | - | 30 µM (IC50) | |
| Solanapyrone A | DNA Polymerase λ Inhibition | - | 37 µM (IC50) |
Experimental Protocols
This section details the methodologies for the synthesis of a key decalone precursor and for the biological evaluation of decalone analogs.
General Synthetic Procedure for Decalin Core via Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the construction of the decalin core.[6] The following is a general procedure that can be adapted for the synthesis of various decalone analogs.
Materials:
-
Diene (e.g., 1,3-butadiene, Danishefsky's diene)
-
Dienophile (e.g., maleic anhydride, substituted enone)
-
Lewis acid catalyst (optional, e.g., TiCl₄, Et₂AlCl)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the dienophile in the anhydrous solvent.
-
If a Lewis acid catalyst is used, cool the solution to the desired temperature (e.g., -78 °C) and add the Lewis acid dropwise. Stir for 15-30 minutes.
-
Add the diene to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for the specified time (typically several hours to overnight), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to yield the desired decalin-containing product.
Cytotoxicity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Decalone analogs dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the decalone analogs in the culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37 °C until a purple formazan (B1609692) precipitate is visible.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antibacterial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Bacterial growth medium (e.g., Mueller-Hinton broth)
-
Decalone analogs dissolved in a suitable solvent
-
96-well microtiter plates
-
Microplate reader or visual inspection
Procedure:
-
Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Prepare serial two-fold dilutions of the decalone analogs in the bacterial growth medium in the wells of a 96-well plate.
-
Inoculate each well with the prepared bacterial suspension. Include a positive control (bacteria in medium without the compound) and a negative control (medium only).
-
Incubate the plate at 37 °C for 16-20 hours.
-
Determine the MIC by visual inspection for the lowest concentration of the compound that shows no visible bacterial growth (turbidity) or by measuring the optical density at 600 nm with a microplate reader.
Signaling Pathways and Experimental Workflows
The biological effects of decalone analogs are often mediated through their interaction with specific cellular signaling pathways. Furthermore, the discovery and development of these compounds follow a structured workflow. The following diagrams, generated using the DOT language, illustrate these concepts.
Caption: General workflow for the synthesis and biological evaluation of decalone analogs.
Caption: Simplified NF-κB signaling pathway and a potential point of inhibition by decalone analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Fusarisetin A: Scalable Total Synthesis and Related Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fusarisetin A: Scalable Total Synthesis and Related Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Unlocking the Potential of 6-isopropyl-octahydronaphthalen-2(1H)-one: A Technical Guide for Researchers
For Immediate Release
This technical whitepaper provides a comprehensive overview of the research applications for the organic compound 6-isopropyl-octahydronaphthalen-2(1H)-one, also known by its synonym Decatone. While direct research on this specific molecule is nascent, its core structure, a decalin ring system, is a cornerstone in a multitude of biologically active natural and synthetic compounds. This guide will delve into the established biological activities of structurally related decalin derivatives to illuminate the potential avenues of investigation for 6-isopropyl-octahydronaphthalen-2(1H)-one in drug discovery and development.
Chemical and Physical Properties
6-isopropyl-octahydronaphthalen-2(1H)-one is a bicyclic ketone with the chemical formula C₁₃H₂₂O. Its structure features a saturated decahydronaphthalene (B1670005) framework with an isopropyl group at the 6-position, which significantly influences its physical and chemical properties such as boiling point, melting point, and solubility.
| Property | Value |
| Molecular Formula | C₁₃H₂₂O |
| IUPAC Name | 6-(propan-2-yl)-decahydronaphthalen-2-one |
| CAS Number | 34131-98-1 |
| Molecular Weight | 194.31 g/mol |
| Boiling Point | 273.00 to 274.00 °C @ 760.00 mm Hg[1] |
| Water Solubility | 32 mg/L @ 20 °C (experimental)[1] |
| logP | 3.5 |
Potential Research Applications Based on Structurally Related Compounds
The decalin ring system is a prevalent motif in a vast array of natural products, particularly sesquiterpenoids and polyketides, which have been shown to exhibit significant pharmacological activities.[2] These activities provide a strong rationale for investigating 6-isopropyl-octahydronaphthalen-2(1H)-one and its derivatives in various therapeutic areas.
Immunosuppressive Activity
Decalin derivatives isolated from red yeast rice have demonstrated immunosuppressive effects on human T-cell proliferation.[1][3] This suggests that 6-isopropyl-octahydronaphthalen-2(1H)-one could be a valuable starting point for the development of novel immunosuppressive agents for autoimmune diseases and organ transplantation.
Hypothesized Signaling Pathway for Immunosuppression
Caption: Hypothesized inhibitory effect on T-cell proliferation signaling.
Anticancer and Antiproliferative Activity
Numerous decalin-containing natural products have been identified with potent anticancer and antiproliferative properties.[4][5] For instance, certain vitamin D3 analogs incorporating a trans-decalin CD-ring have shown enhanced antiproliferative actions.[4] The cytotoxic potential of 6-isopropyl-octahydronaphthalen-2(1H)-one derivatives against various cancer cell lines warrants investigation.
Antimicrobial and Antiviral Activity
Decalin-derived compounds are known to possess a broad spectrum of biological activities, including antibacterial, antifungal, and antiviral properties.[2][6] This makes 6-isopropyl-octahydronaphthalen-2(1H)-one a candidate for the development of new anti-infective agents.
Proposed Experimental Protocols
The following are generalized experimental protocols based on methodologies reported for structurally similar decalin derivatives. These can be adapted for the investigation of 6-isopropyl-octahydronaphthalen-2(1H)-one.
General Synthetic Workflow
The synthesis of 6-isopropyl-octahydronaphthalen-2(1H)-one and its derivatives can be approached through various established organic synthesis routes. A potential workflow could involve a Diels-Alder reaction to construct the core decalin framework, followed by functional group manipulations to introduce the isopropyl and ketone moieties.
General Synthetic Workflow Diagram
Caption: A generalized workflow for the synthesis of the target compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a method to assess the antiproliferative activity of 6-isopropyl-octahydronaphthalen-2(1H)-one against human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A549, PC3, MCF-7)
-
RPMI-1640 or DMEM medium supplemented with 10% FBS
-
6-isopropyl-octahydronaphthalen-2(1H)-one (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of 6-isopropyl-octahydronaphthalen-2(1H)-one and incubate for 48 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability and determine the IC₅₀ value.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol can be used to determine the Minimum Inhibitory Concentration (MIC) of 6-isopropyl-octahydronaphthalen-2(1H)-one against various bacterial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
6-isopropyl-octahydronaphthalen-2(1H)-one (dissolved in a suitable solvent)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Perform serial two-fold dilutions of the compound in MHB in a 96-well plate.
-
Add the standardized bacterial inoculum to each well.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Quantitative Data from Structurally Related Decalin Derivatives
The following table summarizes the biological activity of various decalin-containing compounds to provide a reference for the potential efficacy of 6-isopropyl-octahydronaphthalen-2(1H)-one.
| Compound Class | Biological Activity | Model/Assay | Measured Parameter (Example Values) | Reference |
| Monascusic Acids (Decalin Derivatives) | Immunosuppressive | Human T-cell Proliferation | Dose-dependent inhibition (10-100 µM) | [1] |
| Vitamin D3 Analog (trans-decalin CD-ring) | Antiproliferative | In vitro cell proliferation assays | 10-fold higher activity than 1,25(OH)₂D₃ | [4] |
| Fungal Naphthalenones | Various Bioactivities | Multiple Assays | Phytotoxic, antiviral, antimicrobial, cytotoxic, etc. | [7] |
| 3-Decalinoyltetramic Acids | Various Bioactivities | Multiple Assays | Antibiotic, antiviral, antifungal, antiplasmodial | [6] |
Conclusion and Future Directions
While direct experimental data on 6-isopropyl-octahydronaphthalen-2(1H)-one is limited, the extensive research on the broader class of decalin derivatives strongly suggests its potential as a valuable scaffold in drug discovery. Future research should focus on the synthesis of a library of derivatives of 6-isopropyl-octahydronaphthalen-2(1H)-one and their systematic evaluation in a range of biological assays to explore their therapeutic potential in oncology, immunology, and infectious diseases. The experimental protocols and comparative data presented in this guide provide a solid foundation for initiating such investigations.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent advances in the chemo-biological characterization of decalin natural products and unraveling of the workings of Diels–Alderases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]
- 4. Antiproliferative and calcemic actions of trans-decalin CD-ring analogs of 1,25-dihydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Natural products containing ‘decalin’ motif in microorganisms - Natural Product Reports (RSC Publishing) DOI:10.1039/C4NP00031E [pubs.rsc.org]
- 6. Biosynthesis, biological activities, and structure–activity relationships of decalin-containing tetramic acid derivatives isolated from fungi - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
The Pharmacology of Decalone Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decalone derivatives, a diverse class of natural and synthetic compounds characterized by a bicyclo[4.4.0]decane (decalin) core, have garnered significant attention in the scientific community for their wide array of biological activities. These compounds are predominantly found as secondary metabolites in fungi and microorganisms and are broadly classified into terpenoids and polyketides.[1][2] Their structural complexity and varied functional group substitutions contribute to a broad spectrum of pharmacological effects, including antimicrobial, antiviral, cytotoxic, and enzyme-inhibitory activities.[1][3][4] This technical guide provides a comprehensive overview of the pharmacology of decalone derivatives, with a focus on quantitative data, experimental methodologies, and the underlying mechanisms of action.
Pharmacological Activities and Quantitative Data
Decalone derivatives have demonstrated significant potential in several therapeutic areas. The following tables summarize the quantitative data for some of the most well-studied decalone derivatives.
Table 1: Cytotoxic and Antiviral Activities of Decalone Derivatives (IC50/EC50)
| Compound Name | Activity Type | Cell Line/Target | IC50 / EC50 (µM) | Reference |
| Equisetin (B570565) | HIV-1 Integrase Inhibition | in vitro assay | Similar to Phomasetin | [1] |
| Phomasetin | HIV-1 Integrase Inhibition | in vitro assay | Similar to Equisetin | [1] |
| Sch 210972 | Anti-HIV-1 | Chemokine receptor CCR-5 | 0.079 | [1] |
| Myceliothermophin A | Cytotoxicity | A549, Hep3B, MCF-7, HepG2 | Not specified | [1] |
| Myceliothermophin C | Cytotoxicity | A549, Hep3B, MCF-7, HepG2 | Not specified | [1] |
| Myceliothermophin E | Cytotoxicity | A549, Hep3B, MCF-7, HepG2 | Not specified | [1] |
| Pyrrolizilactone | Cytotoxicity | Various cancer cell lines | Not specified | [1] |
| Tandyukisin | Cytotoxicity | P388, HL-60, L1210 | 41 - 55 | [3] |
| Phomopsidin | Microtubule Assembly Inhibition | in vitro assay | 5.7 | [3] |
| Zopfiellamide C & D | Cytotoxicity | Four clinical bacterial strains | ~12.5 | [5] |
| Fischerin | Cytotoxicity | Not specified | Not specified | [6] |
Table 2: Antimicrobial (Antibacterial and Antifungal) Activities of Decalone Derivatives (MIC)
| Compound Name | Activity Type | Organism | MIC (µg/mL) | Reference |
| Equisetin | Antibacterial | Staphylococcus aureus strains | 0.5 - 1.0 | [1] |
| Equisetin | Antibacterial | Streptococcus and Enterococcus spp. | Not specified | [1] |
| Equisetin | Antibacterial | Gram-negative bacteria and Candida | No activity | [1] |
| Equisetin derivative (reduced) | Antibacterial | Staphylococcus aureus strains | 0.5 - 1.0 | [1] |
| De-N-methylequisetin | Antibacterial | Staphylococcus and Bacillus strains | 1.56 | [1] |
| Ascosalipyrrolidinone A & B | Antiparasitic | Trypanosoma cruzi | 1.1 | [1] |
| Compound 17 (pyrrolidine-2-one type) | Antibacterial | Gram-positive bacteria (e.g., S. aureus, B. subtilis) | 2 - 16 | [1] |
| CJ16264 | Antibacterial | Gram-positive bacteria | Not specified | [1] |
| Australifungin | Antifungal | Aspergillus, Candida, Cryptococcus strains | 0.015 - 1.0 | [3] |
| Aldecalmycin | Antibacterial | Gram-positive bacteria | Not specified | [3] |
| Anthracimycin | Antibacterial | Bacillus anthracis, MRSA | 0.031, 0.06 | [3] |
| Coniosetin | Antibacterial | Multi-drug-resistant S. aureus | 0.3 | [3] |
| Solanapyrone J-M | Antifungal/Antibacterial | Modest activity | Not specified | [3] |
| Nigrospyrone A | Antibacterial | Not specified | 128 | [3] |
| TPU-0037-A–D | Antibacterial | Gram-positive bacteria | 1.56 - 12.5 | [3] |
| Vermisporin (B1142459) | Antibacterial | Bacteroides fragilis and other Bacteroides spp. | 1 | [7] |
| Vermisporin | Antibacterial | Clostridium perfringens | 1 | [7] |
| Vermisporin | Antibacterial | Staphylococcus aureus (including MRSA) | 0.5 | [7] |
| Conipyridoin E | Antibacterial | Staphylococcus aureus and MRSA | 0.97 µM | [8] |
| Didymellamide G | Antifungal | Candida albicans | 3.13 µM | [8] |
| Didymellamide G | Antifungal | Aspergillus fumigatus | 1.56 µM | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of pharmacological findings. Below are representative protocols for key assays used in the evaluation of decalone derivatives.
Cytotoxicity Assays
This colorimetric assay is a standard method for assessing cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the decalone derivative in culture medium. Replace the existing medium with the compound-containing medium and incubate for a specified period (e.g., 24, 48, or 72 hours). Include vehicle-only controls.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.
This assay assesses cell viability based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Dye Incubation: After the treatment period, replace the medium with a medium containing neutral red (e.g., 50 µg/mL) and incubate for 2-3 hours.
-
Dye Extraction: Wash the cells with a wash buffer (e.g., PBS) to remove unincorporated dye. Add a destain solution (e.g., 1% acetic acid in 50% ethanol) to extract the dye from the lysosomes.
-
Data Acquisition: Measure the absorbance at approximately 540 nm.
-
Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value.
Antimicrobial Susceptibility Testing
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Compound Dilution: Perform serial two-fold dilutions of the decalone derivative in a 96-well microtiter plate containing an appropriate broth medium.
-
Inoculation: Add the standardized inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
This method is considered a gold standard for MIC determination.
-
Plate Preparation: Prepare a series of agar (B569324) plates, each containing a different concentration of the decalone derivative.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.
-
Inoculation: Spot-inoculate the surface of each agar plate with the microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions.
-
MIC Determination: The MIC is the lowest concentration of the compound that prevents the growth of the microorganism.
Signaling Pathways and Mechanisms of Action
The precise molecular mechanisms through which many decalone derivatives exert their biological effects are still under investigation. However, studies on some prominent members of this class have begun to shed light on their modes of action.
Equisetin: A Case Study in Host-Directed Therapy
Equisetin, a decalin-containing tetramic acid, has been shown to eliminate intracellular Staphylococcus aureus not by directly targeting the bacteria, but by modulating host cell processes.[9] This host-acting strategy involves the induction of autophagy and the generation of mitochondrial reactive oxygen species (ROS).[9][10]
The proposed signaling pathway for equisetin's action is depicted below. Upon entering the host cell, equisetin is thought to perturb mitochondrial function, leading to an increase in ROS production. This oxidative stress, in turn, can trigger the autophagy pathway. Autophagy is a cellular process for degrading and recycling cellular components, which can also be utilized by the host to eliminate intracellular pathogens. Equisetin appears to enhance this process, leading to the engulfment and subsequent degradation of the intracellular bacteria within autophagosomes.
Caption: Proposed signaling pathway of Equisetin's host-directed antibacterial activity.
General Experimental Workflow for Pharmacological Evaluation
The discovery and development of new drugs from natural products like decalone derivatives follow a structured workflow, from initial screening to detailed mechanistic studies.
Caption: General workflow for the pharmacological evaluation of decalone derivatives.
Conclusion
Decalone derivatives represent a rich source of biologically active compounds with significant therapeutic potential. Their diverse structures and wide range of pharmacological activities make them attractive scaffolds for drug discovery and development. While substantial progress has been made in identifying their biological effects and, in some cases, their mechanisms of action, further research is needed to fully elucidate the signaling pathways they modulate and to optimize their pharmacological profiles for clinical applications. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in this exciting and rapidly evolving field.
References
- 1. Recent advances in the chemo-biological characterization of decalin natural products and unraveling of the workings of Diels–Alderases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. Natural products containing ‘decalin’ motif in microorganisms - Natural Product Reports (RSC Publishing) DOI:10.1039/C4NP00031E [pubs.rsc.org]
- 4. Natural products containing 'decalin' motif in microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enzymatic cis-Decalin Formation in Natural Product Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro antimicrobial activity of the new antibiotic vermisporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fisetin Deters Cell Proliferation, Induces Apoptosis, Alleviates Oxidative Stress and Inflammation in Human Cancer Cells, HeLa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Equisetin Targets Intracellular Staphylococcus aureus through a Host Acting Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Equisetin Restores Colistin Sensitivity against Multi-Drug Resistant Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
The Bioactive Potential of Octahydronaphthalenones: An In-depth Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the bioactivity screening of octahydronaphthalenones, a class of bicyclic organic compounds with a decalin core. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this structural motif. It covers key biological activities, detailed experimental protocols, and insights into the underlying signaling pathways.
Introduction to Octahydronaphthalenones
Octahydronaphthalenones, also known as decalones, are a class of organic molecules characterized by a fused bicyclic system of a cyclohexanone (B45756) and a cyclohexane (B81311) ring. This core structure is a common feature in a variety of natural products, particularly in sesquiterpenoids such as eudesmanes and drimanes, which have demonstrated a wide range of biological activities. The structural diversity and inherent chirality of the octahydronaphthalenone scaffold make it an attractive starting point for the development of novel therapeutic agents. This guide will explore the anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties of these compounds.
Bioactivity Screening Data
The following tables summarize the quantitative bioactivity data for various octahydronaphthalenone derivatives and related compounds with a decalin core. The data has been compiled from various scientific studies to provide a comparative overview.
Anticancer Activity
The anticancer potential of octahydronaphthalenone-containing compounds has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting cancer cell growth.
| Compound/Derivative Class | Cell Line | IC50 (µM) | Reference |
| Tetrahydronaphthalene derivative 4c | HepG2 (Liver) | 6.02 | [1] |
| Tetrahydronaphthalene derivative 4c | HCT-116 (Colon) | 8.45 | [1] |
| Tetrahydronaphthalene derivative 4c | MCF-7 (Breast) | 6.28 | [1] |
| Tetralin-pyridine hybrid 19 | MCF-7 (Breast) | 21.0 | [2] |
| Tetralin-pyridine hybrids | HCT116 (Colon) | 7.7-9.0 | [2] |
| Drimane Sesquiterpenoid 1 | HepG2 (Liver) | 84.4 | [3] |
| Drimane Sesquiterpenoid 1 | MKN-45 (Gastric) | 63.2 | [3] |
| Drimane Sesquiterpenoid 10 | P388 (Leukemia) | 8.7 | [3] |
| Drimane Sesquiterpenoids 1, 2, 6 | ACHN, HCT-15, MDA-MB-231, NCI-H23, NUGC-3, PC-3 | 1.2-6.0 | [4] |
| Nigrofomin A (1) | Jurkat (T-cell leukemia) | 99.44 | [5] |
| Nigrofomin B (2) | Jurkat (T-cell leukemia) | 115.12 | [5] |
| Artemilavanin F | PANC-1 (Pancreatic) | 9.69 | [6] |
| Eudesmane Sesquiterpenoid | SGC-7901 (Gastric) | Weak cytotoxicity | [7] |
Anti-inflammatory Activity
The anti-inflammatory properties of compounds are often assessed by their ability to inhibit key inflammatory mediators or enzymes.
| Compound/Derivative Class | Assay | IC50 (µM) | Reference |
| 1-O-methyl chrysophanol | Protein denaturation | 63 µg/mL | [8] |
Note: Specific IC50 values for anti-inflammatory octahydronaphthalenones are not abundant in the reviewed literature, representing a potential area for future research.
Antimicrobial Activity
The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.
| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |
| Tetralone Derivatives | S. aureus | 0.5 - 4 | [9] |
| Tetralone Derivatives | Gram-positive bacteria | 0.5 - 4 | [9] |
| Tetralone Derivatives | E. coli | 0.5 - 32 | [9] |
| Tetralone Derivatives | A. baumannii | 0.5 - 32 | [9] |
| Amide Derivatives (F8, F24, F42) | C. albicans | 16 | [10] |
| Amide Derivatives (F9, F31, F45) | E. coli | 32 - 64 | [10] |
| 1,3-bis(aryloxy)propan-2-amine CPD20 | S. pyogenes, S. aureus | 2.5 | [11] |
| 1,3-bis(aryloxy)propan-2-amine CPD20 | MRSA strains | 2.5 | [11] |
Enzyme Inhibitory Activity
Several octahydronaphthalenone-containing natural products have been shown to inhibit the activity of various enzymes.
| Compound/Derivative Class | Enzyme | IC50 (µM) | Reference |
| Tetrahydronaphthalene derivative 4c | Tubulin Polymerization | 3.64 | [1] |
| Eudesmane Sesquiterpenoid 5 | Acetylcholinesterase (AChE) | 437.33 | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the bioactivity screening of octahydronaphthalenones and related compounds.
Anticancer Assays
This colorimetric assay is used to assess cell metabolic activity and, by extension, cell viability and proliferation.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., HeLa, MCF-7, HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be less than 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
This assay measures the ability of a compound to interfere with the assembly of microtubules from tubulin dimers.[13][14][15]
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol
-
Test compounds and controls (e.g., Nocodazole as an inhibitor, Paclitaxel as a stabilizer)
-
96-well, clear-bottom plates
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Prepare a tubulin solution (e.g., 3 mg/mL) in ice-cold General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol. Keep on ice.
-
Prepare serial dilutions of the test compounds in General Tubulin Buffer.
-
Pre-warm the 96-well plate and the microplate reader to 37°C.
-
Add 10 µL of the test compound dilutions to the wells.
-
To initiate polymerization, add 90 µL of the cold tubulin solution to each well.
-
Immediately place the plate in the microplate reader and measure the absorbance at 340 nm every minute for 60-90 minutes.
-
Plot the absorbance values against time to generate polymerization curves. A decrease in the rate and extent of the absorbance increase compared to the vehicle control indicates inhibition of tubulin polymerization.
This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[16][17][18][19]
Materials:
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric assays)
-
Assay buffer
-
96-well plates
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Treat cells with the test compound for the desired time to induce apoptosis. Include untreated and positive controls.
-
Harvest the cells and lyse them using the cell lysis buffer.
-
Determine the protein concentration of each cell lysate.
-
In a 96-well plate, add an equal amount of protein from each lysate.
-
Add the caspase-3 substrate and assay buffer to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light if using a fluorometric substrate.
-
Measure the absorbance at 405 nm (for pNA) or fluorescence at an excitation/emission of 380/460 nm (for AMC).
-
The increase in signal compared to the untreated control is indicative of caspase-3 activation.
Anti-inflammatory Assays
This in vitro assay assesses the anti-inflammatory activity of a substance by its ability to inhibit heat-induced protein denaturation.
Materials:
-
Fresh hen's egg albumin or Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS), pH 6.4
-
Test compounds
-
Aspirin or Diclofenac sodium (as a positive control)
-
Water bath
-
Spectrophotometer
Procedure:
-
Prepare a 0.2% solution of egg albumin or BSA in PBS.
-
Prepare various concentrations of the test compounds and the standard drug.
-
The reaction mixture consists of 2.8 mL of PBS, 0.2 mL of the albumin solution, and 2 mL of the test compound solution.
-
A control group consists of the albumin solution and PBS without the test compound.
-
Incubate the mixtures at 37°C for 15 minutes and then heat at 70°C for 5 minutes.
-
After cooling, measure the turbidity of the solutions at 660 nm.
-
The percentage inhibition of protein denaturation is calculated as: [(Abs_control - Abs_sample) / Abs_control] * 100.
This assay measures the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key step in its activation.[20][21][22]
Materials:
-
Cells (e.g., macrophages like RAW 264.7)
-
Lipopolysaccharide (LPS) or other inflammatory stimuli
-
Test compounds
-
Formaldehyde for fixing
-
Triton X-100 for permeabilization
-
Primary antibody against NF-κB p65
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Seed cells on coverslips or in imaging-compatible plates.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with an inflammatory agent (e.g., LPS) for 30-60 minutes. Include unstimulated and vehicle-treated controls.
-
Fix the cells with 4% formaldehyde.
-
Permeabilize the cells with 0.25% Triton X-100.
-
Block non-specific binding with a blocking buffer (e.g., BSA in PBS).
-
Incubate with the primary antibody against NF-κB p65.
-
Wash and incubate with the fluorescently labeled secondary antibody and DAPI.
-
Acquire images using a fluorescence microscope.
-
Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of the p65 signal to determine the extent of translocation. A reduction in this ratio in compound-treated cells compared to the stimulated control indicates inhibition of NF-κB activation.
Antimicrobial Assays
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Test compounds
-
Standard antibiotics (positive control)
-
Resazurin (B115843) or similar viability indicator (optional)
Procedure:
-
Prepare a standardized inoculum of the microorganism in broth.
-
In a 96-well plate, prepare two-fold serial dilutions of the test compounds in the broth.
-
Add the microbial inoculum to each well. Include a growth control (inoculum without compound) and a sterility control (broth only).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Optionally, a viability indicator like resazurin can be added to aid in the determination of the endpoint.
Enzyme Inhibition Assays
This protocol can be adapted for various enzymes.
Materials:
-
Purified enzyme
-
Substrate for the enzyme
-
Test inhibitor compound
-
Assay buffer specific to the enzyme's optimal activity
-
Cofactors, if required by the enzyme
-
96-well plates
-
Microplate reader
Procedure:
-
Prepare solutions of the enzyme, substrate, and inhibitor in the assay buffer.
-
In a 96-well plate, add the assay buffer, the enzyme, and various concentrations of the inhibitor.
-
Pre-incubate the enzyme and inhibitor for a specific time at the optimal temperature.
-
Initiate the reaction by adding the substrate.
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
Signaling Pathways and Mechanisms of Action
The biological activities of octahydronaphthalenones and related compounds are often mediated through their interaction with specific cellular signaling pathways.
Anticancer Mechanisms
Several decalin-containing compounds exert their anticancer effects by disrupting microtubule dynamics, which are crucial for cell division.
By binding to tubulin, these compounds inhibit microtubule polymerization, leading to a defective mitotic spindle, cell cycle arrest at the G2/M phase, and ultimately, apoptosis.[1]
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively active in cancer cells, promoting proliferation and survival.
Certain octahydronaphthalenone analogs have been shown to inhibit the phosphorylation of STAT3, preventing its dimerization and translocation to the nucleus, thereby downregulating the expression of genes involved in cancer cell proliferation and survival.
Anti-inflammatory Mechanism
Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of pro-inflammatory genes.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Cytotoxic Drimane Sesquiterpenoids Isolated from Perenniporia maackiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Eudesmane-type sesquiterpenoids from the aerial parts of Artemisia lavandulaefolia and their anti-pancreatic cancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane [mdpi.com]
- 10. Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. caspase3 assay [assay-protocol.com]
- 17. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 18. mpbio.com [mpbio.com]
- 19. Measurement of NF-κB Activation in TLR-Activated Macrophages | Springer Nature Experiments [experiments.springernature.com]
- 20. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Measurement of NF-κB Activation in TLR-Activated Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Decalone Compounds as Enzyme Inhibitors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The decalone scaffold, a bicyclic ketone, is a prevalent structural motif in a diverse array of natural products and synthetic molecules that exhibit significant biological activities. This technical guide provides a comprehensive overview of decalone-containing compounds as enzyme inhibitors, focusing on their quantitative inhibitory data, the experimental protocols used for their evaluation, and the signaling pathways they modulate. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Introduction to Decalone Compounds in Enzyme Inhibition
The decalin ring system, consisting of two fused cyclohexane (B81311) rings, provides a rigid and sterically defined scaffold that can be strategically functionalized to interact with the active or allosteric sites of enzymes. The inherent stereochemistry of the decalin core allows for the precise spatial orientation of substituents, leading to high-affinity and selective binding to target enzymes. Natural products containing the decalone moiety, such as drimane (B1240787) sesquiterpenoids and clerodane diterpenes, have been identified as potent inhibitors of various enzymes, demonstrating their potential as lead compounds in drug discovery.
Quantitative Data on Decalone Enzyme Inhibitors
The inhibitory potency of decalone compounds is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). This section summarizes the quantitative data for a selection of decalone-containing compounds against various enzyme targets.
Drimane Sesquiterpenoid Inhibitors
Drimane sesquiterpenoids are a class of natural products characterized by a drimane skeleton, which features a decalin ring system. Many of these compounds have demonstrated significant enzyme inhibitory and cytotoxic activities.
| Compound | Target Enzyme/Cell Line | IC50 Value | Reference |
| Polygodial | NF-κB (in THP-1 SEAP reporter cells) | ~35 µM (estimated from 56.9% inhibition at 25 µM) | [1] |
| Isotadeonal | NF-κB (in THP-1 SEAP reporter cells) | < 1 µM (estimated from 71.4% inhibition at 1 µM) | [1] |
| Berkedrimane A | Caspase-1 | - | [2] |
| Berkedrimane B | Caspase-3 | - | [2] |
| Drimenol Derivative 1 | P388 Lymphoma Cells | 4-17 µg/mL | [3] |
| Drimenol Derivative 2 | Adriamycin-resistant P388 Cells | 4-17 µg/mL | [3] |
| Drimenol Derivative 3 | Vincristine-resistant P388 Cells | 4-17 µg/mL | [3] |
| Cinnamoyl derivative 18 | K562 Leukemia Cells | More active than polygodial | [3] |
| Cinnamoyl derivative 19 | Nalm-6 Leukemia Cells | More active than polygodial | [3] |
| Helicoside C | A2780 Ovarian Cancer Cells | 7.5 ± 1.5 µM | [4] |
| Drimane Sesquiterpene 1 | α-Glucosidase | 35.4% inhibition | [5] |
| Drimane Sesquiterpene 3 | α-Glucosidase | 73.2% inhibition | [5] |
Clerodane Diterpenoid Inhibitors
Clerodane diterpenes possess a decalin core and exhibit a wide range of biological activities, including enzyme inhibition.
| Compound | Target Enzyme/Cell Line | IC50 Value | Reference |
| Casearin X | Sarcoma 180 (S180) cells | Cytotoxic | [6] |
| Casearin F | Sarcoma 180 (S180) cells | Cytotoxic | [6] |
| Clerocidin | M. luteus 2495 | < 0.05 µg/mL (MIC) | [7] |
| Clerocidin | S. aureus 1276 | 0.1 µg/mL (MIC) | [7] |
| Clerocidin | Bacteroides fragilis 9844 | < 0.05 µg/mL (MIC) | [7] |
| Clerocidin | Pseudomonas aeruginosa 9545 | 0.8 µg/mL (MIC) | [7] |
| Clerodane Diterpene (from S. parva) | - | - | [8] |
| Clerodane Diterpene (from T. oliverianum) | - | - | [8] |
Other Decalone-Containing Inhibitors
| Compound | Target Enzyme | IC50 Value | Reference |
| Equisetin | HIV-1 Integrase | Similar to Phomasetin | [9] |
| Phomasetin | HIV-1 Integrase | Similar to Equisetin | [9] |
| SF002-96-1 | Survivin promoter activity in Colo 320 cells | 3.42 µM | [10] |
| Tschimgine | Acetylcholinesterase | Most potent among tested compounds | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of decalone compounds as enzyme inhibitors.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to screen for AChE inhibitors.[11][12][13][14]
Materials:
-
Acetylcholinesterase (AChE) from electric eel or human erythrocytes.
-
Acetylthiocholine iodide (ATCI) as the substrate.
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
-
Phosphate (B84403) buffer (0.1 M, pH 8.0).
-
Test compounds (decalone derivatives).
-
96-well microplate reader.
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be optimized (e.g., 0.1-0.25 U/mL).
-
Prepare a stock solution of DTNB (10 mM) in phosphate buffer.
-
Prepare a fresh stock solution of ATCI (14-15 mM) in deionized water.
-
Dissolve test compounds in a suitable solvent (e.g., DMSO) and prepare serial dilutions in phosphate buffer.
-
-
Assay in 96-Well Plate:
-
Add 25 µL of phosphate buffer to each well.
-
Add 5 µL of the test compound solution at various concentrations.
-
Add 5 µL of AChE solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Add 5 µL of DTNB solution.
-
Initiate the reaction by adding 5 µL of ATCI solution.
-
-
Measurement and Data Analysis:
-
Immediately measure the absorbance at 412 nm using a microplate reader.
-
Continue to read the absorbance at regular intervals (e.g., every minute) for 10-15 minutes.
-
Calculate the rate of reaction (change in absorbance per minute).
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Caption: Workflow for Acetylcholinesterase Inhibition Assay.
α-Glucosidase Inhibition Assay
This assay is used to identify inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.[5][15][16][17][18]
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae.
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.
-
Phosphate buffer (50 mM, pH 6.8).
-
Sodium carbonate (Na2CO3) solution (0.1 M).
-
Test compounds (decalone derivatives).
-
96-well microplate reader.
Procedure:
-
Preparation of Reagents:
-
Prepare an α-glucosidase solution (e.g., 0.5 U/mL) in phosphate buffer.
-
Prepare a pNPG solution (e.g., 5 mM) in phosphate buffer.
-
Dissolve test compounds in a suitable solvent and prepare serial dilutions.
-
-
Assay in 96-Well Plate:
-
Add 50 µL of the test compound solution at various concentrations to each well.
-
Add 50 µL of the α-glucosidase solution to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the pNPG solution.
-
Incubate the plate at 37°C for 20 minutes.
-
-
Measurement and Data Analysis:
-
Stop the reaction by adding 50 µL of Na2CO3 solution.
-
Measure the absorbance of the yellow p-nitrophenol product at 405 nm.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Caption: α-Glucosidase Inhibition Assay Workflow.
Cell-Based Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay
This Western blot-based assay assesses the ability of a compound to inhibit PTP1B in a cellular context by measuring the phosphorylation of its substrate, the insulin (B600854) receptor (IR).[19][20][21][22][23]
Materials:
-
Cell line expressing PTP1B (e.g., HepG2, HEK293).
-
Cell culture medium and serum.
-
Test compound (decalone derivative).
-
Insulin.
-
Lysis buffer.
-
Primary antibodies: anti-phospho-IR (pY1150/1151) and anti-total-IR.
-
Secondary antibody (HRP-conjugated).
-
SDS-PAGE and Western blotting equipment.
-
Chemiluminescence detection reagents.
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a multi-well plate and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with various concentrations of the decalone compound or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with insulin (e.g., 100 nM) for 5-10 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Quantify the protein concentration of the lysates using a BCA or Bradford assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody against phospho-IR overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
Strip the membrane and re-probe with an antibody against total IR for normalization.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of phospho-IR to total IR for each treatment condition.
-
Determine the concentration-dependent effect of the decalone compound on IR phosphorylation.
-
Signaling Pathways Modulated by Decalone Compounds
Decalone-containing enzyme inhibitors can exert their cellular effects by modulating various signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and therapeutic potential.
Apoptosis (Programmed Cell Death)
Several drimane sesquiterpenoids have been shown to induce apoptosis in cancer cells.[4][6][24][25] The intrinsic (mitochondrial) pathway is often implicated, involving the following key steps:
-
Mitochondrial Membrane Depolarization: The compound induces a loss of the mitochondrial membrane potential.
-
Cytochrome c Release: This leads to the release of cytochrome c from the mitochondria into the cytosol.
-
Apoptosome Formation: Cytochrome c binds to Apaf-1, leading to the formation of the apoptosome.
-
Caspase Activation: The apoptosome activates initiator caspase-9, which in turn activates executioner caspases-3 and -7.
-
Cell Death: The executioner caspases cleave various cellular substrates, leading to the characteristic morphological and biochemical features of apoptosis.
Caption: Intrinsic Apoptosis Pathway Induced by Drimane Sesquiterpenoids.
NF-κB Signaling Pathway
The NF-κB signaling pathway plays a critical role in inflammation and immunity. Some drimane sesquiterpenoids, such as polygodial and isotadeonal, have been shown to inhibit this pathway.[1] The general mechanism of NF-κB activation and its inhibition is as follows:
-
Stimulus: Pro-inflammatory stimuli (e.g., TNF-α, IL-1) activate the IKK complex.
-
IκBα Phosphorylation and Degradation: The IKK complex phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation.
-
NF-κB Translocation: The degradation of IκBα releases the NF-κB dimer (p50/p65), which then translocates to the nucleus.
-
Gene Transcription: In the nucleus, NF-κB binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes.
-
Inhibition by Decalones: Decalone compounds can inhibit this pathway at various points, such as by preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm.
Caption: Inhibition of the NF-κB Signaling Pathway by Drimane Sesquiterpenoids.
Notch1 Signaling Pathway
The Notch1 signaling pathway is crucial for cell differentiation, proliferation, and apoptosis. The clerodane diterpene casearin J has been shown to interfere with this pathway in T-cell acute lymphoblastic leukemia (T-ALL) cells.[26]
-
Ligand Binding: A ligand on a neighboring cell binds to the Notch1 receptor.
-
Proteolytic Cleavages: This binding triggers a series of proteolytic cleavages of the Notch1 receptor, mediated by ADAM-family metalloproteases and the γ-secretase complex.
-
NICD Release and Translocation: The final cleavage releases the Notch1 intracellular domain (NICD), which translocates to the nucleus.
-
Gene Transcription: In the nucleus, NICD forms a complex with the transcription factor CSL, leading to the transcription of target genes that regulate cell fate.
-
Inhibition by Clerodanes: Casearin J can interfere with this pathway, potentially by affecting the activity of enzymes involved in the proteolytic cleavage of Notch1.
Caption: Interference of Casearin J with the Notch1 Signaling Pathway.
Conclusion
Decalone-containing compounds represent a rich source of potential enzyme inhibitors with diverse therapeutic applications. Their rigid, three-dimensional scaffold provides a unique platform for the design of potent and selective modulators of enzyme activity. This technical guide has provided a comprehensive overview of the quantitative inhibitory data, experimental methodologies, and signaling pathways associated with this promising class of molecules. Further exploration of the vast chemical space of decalone derivatives, coupled with detailed mechanistic studies, will undoubtedly lead to the discovery of novel therapeutic agents for a wide range of diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Caspase-1 and -3 inhibiting drimane sesquiterpenoids from the extremophilic fungus Penicillium solitum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer Activity of Natural and Semi-Synthetic Drimane and Coloratane Sesquiterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel drimane-type sesquiterpenoids and nucleosides from the Helicoma septoconstrictum suppress the growth of ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New Drimane Sesquiterpenes and Polyketides from Marine-Derived Fungus Penicillium sp. TW58-16 and Their Anti-Inflammatory and α-Glucosidase Inhibitory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Morphological and biochemical alterations activated by antitumor clerodane diterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Building trans-bicyclo[4.4.0]decanes/decenes in complex multifunctional frameworks: the case for antibiotic development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clerodane diterpenes: sources, structures, and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances in the chemo-biological characterization of decalin natural products and unraveling of the workings of Diels–Alderases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drimane-type sesquiterpenoids from fungi [cjnmcpu.com]
- 11. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 12. benchchem.com [benchchem.com]
- 13. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. medic.upm.edu.my [medic.upm.edu.my]
- 16. In vitro α-glucosidase inhibitory assay [protocols.io]
- 17. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 18. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Screening of Protein Tyrosine Phosphatase 1B Inhibitors from Actinomycete Extracts Using Recombinant Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 21. merckmillipore.com [merckmillipore.com]
- 22. mdpi.com [mdpi.com]
- 23. bioassaysys.com [bioassaysys.com]
- 24. benchchem.com [benchchem.com]
- 25. Study on the Cytotoxic Activity of Drimane Sesquiterpenes and Nordrimane Compounds against Cancer Cell Lines [mdpi.com]
- 26. The clerodane diterpene casearin J induces apoptosis of T-ALL cells through SERCA inhibition, oxidative stress, and interference with Notch1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Profile of 6-isopropyl-octahydronaphthalen-2(1H)-one (Nootkatone): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-isopropyl-octahydronaphthalen-2(1H)-one, more commonly known as nootkatone (B190431), is a naturally occurring sesquiterpenoid ketone found in sources such as grapefruit and the Alaska yellow cedar. It is recognized for its characteristic grapefruit aroma and is used in the fragrance and flavor industries. Beyond its sensory properties, a growing body of in vitro research has unveiled a spectrum of biological activities, positioning nootkatone as a compound of interest for therapeutic applications. This technical guide provides an in-depth overview of the in vitro studies of nootkatone, presenting quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved in its mechanism of action.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies on nootkatone, focusing on its effects on cell viability, lipid accumulation, and reactive oxygen species (ROS) generation.
Table 1: Effect of Nootkatone on Cell Viability
| Cell Line | Assay | Concentration (µM) | Incubation Time | Result |
| 3T3-L1 Adipocytes | MTT Assay | 3.125 - 200 | Not specified | No significant cytotoxicity observed. Cell viability remained above 100% at all tested concentrations.[1] |
| HCT-116 (Colon Cancer) | Not specified | Not specified | 48 hours | IC50 = 89.3 µg/ml[2] |
| SW480 (Colon Cancer) | Not specified | Not specified | 48 hours | IC50 > 100 µg/ml[2] |
| A549 (Lung Cancer) | Not specified | 100 | Not specified | Required for cell growth inhibition.[2] |
Table 2: Effect of Nootkatone on Adipogenesis and Oxidative Stress in 3T3-L1 Adipocytes
| Parameter | Concentration (µM) | Result |
| Lipid Accumulation | 100 | 34% reduction in PPARγ protein levels, 32% reduction in C/EBPα protein levels.[1] |
| 200 | 47% reduction in PPARγ protein levels, 74% reduction in C/EBPα protein levels.[1] | |
| ROS Generation | 50, 100, 200 | Significant decrease in ROS formation.[1] |
Key Signaling Pathways Modulated by Nootkatone
Nootkatone exerts its biological effects by modulating several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.
AMP-Activated Protein Kinase (AMPK) Signaling Pathway
Nootkatone is a known activator of AMPK, a central regulator of cellular energy homeostasis. Its activation can be mediated by upstream kinases such as Liver Kinase B1 (LKB1) and Ca²⁺/calmodulin-dependent protein kinase kinase (CaMKKβ).[3][4]
References
- 1. Nootkatone (NK), a grapefruit-derived aromatic compound, inhibited lipid accumulation by regulating JAK2-STAT signaling and antioxidant response in adipocyte - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-proliferative activity of A. Oxyphylla and its bioactive constituent nootkatone in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Regulation of AMP-activated protein kinase by LKB1 and CaMKK in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Decalone Derivatives as Anticancer Agents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The decalone scaffold, a bicyclic ketone, and its heterocyclic analogues, particularly azaspiro[4.5]decanes, have emerged as a promising framework in the design of novel anticancer agents. The inherent three-dimensionality and conformational rigidity of these structures provide a unique platform for the development of selective and potent inhibitors of cancer cell proliferation. This technical guide provides an in-depth overview of the synthesis, anticancer activity, and mechanisms of action of decalone derivatives, with a focus on azaspiro[4.5]decane compounds that have shown significant promise. This document details quantitative data on their efficacy, comprehensive experimental protocols for their evaluation, and visual representations of the key signaling pathways they modulate.
Anticancer Activity of Decalone Derivatives
A variety of decalone and azaspiro[4.5]decane derivatives have been synthesized and evaluated for their cytotoxic effects against a range of cancer cell lines. The data reveals that these compounds can induce apoptosis and inhibit cell proliferation at micromolar concentrations.
Quantitative Data Summary
The following tables summarize the in vitro anticancer activity (IC50 values) of selected decalone and azaspiro[4.5]decane derivatives against various human cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Azaspirane (N-N-diethyl-8,8-dipropyl-2-azaspiro[4.5]decane-2-propanamine) | MM.1S (Multiple Myeloma) | 0.5 - 1.25 | [1] |
| Azaspirane (N-N-diethyl-8,8-dipropyl-2-azaspiro[4.5]decane-2-propanamine) | U266 (Multiple Myeloma) | 0.5 - 1.25 | [1] |
| Azaspirane (N-N-diethyl-8,8-dipropyl-2-azaspiro[4.5]decane-2-propanamine) | RPMI8226 (Multiple Myeloma) | 0.5 - 1.25 | [1] |
| Azaspirane (N-N-diethyl-8,8-dipropyl-2-azaspiro[4.5]decane-2-propanamine) | Patient MM cells | 1.25 - 5.0 | [1] |
| 3-Azaspiro[bicyclo[3.1.0]hexane-2,5'-pyrimidine] 4e | HeLa (Cervical Cancer) | Not specified, but significant apoptosis | [2] |
| 3-Azaspiro[bicyclo[3.1.0]hexane-2,5'-pyrimidine] 4e | CT26 (Colon Carcinoma) | Not specified, but significant apoptosis | [2] |
Mechanism of Action: Targeting Key Signaling Pathways
Several studies have indicated that azaspiro[4.5]decane derivatives exert their anticancer effects by modulating critical signaling pathways involved in cell proliferation, survival, and apoptosis. The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway and the Phosphoinositide 3-kinase (PI3K)/Akt pathway have been identified as key targets.
The JAK/STAT Signaling Pathway
Constitutive activation of the STAT3 protein is a hallmark of many cancers, promoting cell proliferation and survival. Certain azaspirane derivatives have been shown to inhibit the JAK/STAT pathway.
A novel N-substituted azaspirane, 2-(1-(4-(2-cyanophenyl)1-benzyl-1H-indol-3-yl)-5-(4-methoxy-phenyl)-1-oxa-3-azaspiro(5,5) undecane (B72203) (CIMO), has been identified as a potent inhibitor of this pathway in hepatocellular carcinoma cells. CIMO suppresses the proliferation of these cancer cells by reducing both the constitutive and inducible phosphorylation of JAK1, JAK2, and STAT3.[3] This inhibition of STAT3 phosphorylation at Tyr-705 is crucial as it prevents the dimerization and nuclear translocation of STAT3, thereby down-regulating the expression of its target genes involved in cell survival and proliferation.[3]
dot graph "JAK_STAT_Pathway_Inhibition" { layout=dot; rankdir="LR"; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [arrowhead=normal, color="#202124"];
// Nodes Cytokine [label="Cytokine", fillcolor="#FBBC05", fontcolor="#202124"]; CytokineReceptor [label="Cytokine Receptor", fillcolor="#FBBC05", fontcolor="#202124"]; JAK [label="JAK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; STAT3 [label="STAT3", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pSTAT3 [label="p-STAT3", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dimer_pSTAT3 [label="p-STAT3 Dimer", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; TargetGenes [label="Target Gene\nExpression\n(Proliferation, Survival)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Azaspirodecane [label="Azaspiro[4.5]decane\nDerivative (e.g., CIMO)", shape=box, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Cytokine -> CytokineReceptor [label="Binds"]; CytokineReceptor -> JAK [label="Activates"]; JAK -> STAT3 [label="Phosphorylates"]; STAT3 -> pSTAT3; pSTAT3 -> Dimer_pSTAT3 [label="Dimerizes"]; Dimer_pSTAT3 -> Nucleus [label="Translocates to"]; Nucleus -> TargetGenes [label="Promotes"]; Azaspirodecane -> JAK [label="Inhibits", color="#EA4335", style=dashed, arrowhead=tee]; } . Caption: Inhibition of the JAK/STAT signaling pathway by azaspiro[4.5]decane derivatives.
The PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is another crucial signaling cascade that is often dysregulated in cancer, leading to enhanced cell survival and proliferation. Azaspirane derivatives have been shown to abrogate interleukin-6 (IL-6)-induced phosphorylation of Akt.[1] By inhibiting the phosphorylation and subsequent activation of Akt, these compounds can block downstream signaling that promotes cell survival and contributes to drug resistance.
dot graph "PI3K_Akt_Pathway_Inhibition" { layout=dot; rankdir="TB"; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [arrowhead=normal, color="#202124"];
// Nodes GrowthFactor [label="Growth Factor\n(e.g., IL-6)", fillcolor="#FBBC05", fontcolor="#202124"]; Receptor [label="Receptor Tyrosine Kinase", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pAkt [label="p-Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Downstream [label="Downstream Effectors\n(Cell Survival, Proliferation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Azaspirodecane [label="Azaspiro[4.5]decane\nDerivative", shape=box, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges GrowthFactor -> Receptor [label="Binds"]; Receptor -> PI3K [label="Activates"]; PI3K -> PIP2 [label="Phosphorylates"]; PIP2 -> PIP3; PIP3 -> Akt [label="Recruits & Activates"]; Akt -> pAkt; pAkt -> Downstream [label="Activates"]; Azaspirodecane -> Akt [label="Inhibits\nPhosphorylation", color="#EA4335", style=dashed, arrowhead=tee]; } . Caption: Inhibition of the PI3K/Akt signaling pathway by azaspiro[4.5]decane derivatives.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate evaluation of the anticancer potential of decalone derivatives. The following sections provide comprehensive methodologies for key in vitro assays.
Synthesis of 1-Thia-4-azaspiro[4.5]decan-3-one Derivatives
A general procedure for the synthesis of 1-thia-4-azaspiro[4.5]decan-3-one derivatives involves a one-pot three-component reaction.
dot graph "Synthesis_Workflow" { layout=dot; rankdir="LR"; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [arrowhead=normal, color="#202124"];
// Nodes Start [label="Starting Materials:\n- Cyclohexanone (B45756)\n- Amine\n- Thioglycolic acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="One-pot Reaction\n(e.g., in Benzene)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reflux [label="Reflux with\nDean-Stark trap", fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="Reaction Work-up:\n- Cooling\n- Filtration", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification [label="Purification:\n- Recrystallization", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="1-Thia-4-azaspiro[4.5]decan-3-one\nDerivative", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Start -> Reaction; Reaction -> Reflux; Reflux -> Workup; Workup -> Purification; Purification -> Product; } . Caption: General workflow for the synthesis of 1-thia-4-azaspiro[4.5]decan-3-one derivatives.
Materials:
-
Cyclohexanone
-
Appropriate primary amine
-
Thioglycolic acid
-
Benzene (B151609) (or a suitable solvent)
-
Dean-Stark apparatus
Procedure:
-
A mixture of cyclohexanone (1 equivalent), the desired primary amine (1 equivalent), and thioglycolic acid (1.2 equivalents) in dry benzene is prepared.
-
The reaction mixture is refluxed using a Dean-Stark apparatus to remove water.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The precipitated solid is collected by filtration, washed with a suitable solvent, and dried.
-
The crude product is purified by recrystallization from an appropriate solvent to yield the desired 1-thia-4-azaspiro[4.5]decan-3-one derivative.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Decalone derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treat the cells with various concentrations of the decalone derivative and a vehicle control (DMSO) and incubate for 48-72 hours.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
Decalone derivative
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells and treat with the decalone derivative at the desired concentration for the desired time period.
-
Harvest the cells (including floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell lines
-
Decalone derivative
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat with the decalone derivative for the desired time.
-
Harvest the cells, wash with PBS, and fix them by dropwise addition of cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA.
Conclusion
Decalone derivatives, particularly azaspiro[4.5]decanes, represent a valuable scaffold for the development of novel anticancer therapeutics. Their ability to induce apoptosis and inhibit cell proliferation through the modulation of key signaling pathways such as JAK/STAT and PI3K/Akt underscores their potential. The methodologies and data presented in this guide offer a comprehensive resource for researchers in the field of oncology drug discovery and development, facilitating the further exploration and optimization of this promising class of compounds. Future work should focus on expanding the structure-activity relationship studies, elucidating the precise molecular targets, and evaluating the in vivo efficacy and safety of lead compounds.
References
- 1. Azaspirane (N-N-diethyl-8,8-dipropyl-2-azaspiro [4.5] decane-2-propanamine) inhibits human multiple myeloma cell growth in the bone marrow milieu in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents | MDPI [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Core Mechanism of Action of Naphthalenone Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Naphthalenone compounds, a diverse class of bicyclic aromatic molecules, have garnered significant attention in the scientific community for their broad spectrum of biological activities. These activities range from potent anticancer and antimicrobial effects to promising anti-inflammatory and neuroprotective properties.[1][2][3] This technical guide provides an in-depth exploration of the core mechanisms of action of naphthalenone compounds, summarizing key signaling pathways, presenting quantitative data, and outlining detailed experimental protocols to facilitate further research and drug development.
Anticancer Mechanisms of Action
Naphthalenone derivatives have demonstrated significant cytotoxic and antiproliferative effects against a variety of cancer cell lines.[4][5][6][7][8] Their anticancer activity is multifaceted, primarily involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways that govern cell survival and proliferation.
Induction of Apoptosis
A primary mechanism by which naphthalenone compounds exert their anticancer effects is through the induction of programmed cell death, or apoptosis. This is often mediated by the generation of reactive oxygen species (ROS) and the subsequent disruption of mitochondrial function.[9][10][11]
One notable derivative, 2-(naphthalene-2-thio)-5,8-dimethoxy-1,4-naphthoquinone (NTDMNQ), has been shown to induce apoptosis in hepatocellular carcinoma and gastric cancer cells through ROS-mediated pathways.[9][11] Increased intracellular ROS levels lead to the loss of mitochondrial membrane potential, a key event in the intrinsic apoptotic cascade.[12][13]
Modulation of Key Signaling Pathways
Naphthalenone compounds have been found to interfere with several critical signaling pathways that are often dysregulated in cancer.
The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes the ERK, JNK, and p38 kinases, is a central regulator of cell proliferation, differentiation, and survival.[14] Several naphthalenone derivatives have been shown to modulate this pathway to induce apoptosis. For instance, some compounds suppress the expression of MMP-2 and MMP-9, enzymes involved in metastasis, by attenuating the MAPK signaling cascade.[12] This often involves the reduced phosphorylation of JNK, ERK, and p38.[12] In contrast, other derivatives can induce apoptosis by increasing the phosphorylation of p38 and JNK while decreasing ERK phosphorylation.[10]
The PI3K/Akt/mTOR pathway is another crucial signaling cascade that promotes cell survival and proliferation.[14] Naphthalenone compounds can inhibit this pathway, leading to decreased cell viability and the induction of apoptosis.
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a key role in tumor progression and has been validated as a drug target.[10] Certain 1,4-naphthoquinone (B94277) derivatives have been shown to induce apoptosis by downregulating the phosphorylation of STAT3.[10]
The NF-κB pathway is involved in inflammatory responses and cell survival.[14] Some naphthalenone derivatives with anti-inflammatory activity have been shown to suppress the NF-κB signaling pathway.[15][16]
Signaling Pathway of Naphthalenone-Induced Apoptosis
Caption: Naphthalenone-induced apoptosis signaling cascade.
Cell Cycle Arrest
In addition to inducing apoptosis, some naphthalenone compounds can halt the cell cycle at specific checkpoints, preventing cancer cell proliferation. For example, certain derivatives have been observed to cause G1/S phase cell cycle arrest.[1] This is often accompanied by the downregulation of key cell cycle proteins such as CDK2, CDK4, cyclin D1, and cyclin E, and an upregulation of the cell cycle inhibitor p21.[1]
Experimental Workflow for Assessing Anticancer Activity
Caption: Workflow for in vitro anticancer activity assessment.
Quantitative Data on Anticancer Activity
The cytotoxic effects of various naphthalenone derivatives have been quantified using the half-maximal inhibitory concentration (IC50) value, which represents the concentration of a compound required to inhibit the growth of 50% of a cell population.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Naphthalene-1,4-dione | Compound 44 | HEC1A (Endometrial) | 6.4 | [4][5] |
| Naphthalenone Dimer | Compound 139 | RAW264.7 (Macrophage) | 44.5 (anti-inflammatory) | [12] |
| 1,4-Naphthoquinone | NTDMNQ | HepG2 (Hepatocellular) | Varies | [9] |
| Naphthaleno stilbene | Compound 5c | COLO 205 (Colon) | ≤ 0.025 | [6] |
| Naphthalen-1-yloxyacetamide | Compound 5d | MCF-7 (Breast) | 2.33 | [8] |
| Naphthalene-chalcone | Compound 2j | A549 (Lung) | 7.835 | [13] |
Antimicrobial and Anti-inflammatory Mechanisms
Antimicrobial Activity
Naphthalenone compounds have demonstrated activity against a range of microbial pathogens, including bacteria and fungi.[1][17] The proposed mechanisms of action for their antimicrobial effects include the disruption of microbial cell membranes and the inhibition of essential enzymes. For instance, some 1-aminoalkyl-2-naphthols are thought to target bacterial DNA gyrase and fungal lanosterol (B1674476) 14α-demethylase.[18]
Anti-inflammatory Activity
The anti-inflammatory properties of naphthalenone derivatives are often linked to their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-1β (IL-1β), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[15][19][20][21] This is frequently achieved through the suppression of the NF-κB and MAPK signaling pathways.[15][16] Additionally, some compounds activate the Nrf2/Keap1 pathway, which is involved in the antioxidant response.[15][16]
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the naphthalenone compound and incubate for 24-72 hours.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
-
Cell Treatment: Treat cells with the naphthalenone compound at its IC50 concentration for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blot Analysis
-
Protein Extraction: Lyse the treated and untreated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against the target proteins (e.g., p-ERK, cleaved caspase-3), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
Naphthalenone compounds represent a versatile and promising class of molecules with significant therapeutic potential. Their mechanisms of action are complex and involve the modulation of multiple key cellular signaling pathways, leading to a range of biological effects, most notably in the realms of oncology, infectious diseases, and inflammation. The continued exploration of their structure-activity relationships and mechanisms of action will be crucial for the development of novel and effective therapeutic agents.
References
- 1. Fungal Naphthalenones; Promising Metabolites for Drug Discovery: Structures, Biosynthesis, Sources, and Pharmacological Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and Evaluation of 2-Naphthaleno trans-Stilbenes and Cyanostilbenes as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-(Naphthalene-2-thio)-5,8-dimethoxy-1,4-naphthoquinone induces apoptosis via ROS-mediated MAPK, AKT, and STAT3 signaling pathways in HepG2 human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel 1,4-naphthoquinone derivatives induce reactive oxygen species-mediated apoptosis in liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The compound 2-(naphthalene-2-thio)-5,8-dimethoxy-1,4-naphthoquinone induces apoptosis via reactive oxygen species-regulated mitogen-activated protein kinase, protein kinase B, and signal transducer and activator of transcription 3 signaling in human gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Eleutherlenes A-D, Diverse Types of Naphthalene Derivatives with Anti-inflammatory Activity from Eleutherine bulbosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Harnessing Functional Food Sources: Deriving Anti-Inflammatory and Antibacterial Naphthalene Derivatives from the Edible Bulbs of Eleutherine bulbosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A study of anti-inflammatory activity of some novel alpha-amino naphthalene and beta-amino naphthalene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Orthoquinone and naphthalenone derivatives from Berrya ammonilla and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Anti-inflammatory activity of some novel alpha-amino naphthalene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Decalone Scaffold: A Comprehensive Guide to Structure-Activity Relationships and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The decalin ring system, a bicyclic hydrocarbon scaffold, is a privileged structure in medicinal chemistry, forming the core of a diverse array of natural products with potent biological activities. Decalone derivatives, which feature a ketone group on the decalin framework, have garnered significant attention for their therapeutic potential, exhibiting a wide spectrum of effects including antibacterial, antifungal, anticancer, and anti-inflammatory properties. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of decalone derivatives, offering a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile scaffold.
Quantitative Analysis of Biological Activity
The biological activity of decalone derivatives is profoundly influenced by the nature and position of substituents on the decalin ring, as well as the stereochemistry of the ring fusion. The following tables summarize the quantitative data from various studies, providing a comparative overview of the antibacterial, antifungal, and cytotoxic activities of representative decalone derivatives.
Antibacterial Activity of Decalone Derivatives
The emergence of antibiotic-resistant bacteria necessitates the discovery of novel antibacterial agents. Decalone derivatives have shown promising activity against a range of pathogenic bacteria, particularly Gram-positive organisms.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| (-)-Chlorotonil A | M. luteus (DSM-1790) | 0.0125 | [1] |
| B. subtilis (DSM-10) | ≤ 0.003 | [1] | |
| S. aureus (Newman) | 0.006 | [1] | |
| Clerocidin | M. luteus 2495 | < 0.05 | [1] |
| S. aureus 1276 | 0.1 | [1] | |
| B. fragilis 9844 | < 0.05 | [1] | |
| P. aeruginosa 9545 | 0.8 | [1] | |
| (+)-Tubelactomicin A | M. smegmatis (ATCC607) | 0.10 | [1] |
| M. vaccae | 0.10 | [1] | |
| M. phlei | 0.20 | [1] |
MIC: Minimum Inhibitory Concentration
Antifungal Activity of Decalone Derivatives
Fungal infections, particularly those caused by opportunistic pathogens, are a growing health concern. Certain decalone derivatives have demonstrated significant antifungal properties.
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
| Compound 1 (trans-decalin) | P. oryzae | 3.1 | [2] |
| Compound 2 (trans-decalin) | C. albicans | 12.5 | [2] |
| Compound 3 (cis-decalin) | P. oryzae | 12.5 | [2] |
| Compound 4 (cis-decalin) | C. albicans | 50 | [2] |
MIC: Minimum Inhibitory Concentration
Cytotoxic Activity of Decalone Derivatives
The development of novel anticancer agents is a cornerstone of oncological research. Decalone derivatives have been investigated for their ability to inhibit the proliferation of various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 1 (trans-decalin) | HeLa | 17 | [2] |
| A549 | 17 | [2] | |
| srcts-NRK | 12 | [2] | |
| Compound 2 (trans-decalin) | HeLa | 11 | [2] |
| A549 | 12 | [2] | |
| srcts-NRK | 12 | [2] | |
| Compound 3 (cis-decalin) | HeLa | 28 | [2] |
| A549 | 40 | [2] | |
| srcts-NRK | 31 | [2] | |
| Compound 4 (cis-decalin) | HeLa | >50 | [2] |
| A549 | >50 | [2] | |
| srcts-NRK | >50 | [2] |
IC50: Half-maximal Inhibitory Concentration
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. The following sections provide step-by-step methodologies for the key assays used to evaluate the biological activity of decalone derivatives.
Broth Microdilution Assay for Antibacterial Susceptibility Testing
The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.[3][4][5][6][7]
1. Preparation of Materials:
-
Bacterial Culture: Prepare a fresh overnight culture of the test bacterium in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Test Compound: Dissolve the decalone derivative in a suitable solvent (e.g., DMSO) to create a stock solution.
-
96-Well Microtiter Plate: Use sterile, flat-bottomed 96-well plates.
-
Growth Medium: Sterile Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium.
2. Inoculum Preparation:
-
Dilute the overnight bacterial culture in fresh broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[3]
-
Further dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[3]
3. Serial Dilution of Test Compound:
-
Add 100 µL of sterile broth to all wells of the 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well of a row and mix thoroughly.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well containing the compound. This will create a range of decreasing concentrations of the test compound.
4. Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL per well.
-
Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).
-
Incubate the plate at 37°C for 16-20 hours.[3]
5. Determination of MIC:
-
After incubation, visually inspect the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the bacterium.[3]
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8][9][10]
1. Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
2. Compound Treatment:
-
Prepare serial dilutions of the decalone derivative in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
3. MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[11]
-
Incubate the plate for 4 hours at 37°C in a humidified 5% CO₂ atmosphere. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.[11]
4. Solubilization of Formazan:
-
Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.[11]
-
Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[12]
5. Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8][12]
-
The absorbance is directly proportional to the number of viable cells.
6. Calculation of IC50:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Visualizing Molecular Interactions and Processes
To better understand the complex relationships in the study of decalone derivatives, graphical representations are invaluable. The following diagrams, created using the DOT language, illustrate key concepts from experimental workflows to potential signaling pathways.
Conclusion and Future Directions
The decalone scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The structure-activity relationships highlighted in this guide underscore the critical role of substituent patterns and stereochemistry in determining the biological activity of these derivatives. While significant progress has been made in understanding the antibacterial, antifungal, and anticancer potential of decalone compounds, further research is needed to elucidate their precise mechanisms of action and to identify their molecular targets. A deeper understanding of the signaling pathways modulated by these compounds will be instrumental in optimizing their therapeutic efficacy and minimizing potential side effects. The integration of computational modeling with traditional medicinal chemistry approaches will undoubtedly accelerate the development of the next generation of decalone-based drugs to address pressing global health challenges.
References
- 1. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue | MDPI [mdpi.com]
- 2. cis-Decalin-containing tetramic acids as inhibitors of insect steroidogenic glutathione S-transferase Noppera-bo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Modern Approaches in the Discovery and Development of Plant-Based Natural Products and Their Analogues as Potential Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzymatic cis-Decalin Formation in Natural Product Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A synthetic metabolic pathway for the de novo biosynthesis of medium chain length γ- and δ-lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Guide: Physicochemical Properties of 6-isopropyl-octahydronaphthalen-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-isopropyl-octahydronaphthalen-2(1H)-one, also known as 6-isopropyldecalone, is a bicyclic sesquiterpenoid ketone. Sesquiterpenoids are a class of naturally occurring 15-carbon isoprenoid compounds that exhibit a wide range of biological activities. While this specific molecule is not extensively studied, its structural similarity to other bioactive sesquiterpenoids, such as nootkatone (B190431) and vetivone, suggests potential applications in areas like flavoring, fragrance, and pharmaceuticals. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 6-isopropyl-octahydronaphthalen-2(1H)-one, along with proposed experimental protocols for its synthesis and analysis. Due to the limited availability of direct experimental data, some information is extrapolated from related compounds and established chemical principles.
Physicochemical Properties
The physicochemical properties of 6-isopropyl-octahydronaphthalen-2(1H)-one are summarized in the tables below. These properties are crucial for understanding its behavior in various chemical and biological systems, aiding in formulation development, and predicting its pharmacokinetic profile.
General and Calculated Properties
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₂O | - |
| IUPAC Name | 6-(propan-2-yl)decahydronaphthalen-2-one | - |
| Synonyms | 6-isopropyl-2-decalone, 6-isopropyldecalone, Decatone | - |
| Molecular Weight | 194.31 g/mol | - |
| logP (calculated) | 3.51 - 3.57 | [1] |
| Polar Surface Area (calculated) | 17.07 Ų | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Hydrogen Bond Acceptors | 1 | [1] |
| Rotatable Bond Count | 1 | [1] |
Experimental Properties
| Property | Value | Source |
| Boiling Point | 273.00 - 274.00 °C (at 760.00 mm Hg) | [2] |
| Solubility | 32 mg/L (at 20 °C) | [2] |
Synthesis and Experimental Protocols
A plausible and widely used method for the synthesis of octahydronaphthalenone derivatives is the Robinson annulation.[1][3][4][5][6][7] This reaction involves a Michael addition of a ketone to an α,β-unsaturated ketone, followed by an intramolecular aldol (B89426) condensation to form a six-membered ring.
Proposed Synthetic Pathway: Robinson Annulation
The synthesis of 6-isopropyl-octahydronaphthalen-2(1H)-one can be envisioned via the Robinson annulation of 4-isopropylcyclohexanone (B42220) with methyl vinyl ketone.
General Experimental Protocol for Robinson Annulation
The following is a generalized protocol based on standard Robinson annulation procedures. Optimization of reaction conditions, including temperature, reaction time, and catalyst, would be necessary to achieve a high yield of the desired product.
-
Michael Addition:
-
To a solution of 4-isopropylcyclohexanone (1 equivalent) in a suitable solvent (e.g., ethanol, methanol, or THF), add a base such as sodium ethoxide or potassium hydroxide (B78521) (catalytic amount).
-
Cool the mixture in an ice bath.
-
Slowly add methyl vinyl ketone (1.1 equivalents) to the stirred solution.
-
Allow the reaction to stir at room temperature for several hours until the Michael adduct (a 1,5-diketone) is formed. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction with a weak acid (e.g., acetic acid) and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Intramolecular Aldol Condensation and Dehydration:
-
Dissolve the crude Michael adduct in a suitable solvent (e.g., ethanol).
-
Add a base (e.g., sodium ethoxide, 1-2 equivalents) to the solution.
-
Heat the reaction mixture to reflux for several hours to promote both the aldol condensation and subsequent dehydration. Monitor the formation of the α,β-unsaturated ketone product by TLC.
-
After the reaction is complete, cool the mixture, neutralize, and perform an aqueous workup as described above.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to obtain pure 6-isopropyl-octahydronaphthalen-2(1H)-one.
-
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isopropyl group (a doublet for the two methyl groups and a multiplet for the methine proton). The protons on the decalin ring system would appear as a series of complex multiplets in the aliphatic region (approximately 1.0-3.0 ppm). The protons alpha to the carbonyl group would be expected to resonate further downfield within this region.
-
¹³C NMR: The carbon NMR spectrum would show a signal for the carbonyl carbon in the downfield region (typically >200 ppm). The carbons of the isopropyl group and the decalin ring would appear in the aliphatic region. The number of distinct signals would depend on the stereochemistry of the ring fusion.
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 194. Fragmentation patterns would likely involve the loss of the isopropyl group and other characteristic cleavages of the decalin ring system.
Potential Biological Activity and Signaling Pathways
Direct experimental evidence for the biological activity of 6-isopropyl-octahydronaphthalen-2(1H)-one is currently lacking. However, its structural analog, nootkatone, a sesquiterpenoid found in grapefruit, has been shown to exhibit insecticidal and repellent properties.[8][9] Recent studies suggest that nootkatone's mechanism of action involves the potentiation of GABAergic signaling by modulating the GABA-gated chloride channel, which is a major inhibitory neurotransmitter receptor in insects.[9] Furthermore, nootkatone has been reported to ameliorate acute liver injury by inhibiting oxidative stress and the NF-κB pathway, while activating the Nrf2/HO-1 pathway.[10]
Given the structural similarities, it is plausible that 6-isopropyl-octahydronaphthalen-2(1H)-one could exhibit similar biological activities and interact with related signaling pathways. The following diagram illustrates a potential signaling pathway that could be investigated for this compound, based on the known activity of nootkatone.
Conclusion
6-isopropyl-octahydronaphthalen-2(1H)-one is a sesquiterpenoid with defined physicochemical properties. While experimental data on its biological activity and detailed analytical characterization are scarce, its synthesis can be approached through established methods like the Robinson annulation. Its structural similarity to bioactive compounds like nootkatone suggests that it may hold potential for further investigation in various scientific and industrial applications. This guide provides a foundational resource for researchers interested in exploring the properties and potential of this compound. Further experimental validation of the proposed synthesis, analytical data, and biological activities is warranted.
References
- 1. Robinson Annulation | NROChemistry [nrochemistry.com]
- 2. rsc.org [rsc.org]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. Robinson annulation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. jk-sci.com [jk-sci.com]
- 8. researchgate.net [researchgate.net]
- 9. Grapefruit-derived nootkatone potentiates GABAergic signaling and acts as a dual-action mosquito repellent and insecticide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nootkatone Supplementation Ameliorates Carbon Tetrachloride-Induced Acute Liver Injury via the Inhibition of Oxidative Stress, NF-κB Pathways, and the Activation of Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Decatone: An In-depth Technical Guide on Stability and Degradation Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decatone, a synthetic fragrance ingredient prized for its powerful and long-lasting citrus, grapefruit, and woody notes, is utilized in a wide array of consumer products, from fine fragrances to household cleaners.[1][2][3][4] Its chemical structure, 3,4,4a,5,6,7,8,8a-octahydro-6-isopropylnaphthalene-2(1H)-one, features an α,β-unsaturated ketone, a functional group that dictates much of its chemical reactivity and, consequently, its stability profile.[1] Understanding the stability of this compound and its potential degradation pathways is critical for formulation scientists and researchers to ensure product quality, safety, and efficacy over the product's lifecycle. This technical guide provides a comprehensive overview of the known stability of this compound, outlines potential degradation pathways based on its chemical structure, and details experimental protocols for its stability assessment.
Chemical and Physical Properties
A foundational understanding of this compound's properties is essential for any stability analysis.
| Property | Value | Reference |
| Chemical Name | 3,4,4a,5,6,7,8,8a-octahydro-6-isopropylnaphthalene-2(1H)-one | [1] |
| CAS Number | 34131-98-1 | [1][3] |
| Molecular Formula | C₁₃H₂₂O | [1][5] |
| Molecular Weight | 194.31 g/mol | [1][5] |
| Appearance | Colorless Liquid | [1] |
| Odor Profile | Citrus, Grapefruit, Woody, Fruity, Fresh | [1][3][4] |
| Log Pow | 3.7 | [1] |
| Vapor Pressure | 0.0708 hPa (at 25°C) | [1] |
| Flash Point | > 93.33 °C | [2] |
| Specific Gravity | 0.96100 to 0.96700 (at 25°C) | [2] |
| Refractive Index | 1.48600 to 1.49100 (at 20°C) | [2] |
This compound Stability Profile
The stability of this compound is a key consideration in its application. The following table summarizes its stability in various product bases, as provided by the manufacturer, Givaudan. The stability is qualitatively rated.
| Product Type | pH | Stability Rating |
| Acid Cleaner | 2 | Good |
| Fabric Conditioner | 3 | Medium |
| Antiperspirant | 3.5 | Good |
| Shampoo | 6 | Medium |
| All-Purpose Cleaner (APC) | 9 | Medium |
| Fabric Detergent (Liquid) | 9 | Medium |
| Soap | 10 | Good |
| Powder Detergent | 10.5 | Good |
| Liquid Bleach | 11 | Poor |
Source: Givaudan Technical Data Sheet[1]
This data indicates that this compound exhibits good stability in both acidic and moderately alkaline environments, making it suitable for a range of applications. However, its stability diminishes in highly alkaline conditions, such as in liquid bleach.
Potential Degradation Pathways
While specific degradation pathways for this compound have not been extensively published, its chemical structure as an α,β-unsaturated ketone allows for the postulation of several likely degradation routes under various stress conditions.
Hydrolysis
The ester and amide linkages, which are highly susceptible to hydrolysis, are absent in the this compound molecule. However, as an α,β-unsaturated carbonyl compound, it can undergo retro-aldol reaction under certain alkaline conditions, which involves the cleavage of a carbon-carbon bond. This could potentially lead to the formation of smaller carbonyl compounds.
A generalized workflow for investigating hydrolytic degradation is as follows:
Caption: Workflow for Hydrolytic Degradation Study.
Oxidation
The double bond and the allylic positions in the this compound molecule are potential sites for oxidative attack. Oxidation can be initiated by atmospheric oxygen, peroxides, or metal ions and may lead to the formation of epoxides, diols, or cleavage of the double bond to form smaller aldehydes and ketones.
A proposed oxidative degradation pathway for an α,β-unsaturated ketone is depicted below:
Caption: Potential Oxidative Degradation Pathways.
Photodegradation
As a conjugated system, this compound is likely to absorb UV radiation, which can lead to photochemical reactions. α,β-unsaturated ketones can undergo a variety of photoreactions, including isomerization of the double bond, cycloaddition reactions, and photoreduction. The specific products formed will depend on the wavelength of light and the presence of other reactive species.
The experimental setup for a photostability study is outlined below:
Caption: Photostability Experimental Workflow.
Thermal Degradation
At elevated temperatures, organic molecules can undergo thermal decomposition. For cyclic ketones, this can involve ring-opening reactions, decarboxylation, and fragmentation into smaller volatile molecules. The specific degradation products will depend on the temperature and the presence of a catalyst.
Metabolic and Biodegradation Pathways
In the context of environmental fate or biological systems, this compound may be subject to metabolism by microorganisms or enzymes. The metabolism of xenobiotics, such as fragrance ingredients, typically involves two phases.[6][7][8] Phase I reactions introduce or expose functional groups (e.g., hydroxylation), and Phase II reactions involve conjugation with endogenous molecules to increase water solubility and facilitate excretion. For a lipophilic molecule like this compound, initial hydroxylation at various positions on the aliphatic rings or the isopropyl group by cytochrome P450 enzymes is a plausible initial metabolic step. Subsequent oxidation of the resulting alcohols to ketones or carboxylic acids could occur, followed by conjugation. The biodegradation of alicyclic hydrocarbons often involves ring hydroxylation followed by oxidation to a ketone and subsequent ring cleavage.[9]
A hypothetical metabolic pathway for this compound is presented below:
Caption: Postulated Metabolic Fate of this compound.
Experimental Protocols for Stability and Degradation Analysis
Forced degradation studies are essential to identify potential degradation products and establish stability-indicating analytical methods.[10][11][12] The following are detailed methodologies for key experiments based on regulatory guidelines and common industry practices.
Development of a Stability-Indicating HPLC Method
A stability-indicating method is crucial to separate the parent compound from any degradation products, process impurities, and excipients.
Methodology:
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV or Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point.
-
Mobile Phase: A gradient elution is typically required to separate compounds with a range of polarities. A common mobile phase combination is acetonitrile (B52724) and water (with a pH modifier like formic acid or ammonium (B1175870) acetate).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Determined by analyzing the UV spectrum of this compound to find the wavelength of maximum absorbance.
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. Specificity is demonstrated by the ability to resolve the this compound peak from all degradation product peaks.
Forced Degradation Studies
General Procedure:
-
Prepare solutions of this compound in a suitable solvent at a known concentration.
-
Expose the solutions to the stress conditions outlined below.
-
At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration for analysis.
-
Analyze the stressed samples using the validated stability-indicating HPLC method.
-
Analyze a non-stressed control sample for comparison.
Stress Conditions:
-
Acid Hydrolysis: Treat the this compound solution with 0.1 M to 1 M hydrochloric acid at room temperature and elevated temperature (e.g., 60-80°C).
-
Base Hydrolysis: Treat the this compound solution with 0.1 M to 1 M sodium hydroxide (B78521) at room temperature and elevated temperature.
-
Oxidative Degradation: Treat the this compound solution with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature.
-
Thermal Degradation: Expose a solid or liquid sample of this compound to dry heat (e.g., 80-120°C) for a specified period.
-
Photodegradation: Expose a solution of this compound to a light source that provides both UV and visible light (e.g., a xenon lamp) with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A dark control should be run in parallel.
Identification of Degradation Products
Methodology:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary technique for identifying degradation products. The HPLC system is coupled to a mass spectrometer, which provides mass-to-charge ratio information for each separated peak, allowing for the determination of the molecular weight of the degradation products.
-
Tandem Mass Spectrometry (MS/MS): Fragmentation of the parent ions of the degradation products can provide structural information.
-
High-Resolution Mass Spectrometry (HRMS): Provides highly accurate mass measurements, which can be used to determine the elemental composition of the degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation of major degradation products, they may need to be isolated (e.g., by preparative HPLC) and analyzed by NMR.[13]
Conclusion
This compound is a relatively stable fragrance ingredient under a range of typical use conditions. However, its α,β-unsaturated ketone functionality makes it susceptible to degradation under harsh alkaline, oxidative, and photolytic conditions. While specific, publicly available data on its degradation pathways and products are limited, an understanding of the chemistry of this functional group allows for the prediction of likely degradation routes. For formulators and researchers, conducting forced degradation studies using the protocols outlined in this guide is essential to ensure the stability and safety of products containing this compound. The development of a validated stability-indicating analytical method is a prerequisite for such studies and for routine quality control. Further research into the specific degradation products of this compound would be beneficial for a more complete understanding of its long-term stability and potential environmental fate.
References
- 1. This compound | Givaudan [givaudan.com]
- 2. gardenia decalone, 34131-98-1 [thegoodscentscompany.com]
- 3. perfumersworld.com [perfumersworld.com]
- 4. perfumiarz.com [perfumiarz.com]
- 5. 34131-98-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. Xenobiotic metabolism - Wikipedia [en.wikipedia.org]
- 7. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 6-isopropyl-octahydronaphthalen-2(1H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic analysis of the bicyclic ketone, 6-isopropyl-octahydronaphthalen-2(1H)-one. Due to the limited availability of public experimental spectral data for this specific compound, this document focuses on the foundational principles and detailed experimental protocols necessary for its characterization using modern spectroscopic techniques. It serves as a practical resource for researchers in organic chemistry, medicinal chemistry, and drug development who are working with this or structurally related molecules. The guide outlines the expected spectral characteristics and provides standardized methodologies for ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, this guide includes workflow diagrams and the chemical structure rendered using Graphviz to aid in the visualization of experimental processes and molecular architecture.
Introduction
6-isopropyl-octahydronaphthalen-2(1H)-one, also known by synonyms such as 6-isopropyl-2-decalone, is a bicyclic ketone with a molecular formula of C₁₃H₂₂O and a molecular weight of 194.31 g/mol .[1][2] Its structure is a derivative of decalin, featuring a ketone functional group and an isopropyl substituent. Compounds with this scaffold are of interest in synthetic organic chemistry and may serve as building blocks in the synthesis of more complex natural products and pharmacologically active molecules.
Accurate structural elucidation and characterization are paramount in chemical research and drug development. Spectroscopic techniques are the cornerstone of this process, providing detailed information about the molecular structure, connectivity, and functional groups present in a sample. This guide details the application of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to the analysis of 6-isopropyl-octahydronaphthalen-2(1H)-one.
Chemical Structure
The chemical structure of 6-isopropyl-octahydronaphthalen-2(1H)-one is presented below. The molecule exists as stereoisomers, and the exact conformation would be determined through advanced NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy.
Caption: Chemical structure of 6-isopropyl-octahydronaphthalen-2(1H)-one.
Spectroscopic Data
¹H NMR Data
Table 1: ¹H NMR Spectroscopic Data for 6-isopropyl-octahydronaphthalen-2(1H)-one
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available | - | - | - |
Predicted Chemical Shifts: Protons alpha to the carbonyl group are expected to resonate in the range of 2.0-2.5 ppm. The methine proton of the isopropyl group would likely appear as a multiplet, while the methyl protons of the isopropyl group would be a doublet. The remaining methylene (B1212753) and methine protons of the decalin ring system would produce a complex series of overlapping multiplets in the upfield region of the spectrum.
¹³C NMR Data
Table 2: ¹³C NMR Spectroscopic Data for 6-isopropyl-octahydronaphthalen-2(1H)-one
| Chemical Shift (δ) ppm | Assignment |
| Data not available | - |
Predicted Chemical Shifts: The carbonyl carbon is expected to have the most downfield chemical shift, typically in the range of 200-220 ppm for a saturated ketone. The carbons of the isopropyl group and the decalin ring would resonate in the upfield region of the spectrum.
Infrared (IR) Spectroscopy Data
Table 3: IR Spectroscopic Data for 6-isopropyl-octahydronaphthalen-2(1H)-one
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| Data not available | - |
Expected Absorptions: A strong, sharp absorption band is expected in the region of 1705-1725 cm⁻¹ corresponding to the C=O stretching vibration of the saturated ketone. C-H stretching vibrations for the sp³ hybridized carbons are expected around 2850-3000 cm⁻¹.
Mass Spectrometry (MS) Data
Table 4: Mass Spectrometry Data for 6-isopropyl-octahydronaphthalen-2(1H)-one
| m/z | Relative Intensity (%) | Assignment |
| Data not available | - | - |
Expected Fragmentation: The molecular ion peak (M⁺) would be expected at m/z = 194. Common fragmentation patterns for cyclic ketones include alpha-cleavage and McLafferty rearrangements, which would lead to characteristic fragment ions.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Caption: General workflow for NMR spectroscopic analysis.
¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of 6-isopropyl-octahydronaphthalen-2(1H)-one in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm). Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Insert the sample into the spectrometer. Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve homogeneity. Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
Data Processing: Process the raw data (Free Induction Decay, FID) by applying a Fourier transform. Phase the resulting spectrum and perform baseline correction. Reference the chemical shifts to the TMS signal. Integrate the peaks to determine the relative number of protons.
¹³C NMR Spectroscopy:
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrumentation: Use the same NMR spectrometer as for ¹H NMR.
-
Data Acquisition: Acquire the ¹³C NMR spectrum using a standard proton-decoupled pulse sequence. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
-
Data Processing: Process the FID as described for ¹H NMR. Reference the chemical shifts to the solvent peak or TMS.
Infrared (IR) Spectroscopy
Caption: General workflow for ATR-FTIR spectroscopic analysis.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is recommended for ease of use and minimal sample preparation.
-
Sample Preparation: If the sample is a liquid, place a small drop directly onto the ATR crystal. If it is a solid, place a small amount of the solid on the crystal and apply pressure using the anvil.
-
Data Acquisition: Record a background spectrum of the clean, empty ATR crystal. Then, record the spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000 to 400 cm⁻¹.
-
Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum. Identify the key absorption bands and their corresponding wavenumbers.
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer with an electron ionization (EI) source is commonly used for the analysis of small organic molecules. This can be coupled with a Gas Chromatography (GC) system for sample introduction and separation.
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol).
-
Data Acquisition: Introduce the sample into the mass spectrometer. In GC-MS, the sample is vaporized and separated on the GC column before entering the mass spectrometer. In the EI source, the sample molecules are bombarded with high-energy electrons, causing ionization and fragmentation. The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. The fragmentation pattern can provide valuable information about the structure of the molecule.
Conclusion
This technical guide provides a framework for the spectroscopic analysis of 6-isopropyl-octahydronaphthalen-2(1H)-one. While experimental data for this specific compound is not widely available, the provided experimental protocols and expected spectral features offer a solid foundation for researchers to perform their own characterization. The application of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, as detailed in this guide, will enable the unambiguous identification and structural elucidation of this and related bicyclic ketones, which is a critical step in any chemical research or drug development program.
References
Methodological & Application
Application Notes and Protocols for High-Throughput Screening of Decalone Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decalones, bicyclic ketones with a decalin (perhydronaphthalene) core structure, represent a versatile scaffold in medicinal chemistry. Their rigid, three-dimensional structure provides a unique framework for the development of novel therapeutic agents. Libraries of decalone derivatives can be synthesized to explore a wide chemical space, offering the potential to identify potent and selective modulators of various biological targets. High-throughput screening (HTS) is an essential tool for rapidly evaluating large chemical libraries, such as those comprised of decalone analogs, to identify "hit" compounds with desired biological activity.[1][2] These hits can then serve as starting points for lead optimization and drug development programs.[3][4]
This document provides detailed application notes and protocols for the high-throughput screening of decalone libraries against a key signaling pathway implicated in cancer and inflammation: the PI3K/Akt pathway.
Target Pathway: PI3K/Akt Signaling
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism.[5][6][7] Dysregulation of this pathway is a hallmark of many human cancers and inflammatory diseases, making it a prime target for therapeutic intervention.[8][9] The core of the pathway involves the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3) by PI3K. PIP3 then recruits and activates Akt (also known as Protein Kinase B), which in turn phosphorylates a multitude of downstream substrates to elicit a cellular response.[1][8]
Screening for inhibitors of the PI3K/Akt pathway is a validated strategy in drug discovery. A decalone library will be screened to identify compounds that inhibit the activity of PI3Kα, a key isoform in this pathway.
Diagram of the PI3K/Akt Signaling Pathway
Caption: The PI3K/Akt signaling cascade.
Experimental Protocols
Decalone Library Preparation
A diverse library of decalone derivatives is synthesized with varying substituents to explore a broad chemical space.
-
Compound Storage: Compounds are stored at -20°C in desiccated containers.
-
Solubilization: Each compound is dissolved in 100% dimethyl sulfoxide (B87167) (DMSO) to a stock concentration of 10 mM.
-
Plating: The library is formatted into 384-well plates for HTS. A typical screening concentration is 10 µM.[10]
High-Throughput Screening (HTS) Workflow
The HTS campaign will be conducted using an automated platform to ensure reproducibility and efficiency.[1][2]
Diagram of the HTS Workflow
Caption: A generalized workflow for HTS.
Biochemical Assay Protocol: PI3Kα Inhibition Assay
This protocol describes a luminometric assay to measure the activity of PI3Kα. The assay quantifies the amount of ATP remaining after the kinase reaction, where a decrease in luminescence indicates ATP consumption by the active enzyme.
Materials:
-
Recombinant human PI3Kα enzyme
-
PIP2 substrate
-
ATP
-
Kinase buffer
-
Luminescence-based ATP detection reagent
-
Decalone library plates (10 mM in DMSO)
-
Positive control (known PI3Kα inhibitor, e.g., Wortmannin)
-
Negative control (DMSO)
-
384-well white, opaque assay plates
Procedure:
-
Assay Plate Preparation:
-
Add 5 µL of kinase buffer to all wells of a 384-well plate.
-
Using an automated liquid handler, transfer 50 nL of each decalone compound from the library plate to the corresponding well of the assay plate (final concentration: 10 µM).
-
Add 50 nL of the positive control to the designated control wells.
-
Add 50 nL of DMSO to the negative control wells.
-
-
Enzyme Addition:
-
Prepare a solution of PI3Kα enzyme in kinase buffer.
-
Add 5 µL of the enzyme solution to all wells except the "no enzyme" control wells.
-
-
Substrate Addition and Reaction Initiation:
-
Prepare a solution of PIP2 and ATP in kinase buffer.
-
Add 10 µL of the substrate/ATP solution to all wells to initiate the kinase reaction.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Add 20 µL of the ATP detection reagent to all wells.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
-
Data Presentation
The raw data from the HTS is normalized, and the activity of each compound is calculated as a percentage of inhibition relative to the controls.
Table 1: HTS Data Analysis Parameters
| Parameter | Description | Value/Formula |
| Z'-factor | A measure of assay quality and robustness.[10] | 1 - (3 * (SDpos + SDneg)) / |Meanpos - Meanneg| |
| Signal-to-Background (S/B) | The ratio of the average signal of the negative control to the positive control. | Meanneg / Meanpos |
| % Inhibition | The percentage by which a compound inhibits enzyme activity. | 100 * (1 - (Signalcompound - Meanpos) / (Meanneg - Meanpos)) |
| Hit Threshold | The cutoff for selecting primary hits. | ≥ 50% Inhibition |
Table 2: Hypothetical HTS Results for a Decalone Library
| Metric | Value |
| Total Compounds Screened | 50,000 |
| Z'-factor | 0.78 |
| S/B Ratio | 8.2 |
| Primary Hit Rate (@ 10 µM) | 0.5% |
| Number of Primary Hits | 250 |
Hit Confirmation and Dose-Response Analysis
Primary hits are re-tested under the same assay conditions to confirm their activity. Confirmed hits are then subjected to dose-response analysis to determine their potency (IC50).
Procedure:
-
Serial Dilution: Confirmed hits are serially diluted in DMSO to create a range of concentrations (e.g., from 100 µM to 1 nM).
-
Dose-Response Assay: The dose-response assay is performed using the same protocol as the primary screen, with the serially diluted compounds.
-
IC50 Calculation: The IC50 value, the concentration at which a compound inhibits 50% of the enzyme's activity, is calculated by fitting the dose-response data to a four-parameter logistic model.
Table 3: Dose-Response Data for Selected Decalone Hits
| Compound ID | IC50 (µM) | Hill Slope | R² |
| Decalone-001 | 0.85 | 1.2 | 0.99 |
| Decalone-042 | 2.1 | 1.0 | 0.98 |
| Decalone-157 | 5.6 | 0.9 | 0.97 |
| Wortmannin (Control) | 0.005 | 1.1 | 0.99 |
Conclusion
The described high-throughput screening protocol provides a robust and efficient method for identifying novel inhibitors of the PI3K/Akt pathway from a decalone library. The quantitative data generated from the primary screen and subsequent dose-response analysis allows for the prioritization of promising hit compounds for further investigation in the hit-to-lead optimization phase of drug discovery.[3][4] The versatile decalone scaffold, combined with a rigorous HTS campaign, offers a promising avenue for the discovery of new therapeutics targeting cancer and inflammatory diseases.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. High throughput screening (HTS). Biological screening. [chemdiv.com]
- 3. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. genscript.com [genscript.com]
- 6. cusabio.com [cusabio.com]
- 7. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 8. PI3K-AKT Signaling Pathway | Key Regulator in Cancer Development & Progression - Creative Biolabs [creativebiolabs.net]
- 9. Inhibitors of phosphoinositide 3-kinase (PI3K) and phosphoinositide 3-kinase-related protein kinase family (PIKK) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
Cell-based Assays for Octahydronaphthalenone Cytotoxicity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited direct experimental data exists for the cytotoxicity of octahydronaphthalenones. The following application notes and protocols are based on data from structurally related compounds, namely dihydronaphthalenone and tetrahydronaphthalene derivatives. These compounds share a core structural motif and provide a scientifically grounded starting point for investigating the cytotoxic potential of novel octahydronaphthalenone analogs.
Application Notes
This document provides a comprehensive guide to assessing the cytotoxic effects of octahydronaphthalenone derivatives using common cell-based assays. The protocols detailed herein are foundational for screening novel compounds, elucidating mechanisms of action, and providing initial data for drug development pipelines.
Introduction to Octahydronaphthalenone Analogs in Cytotoxicity Studies
While direct studies on octahydronaphthalenones are scarce, research on related dihydronaphthalenone and tetrahydronaphthalene derivatives has demonstrated their potential as cytotoxic agents. For instance, certain dihydronaphthalenone chalconoid derivatives have exhibited significant cytotoxic activity against various human cancer cell lines, with IC50 values in the low micromolar range.[1][2][3] Similarly, some tetrahydronaphthalene glycosides have shown promising activity against Ehrlich Ascites Carcinoma cells. The proposed mechanisms for these related compounds include the inhibition of enzymes crucial for cancer cell proliferation and survival, such as cathepsin B.[1][2][3]
Key Cytotoxicity Assays
A multi-assay approach is recommended to gain a comprehensive understanding of a compound's cytotoxic profile.
-
MTT Assay: This colorimetric assay is a primary screening tool to assess cell metabolic activity, which is an indicator of cell viability.[1][2][3]
-
Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of LDH from cells with damaged plasma membranes, providing a measure of cytotoxicity.
-
Apoptosis Assays (Annexin V & Caspase Activity): These assays help to determine if the observed cytotoxicity is due to programmed cell death (apoptosis). Annexin V staining identifies early apoptotic cells, while caspase activity assays measure the activation of key effector enzymes in the apoptotic cascade.
Quantitative Data Summary
The following tables summarize the cytotoxic activity of dihydronaphthalenone and tetrahydronaphthalene derivatives against various cancer cell lines. This data can serve as a benchmark for evaluating novel octahydronaphthalenone compounds.
Table 1: Cytotoxicity of Dihydronaphthalenone Chalconoid Derivatives [1][2][3]
| Compound | Cell Line | IC50 (µM) |
| P1 (4-OCH3) | K562 (Chronic Myelogenous Leukemia) | 7.1 ± 0.5 |
| HT-29 (Colon Adenocarcinoma) | 18.3 ± 1.3 | |
| MCF-7 (Breast Adenocarcinoma) | 28.9 ± 2.1 | |
| P3 (3-NO2) | K562 | 11.2 ± 1.1 |
| HT-29 | 15.4 ± 0.9 | |
| MCF-7 | 20.1 ± 1.5 | |
| P9 (4-CN) | K562 | 9.2 ± 0.2 |
| HT-29 | 12.5 ± 0.8 | |
| MCF-7 | 19.8 ± 1.2 | |
| Cisplatin | K562 | 9.1 ± 1.7 |
Table 2: Cytotoxicity of Tetrahydronaphthalene Glycoside Derivatives
| Compound | Cell Line | Non-viable Cells (%) at 10 µg/mL | Non-viable Cells (%) at 5 µg/mL |
| 3c | Ehrlich Ascites Carcinoma (EAC) | 64 | 42 |
| 3f | Ehrlich Ascites Carcinoma (EAC) | 68 | 45 |
| 5c | Ehrlich Ascites Carcinoma (EAC) | 72 | 51 |
| 7b | Ehrlich Ascites Carcinoma (EAC) | 61 | 39 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: MTT Assay for Cell Viability
Principle: This assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells into a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
96-well flat-bottom plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Octahydronaphthalenone derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the octahydronaphthalenone derivatives in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and an untreated control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
Principle: LDH is a stable cytoplasmic enzyme that is released into the cell culture medium upon plasma membrane damage. The LDH assay measures this released enzyme, which is proportional to the number of lysed cells.
Materials:
-
96-well flat-bottom plates
-
Treated and control cells from the primary experiment
-
LDH assay kit (containing substrate, cofactor, and dye solution)
-
Lysis buffer (provided in the kit)
-
Stop solution (provided in the kit)
-
Microplate reader
Procedure:
-
Sample Collection: After compound treatment as described in the MTT assay protocol, collect the cell culture supernatant from each well.
-
Assay Reaction: In a new 96-well plate, add 50 µL of the collected supernatant to each well.
-
Positive Control: Prepare a maximum LDH release control by adding lysis buffer to untreated cells for 45 minutes before collecting the supernatant.
-
Reagent Addition: Add 50 µL of the LDH reaction mixture (substrate, cofactor, and dye) to each well.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
Protocol 3: Annexin V/Propidium Iodide (PI) Apoptosis Assay
Principle: Annexin V is a protein that binds to phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with a compromised membrane, thus staining late apoptotic and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect both adherent and floating cells after compound treatment.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Data Interpretation:
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Protocol 4: Caspase-3/7 Activity Assay
Principle: This assay utilizes a substrate for activated caspase-3 and -7 that, when cleaved, releases a fluorophore or a chromophore. The resulting signal is proportional to the activity of these executioner caspases.
Materials:
-
Treated and control cells
-
Caspase-3/7 assay kit (containing a specific substrate and buffer)
-
Luminometer or fluorometer plate reader
Procedure:
-
Cell Plating: Seed cells in a 96-well plate as for the MTT assay.
-
Compound Treatment: Treat cells with the octahydronaphthalenone derivatives for the desired time.
-
Reagent Addition: Add the Caspase-Glo® 3/7 Reagent directly to the wells.
-
Incubation: Incubate at room temperature for 1-2 hours.
-
Signal Measurement: Measure luminescence or fluorescence using a plate reader.
-
Data Analysis: Normalize the signal to the number of cells (can be done in parallel with a viability assay) and express the results as a fold change compared to the untreated control.
Visualizations
Experimental Workflow
References
Synthesis of Novel Decalone Derivatives for Biological Testing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and biological evaluation of novel decalone derivatives. The decalin ring system is a prevalent scaffold in a multitude of biologically active natural products, exhibiting a wide range of therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2] The synthesis of functionalized decalones, particularly those with novel substitutions, represents a promising avenue for the discovery of new therapeutic agents.
Data Presentation: Biological Activity of Decalin Derivatives
The following table summarizes the biological activities of representative decalin-containing compounds. While specific data for a wide range of novel decalone derivatives is emergent, the data from related decalin structures underscores the potential of this scaffold.
| Compound ID | Derivative Class | Biological Activity | Target/Assay | Quantitative Data (IC50/MIC) | Reference |
| 1 | trans-1-oxo-2,4-diacetylaminodecalin | Anti-Candida | Candida albicans, Candida auris | Not specified, but showed early-stage biofilm inhibition | [3] |
| Sch 210972 (13) | Pyrrolidine-2-one-bearing decalin | Anti-HIV | Chemokine receptor CCR-5 inhibition | IC50 = 79 nM | [4] |
| Paecilosetin (18) | Pyrrolidine-2-one-bearing decalin | Cytotoxic | P388 murine leukemia cells | IC50 = 3.1 µg/mL | [4] |
| Compound 17 | Pyrrolidine-2-one-bearing decalin | Antibacterial | Gram-positive bacteria (e.g., S. aureus, B. subtilis) | MIC = 2–16 µg/mL | [4] |
| Ascochyta salicorniae metabolites (11, 12) | cis-decalin-bearing | Antiparasitic | Trypanosoma cruzi | MIC = 1.1 µg/mL | [4] |
| CJ16264 (27) | Pyrrolizidinone-bearing decalin | Cytotoxic | Human cancer cell lines | IC90 = 8.0 µg/mL | [4] |
Experimental Protocols
Detailed methodologies for the synthesis of a representative decalone derivative via Robinson annulation and protocols for key biological assays are provided below.
I. Synthesis of a Wieland-Miescher Ketone Analogue
The Robinson annulation is a classic and powerful method for the construction of six-membered rings, making it highly suitable for the synthesis of the decalone framework.[5][6] The Wieland-Miescher ketone is a key starting material for the synthesis of a variety of steroids and terpenoids.[7][8]
Protocol:
Materials:
-
Methyl vinyl ketone
-
Methanol
-
Sodium methoxide (B1231860)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Saturated aqueous sodium chloride solution
-
Magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Michael Addition:
-
To a solution of 2-methylcyclohexane-1,3-dione (1.0 eq) in DCM, add triethylamine (4.0 eq) and freshly distilled methyl vinyl ketone (5.0 eq) at 23 °C.
-
Stir the mixture for 96 hours under the exclusion of light.
-
Concentrate the mixture under reduced pressure to yield the crude Michael adduct.[5]
-
-
Intramolecular Aldol Condensation and Dehydration:
-
Dissolve the crude Michael adduct in methanol.
-
Add sodium methoxide (3.0 eq) in one portion while stirring at 23 °C.
-
After 24 hours, add a further portion of sodium methoxide (1.0 eq).
-
After an additional 20 hours, quench the reaction by adding saturated aqueous ammonium chloride solution.[5]
-
-
Work-up and Purification:
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated aqueous sodium chloride solution, dry over magnesium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography on silica gel to yield the Wieland-Miescher ketone analogue.[5]
-
II. Biological Evaluation Protocols
This protocol is a colorimetric assay for assessing the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line (e.g., P388 murine leukemia cells)
-
Cell culture medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Synthesized decalone derivatives
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the decalone derivatives in cell culture medium. Add the diluted compounds to the wells, and include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS)
-
Synthesized decalone derivatives
-
Griess Reagent
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into 96-well plates and allow them to adhere.
-
Compound Treatment: Pre-treat the cells with various concentrations of the decalone derivatives for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
Nitrite (B80452) Measurement: Collect the cell culture supernatant and mix it with Griess Reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Generate a standard curve using sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition. Calculate the IC50 value for NO inhibition.
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1]
Materials:
-
Bacterial or fungal strains (e.g., S. aureus, C. albicans)
-
Nutrient broth (for bacteria) or Sabouraud dextrose broth (for fungi)
-
Synthesized decalone derivatives
-
Sterile 96-well plates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum: Prepare a standardized suspension of the microorganism.
-
Serial Dilution: Perform a two-fold serial dilution of the decalone derivatives in the appropriate broth in a 96-well plate.
-
Inoculation: Add the microbial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: Determine the MIC as the lowest concentration of the compound at which there is no visible growth (turbidity). This can be assessed visually or by measuring the optical density using a microplate reader.
Mandatory Visualizations
Caption: Synthetic workflow for a Wieland-Miescher ketone analogue.
Caption: Logical flow from synthesis to biological data generation.
Caption: Potential anti-inflammatory mechanism of decalone derivatives.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Natural products containing ‘decalin’ motif in microorganisms - Natural Product Reports (RSC Publishing) DOI:10.1039/C4NP00031E [pubs.rsc.org]
- 3. Identification and characterization of a novel decalin derivative with anti-Candida activity from Streptomyces chrestomyceticus strain ADP4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in the chemo-biological characterization of decalin natural products and unraveling of the workings of Diels–Alderases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Robinson Annulation | NROChemistry [nrochemistry.com]
- 6. Robinson annulation - Wikipedia [en.wikipedia.org]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for the Quantification of Decalone in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of decalone, a bicyclic ketone, in biological matrices such as plasma, serum, and urine. The protocols described are based on established analytical techniques for similar analytes, including steroid ketones and sesquiterpenes, and are intended to serve as a comprehensive guide for method development and validation. Two primary analytical approaches are detailed: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction
Decalone and its derivatives are important structural motifs in many biologically active compounds. Accurate quantification of these molecules in biological samples is crucial for pharmacokinetic studies, metabolism research, and biomarker discovery. Due to their chemical nature, specific and sensitive analytical methods are required to overcome challenges such as matrix effects and low endogenous or administered concentrations.
This document outlines two robust methods for decalone quantification:
-
GC-MS: A classic and powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds or those with poor chromatographic behavior, a derivatization step is often necessary to improve volatility and thermal stability.[1][2]
-
LC-MS/MS: A highly sensitive and specific method suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[3][4]
Method 1: Quantification of Decalone using Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the sensitive and specific quantification of decalone in biological samples. A derivatization step is included to enhance the volatility and chromatographic properties of the analyte.
Data Presentation: GC-MS Method Performance (Hypothetical Data)
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85-115% |
Experimental Protocol: GC-MS Analysis
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 1.0 mL of biological sample (plasma, serum, or urine), add an internal standard (e.g., deuterated decalone or a structurally similar ketone).
-
Add 1.0 mL of 1 M sodium hydroxide (B78521) solution and vortex for 30 seconds.
-
Add 5.0 mL of a non-polar organic solvent (e.g., hexane (B92381) or a mixture of hexane and ethyl acetate (B1210297) 9:1, v/v).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean glass tube.
-
Repeat the extraction process with another 5.0 mL of the organic solvent.
-
Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen at 40°C.
2. Derivatization
-
To the dried extract, add 50 µL of a 2% (w/v) solution of methoxyamine hydrochloride in pyridine (B92270).
-
Vortex and incubate at 60°C for 60 minutes to protect the ketone group by forming a methoxime derivative.[1]
-
Evaporate the pyridine under a stream of nitrogen.
-
Add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) to the residue.[5]
-
Vortex and incubate at 70°C for 30 minutes to silylate any hydroxyl groups if present, and to ensure the analyte is sufficiently volatile.[6]
-
Cool to room temperature before injection into the GC-MS system.
3. GC-MS Instrumental Parameters
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL, splitless mode
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute
-
Ramp: 15°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI)
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Electron Energy: 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, with characteristic ions for decalone derivative and the internal standard.
-
Workflow Diagram: GC-MS Quantification of Decalone
Caption: Workflow for decalone quantification by GC-MS.
Method 2: Quantification of Decalone using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high throughput and sensitivity for the quantification of decalone in biological samples without the need for derivatization, although derivatization can be employed to enhance sensitivity if required.
Data Presentation: LC-MS/MS Method Performance (Hypothetical Data)
| Parameter | Result |
| Linearity (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.2 ng/mL |
| Intra-day Precision (%RSD) | < 8% |
| Inter-day Precision (%RSD) | < 12% |
| Accuracy (% Recovery) | 90-110% |
| Matrix Effect | < 15% |
Experimental Protocol: LC-MS/MS Analysis
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
To 0.5 mL of biological sample (plasma, serum, or urine), add an internal standard.
-
Precondition a mixed-mode SPE cartridge (e.g., Oasis HLB) with 1.0 mL of methanol (B129727) followed by 1.0 mL of water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 1.0 mL of 5% methanol in water to remove interferences.
-
Elute the analyte with 1.0 mL of methanol or acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
2. LC-MS/MS Instrumental Parameters
-
Liquid Chromatograph: Waters ACQUITY UPLC I-Class System (or equivalent)
-
Mass Spectrometer: Waters Xevo TQ-S micro Triple Quadrupole Mass Spectrometer (or equivalent)
-
Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-3.0 min: 10-90% B
-
3.0-3.5 min: 90% B
-
3.5-4.0 min: 90-10% B
-
4.0-5.0 min: 10% B
-
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS Conditions:
-
Ion Source: Electrospray Ionization (ESI) in positive mode
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) with optimized precursor-product ion transitions for decalone and the internal standard.
-
Workflow Diagram: LC-MS/MS Quantification of Decalone
Caption: Workflow for decalone quantification by LC-MS/MS.
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical flow of selecting an analytical method based on the properties of the analyte and the requirements of the study.
Caption: Decision tree for analytical method selection.
Disclaimer: The protocols provided are intended as a starting point for method development. It is essential to perform a full method validation for the specific decalone analyte and biological matrix of interest in accordance with regulatory guidelines. This includes, but is not limited to, assessing specificity, linearity, accuracy, precision, recovery, matrix effects, and stability.
References
- 1. uu.diva-portal.org [uu.diva-portal.org]
- 2. Derivatization of steroids in biological samples for GC-MS and LC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. Development and validation of a multiplexed LC-MS/MS ketone body assay for clinical diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Decalone Scaffolds in Combinatorial Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The decalone scaffold, a bicyclic ketonic structure, represents a privileged core in numerous biologically active natural products. Its rigid, three-dimensional architecture provides a unique framework for the spatial presentation of functional groups, making it an attractive starting point for the generation of diverse molecular libraries in drug discovery. Combinatorial chemistry, a powerful set of techniques for the rapid synthesis of large numbers of compounds, can be effectively applied to decalone scaffolds to explore vast chemical space and identify novel therapeutic leads.
This document provides detailed application notes and experimental protocols for the design, synthesis, and screening of decalone-based combinatorial libraries. The methodologies described herein are intended to serve as a comprehensive guide for researchers aiming to leverage the chemical diversity of decalone scaffolds for the discovery of new bioactive molecules.
Data Presentation: Illustrative Synthesis and Screening Data
Table 1: Illustrative Yields for Solid-Phase Synthesis of a Decalone Library
| Step | Reaction | Reagent/Building Block (BB) | Average Yield (%) |
| 1 | Resin Loading | Wang Resin, Decalone-acid linker | 92 |
| 2 | Building Block 1 (BB1) Coupling | R1-NH2 (10 variants) | 88 |
| 3 | Building Block 2 (BB2) Coupling | R2-COOH (10 variants) | 85 |
| 4 | Cleavage from Resin | Trifluoroacetic Acid (TFA) | 95 |
| Overall | - | - | ~72 |
Table 2: Illustrative High-Throughput Screening (HTS) Results for a 1000-Member Decalone Library against Kinase Target XYZ
| Parameter | Value |
| Library Size | 1000 compounds |
| Screening Concentration | 10 µM |
| Primary Hit Rate | 1.2% |
| Number of Confirmed Hits (IC50 < 10 µM) | 8 |
| Most Potent Hit (IC50) | 0.5 µM |
| Selectivity Index (against Kinase ABC) | >50-fold for the most potent hit |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Decalone-Based Combinatorial Library
This protocol outlines the solid-phase synthesis of a decalone library using a "split-and-pool" strategy, which allows for the generation of a large number of unique compounds.
Materials:
-
Wang Resin
-
Fmoc-protected amino acids (as building blocks)
-
Decalone carboxylic acid (scaffold)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (Dimethylformamide)
-
DCM (Dichloromethane)
-
Piperidine (B6355638) (20% in DMF)
-
TFA (Trifluoroacetic Acid)
-
Reaction vessels for solid-phase synthesis
-
Shaker
Procedure:
-
Resin Preparation and Scaffold Attachment: a. Swell Wang resin in DMF for 1 hour. b. Activate the decalone carboxylic acid scaffold with HBTU/HOBt and DIPEA in DMF. c. Add the activated scaffold solution to the swollen resin and shake for 4 hours at room temperature. d. Wash the resin thoroughly with DMF and DCM and dry under vacuum.
-
Split-and-Pool Synthesis for Library Generation: a. Splitting: Divide the resin from step 1 into equal portions, one for each building block of the first diversity point (e.g., 10 different Fmoc-protected amino acids). b. First Diversity Point Coupling: i. In separate reaction vessels, deprotect the Fmoc group on the resin by treating with 20% piperidine in DMF for 20 minutes. ii. Wash the resin with DMF. iii. Couple the first set of building blocks (e.g., Fmoc-R1-OH) to the deprotected resin using HBTU/HOBt/DIPEA activation. Shake for 2 hours. iv. Wash the resin with DMF and DCM. c. Pooling: Combine all resin portions from the previous step into a single vessel and mix thoroughly. d. Splitting: Re-divide the pooled resin into equal portions for the second diversity point. e. Second Diversity Point Coupling: i. Repeat the deprotection and coupling steps as in 2b, using the second set of building blocks (e.g., Fmoc-R2-OH). f. Pooling: Combine all resin portions and mix thoroughly.
-
Final Deprotection and Cleavage: a. Treat the final pooled resin with 20% piperidine in DMF to remove the terminal Fmoc group. b. Wash the resin with DMF and DCM. c. Cleave the compounds from the resin and remove side-chain protecting groups by treating with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2 hours. d. Precipitate the cleaved compounds in cold diethyl ether, centrifuge, and decant the ether. e. Dissolve the crude product in a suitable solvent (e.g., DMSO) for screening.
Protocol 2: High-Throughput Screening (HTS) of the Decalone Library
This protocol describes a general kinase inhibition assay to screen the synthesized decalone library.
Materials:
-
Kinase XYZ enzyme
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Kinase buffer
-
Decalone library compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Assay Plate Preparation: a. Dispense 1 µL of each library compound (at 1 mM in DMSO) into individual wells of a 384-well plate. Include positive (known inhibitor) and negative (DMSO) controls.
-
Enzyme and Substrate Addition: a. Prepare a master mix of Kinase XYZ and its substrate in kinase buffer. b. Add 10 µL of the master mix to each well of the assay plate. c. Incubate for 15 minutes at room temperature.
-
Initiation of Kinase Reaction: a. Prepare an ATP solution in kinase buffer. b. Add 10 µL of the ATP solution to each well to initiate the kinase reaction. c. Incubate the plate for 1 hour at 30°C.
-
Detection of Kinase Activity: a. Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. b. Briefly, add ADP-Glo™ Reagent to deplete unused ATP. c. Then, add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP as a luminescent signal.
-
Data Analysis: a. Measure luminescence using a plate reader. b. Calculate the percent inhibition for each compound relative to the controls. c. Identify primary "hits" as compounds that exhibit inhibition above a certain threshold (e.g., >50%). d. Perform dose-response experiments for the primary hits to determine their IC50 values.
Visualizations
Experimental Workflow
Caption: Workflow for Decalone Library Synthesis and Screening.
Hypothetical Signaling Pathway
Caption: Hypothetical MAPK/ERK Signaling Pathway Targeted by a Decalone Library.
Application Notes and Protocols for Testing Enzyme Inhibition by Naphthalenone Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naphthalenones are a class of naturally occurring compounds, often isolated from fungi, that have demonstrated a wide spectrum of biological activities.[1][2] Their diverse structures make them promising scaffolds for the development of novel therapeutic agents. One of the key mechanisms through which naphthalenones exert their effects is by inhibiting the activity of specific enzymes.[1] Enzyme inhibition is a critical area of drug discovery, as it allows for the targeted modulation of biochemical pathways involved in various diseases.[3][4] This document provides detailed protocols for testing the inhibitory effects of naphthalenone compounds on two important classes of enzymes: protein kinases and α-glucosidase. These protocols are designed to be adaptable for high-throughput screening and detailed kinetic analysis.
Naphthalenone derivatives have been identified as inhibitors of several key enzymes. For instance, certain naphthalene-based compounds have shown potent inhibitory activity against peptidyl arginine deiminases (PADs), which are implicated in autoimmune diseases and cancer.[5] Additionally, novel naphthalene-based diarylamides have been developed as pan-Raf kinase inhibitors with promising anti-melanoma activity.[6] In the context of metabolic diseases, naphthalenone glycosides have been investigated as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion and glucose absorption.[1]
These examples highlight the potential of naphthalenone scaffolds in designing specific enzyme inhibitors. The following protocols provide a framework for researchers to screen and characterize the inhibitory activity of their naphthalenone compounds of interest.
Data Presentation
The quantitative data generated from the enzyme inhibition assays should be summarized in a clear and structured format to facilitate comparison between different naphthalenone compounds.
| Compound ID | Target Enzyme | Substrate | Inhibitor Concentration (µM) | % Inhibition | IC50 (µM) |
| NP-001 | Raf-1 Kinase | MEK1 | 10 | 85 | 1.2 |
| NP-002 | Raf-1 Kinase | MEK1 | 10 | 45 | 15.8 |
| NP-003 | α-Glucosidase | pNPG | 50 | 92 | 8.5 |
| NP-004 | α-Glucosidase | pNPG | 50 | 60 | 42.1 |
| Control-Inhibitor | Raf-1 Kinase | MEK1 | 1 | 98 | 0.05 |
| Acarbose (B1664774) | α-Glucosidase | pNPG | 100 | 95 | 25.0 |
Experimental Protocols
Protocol 1: In Vitro Protein Kinase Inhibition Assay
This protocol is designed to screen naphthalenone compounds for their ability to inhibit a specific protein kinase. The assay measures the amount of ADP produced, which is proportional to kinase activity.
Materials:
-
Purified recombinant protein kinase (e.g., B-Raf, c-Raf)
-
Kinase substrate (e.g., a specific peptide or protein)
-
Naphthalenone compounds dissolved in DMSO
-
Known kinase inhibitor (positive control, e.g., Sorafenib)[6]
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the naphthalenone compounds and the positive control inhibitor in the kinase assay buffer. The final DMSO concentration in the assay should be kept below 1% to avoid solvent effects.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
5 µL of diluted naphthalenone compound or control.
-
5 µL of a mixture of the kinase and substrate in kinase assay buffer.
-
-
Initiation of Kinase Reaction: Add 5 µL of ATP solution to each well to start the reaction. The final volume in each well will be 15 µL.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Termination and ADP Detection:
-
Add 15 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 30 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
-
Signal Measurement: Incubate the plate at room temperature for 30-60 minutes and measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control (0% inhibition) and the positive control (100% inhibition). Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: In Vitro α-Glucosidase Inhibition Assay
This protocol is used to evaluate the inhibitory effect of naphthalenone compounds on α-glucosidase activity using a colorimetric substrate.[1]
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Naphthalenone compounds dissolved in DMSO
-
Acarbose (positive control inhibitor)[7]
-
Phosphate (B84403) buffer (100 mM, pH 6.8)
-
Sodium carbonate (Na₂CO₃) solution (0.2 M)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Compound Preparation: Prepare serial dilutions of the naphthalenone compounds and acarbose in 10% DMSO.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
20 µL of the diluted naphthalenone compound or control.
-
20 µL of 2.5 mM pNPG solution in phosphate buffer.
-
20 µL of α-glucosidase solution (0.2 U/mL in 10 mM phosphate buffer).
-
-
Incubation: Incubate the plate at 37°C for 15 minutes.
-
Reaction Termination: Add 80 µL of 0.2 M Na₂CO₃ solution to each well to stop the reaction.
-
Absorbance Measurement: Measure the absorbance of each well at 405 nm using a microplate reader. The absorbance is due to the formation of p-nitrophenol.
-
Data Analysis: Calculate the percent inhibition for each compound concentration. The activity of the enzyme is proportional to the absorbance at 405 nm. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualizations
Caption: General workflow for enzyme inhibition screening.
Caption: Inhibition of the MAPK/ERK signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Spectrophotometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 3. facta.junis.ni.ac.rs [facta.junis.ni.ac.rs]
- 4. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of highly potent naphthalene/quinoline-based PAD inhibitors: Structure-activity relationship, selectivity, and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of novel naphthalene-based diarylamides as pan-Raf kinase inhibitors with promising anti-melanoma activity: rational design, synthesis, in vitro and in silico screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. repository.up.ac.za [repository.up.ac.za]
Application Notes and Protocols: 6-isopropyl-octahydronaphthalen-2(1H)-one (Nootkatone) in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-isopropyl-octahydronaphthalen-2(1H)-one, more commonly known as nootkatone (B190431), is a naturally occurring sesquiterpene found in citrus fruits, particularly grapefruit.[1][2][3][4][5] This bioactive compound has garnered significant scientific interest for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and metabolic regulatory effects.[6][7][8][9] In the context of cell culture, nootkatone serves as a potent activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][2][3][10] Its ability to modulate key signaling pathways makes it a valuable tool for research in oncology, metabolism, and other therapeutic areas.
These application notes provide a comprehensive overview of the use of nootkatone in cell culture, including its mechanism of action, protocols for key experiments, and a summary of its effects on various cell lines.
Mechanism of Action
Nootkatone's primary mechanism of action in cells is the activation of AMPK.[1][2][3] This activation can occur through two distinct upstream pathways:
-
LKB1-dependent pathway: Nootkatone can increase the cellular AMP/ATP ratio, which leads to the activation of Liver Kinase B1 (LKB1), a primary upstream kinase of AMPK.[1][2]
-
CaMKKβ-dependent pathway: Nootkatone can also induce AMPK activation through the Calcium/calmodulin-dependent protein kinase kinase beta (CaMKKβ) pathway, which is independent of LKB1.[2][6]
Activated AMPK, a serine/threonine kinase, plays a crucial role in regulating cellular metabolism. It phosphorylates downstream targets to inhibit anabolic pathways (such as fatty acid and protein synthesis) and stimulate catabolic pathways (such as fatty acid oxidation and glucose uptake) to restore cellular energy balance.[3] In cancer cells, nootkatone-induced AMPK activation can lead to the inhibition of critical oncogenic pathways like AKT and ERK, resulting in cell growth arrest and apoptosis.[6]
Signaling Pathway Diagram
Caption: Nootkatone-mediated AMPK signaling pathway.
Quantitative Data Summary
The following tables summarize the quantitative effects of nootkatone observed in various cell culture and preclinical models.
Table 1: In Vitro Effects of Nootkatone on Cancer Cell Lines
| Cell Line | Cancer Type | Concentration | Effect | Reference |
| A549 | Non-small-cell lung cancer | Not specified | Inhibition of cell growth, G1 cell cycle arrest | [6] |
| A549/ADR (Adriamycin-resistant) | Non-small-cell lung cancer | Not specified | Sensitization to Adriamycin | [6] |
| Colorectal Cancer Cells | Colorectal Cancer | Not specified | Antiproliferative activity, reduced spheroid and colony formation | [4] |
| HEL and K562 | Erythroleukemia | IC50: 4.58 ± 0.15 µM (HEL), 6.54 ± 0.27 µM (K562) | Inhibition of cell proliferation | [11] |
| HaCaT | Keratinocytes | 100 µM | Protection against UVB-induced cell death | [12] |
Table 2: In Vivo Effects of Nootkatone in a Diet-Induced Obesity Mouse Model
| Treatment Group | Body Weight Gain (g) | Abdominal Adipose Tissue Weight (g) | Plasma Glucose (mg/dL) | Plasma Insulin (ng/mL) |
| Control Diet | 5.2 ± 0.6 | 0.45 ± 0.07 | 135 ± 5 | 0.8 ± 0.1 |
| High-Fat/High-Sucrose (HFHS) Diet | 20.1 ± 1.1 | 2.81 ± 0.25 | 188 ± 12 | 2.5 ± 0.4 |
| HFHS + 0.1% Nootkatone | 16.5 ± 1.0 | 2.15 ± 0.21 | Not Reported | Not Reported |
| HFHS + 0.2% Nootkatone | 14.2 ± 0.8 | 1.78 ± 0.19 | Not Reported | Not Reported |
| HFHS + 0.3% Nootkatone | 12.8 ± 0.9 | 1.55 ± 0.17 | Not Reported | Not Reported |
| *Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 vs. HFHS Diet group. Data extracted from a study on diet-induced obesity.[3] |
Experimental Protocols
Protocol 1: Assessment of Nootkatone-Induced AMPK Activation in Cultured Cells
Objective: To determine the effect of nootkatone on the phosphorylation of AMPK and its downstream target, Acetyl-CoA Carboxylase (ACC), in a selected cell line.
Materials:
-
Cell line of interest (e.g., C2C12 myoblasts, Hepa 1-6 hepatocytes, A549 lung cancer cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Nootkatone (purity >98%)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-phospho-ACC (Ser79), anti-ACC, anti-β-actin
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Nootkatone Preparation: Prepare a stock solution of nootkatone in DMSO (e.g., 50 mM). Further dilute in culture medium to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Cell Treatment: Once cells reach the desired confluency, replace the medium with fresh medium containing the various concentrations of nootkatone or vehicle control (DMSO).
-
Incubation: Incubate the cells for a predetermined time (e.g., 30 minutes to 24 hours). A time-course experiment may be necessary to determine the optimal incubation period.
-
Cell Lysis: After incubation, wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA assay.
-
Western Blotting: a. Normalize protein concentrations for all samples. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with primary antibodies overnight at 4°C. e. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
Caption: Experimental workflow for AMPK activation assay.
Protocol 2: Cell Viability and Proliferation Assay
Objective: To evaluate the effect of nootkatone on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., A549, HCT116)
-
Complete cell culture medium
-
Nootkatone
-
DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Allow cells to attach overnight.
-
Cell Treatment: Prepare serial dilutions of nootkatone in culture medium. Replace the medium in the wells with 100 µL of medium containing different concentrations of nootkatone or vehicle control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Assay: a. Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. b. Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals. c. Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. d. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC50 value (the concentration of nootkatone that inhibits cell growth by 50%).
Conclusion
6-isopropyl-octahydronaphthalen-2(1H)-one (nootkatone) is a versatile and valuable natural compound for cell culture research. Its well-characterized mechanism of action as an AMPK activator provides a solid foundation for investigating its therapeutic potential in metabolic diseases and cancer. The protocols outlined above offer a starting point for researchers to explore the cellular effects of nootkatone in their specific models of interest. As research continues, the full scope of nootkatone's applications in cell biology and drug development will undoubtedly expand.
References
- 1. Nootkatone, a characteristic constituent of grapefruit, stimulates energy metabolism and prevents diet-induced obesity by activating AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. benchchem.com [benchchem.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Advances on (+)-nootkatone microbial biosynthesis and its related enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nootkatone, an AMPK activator derived from grapefruit, inhibits KRAS downstream pathway and sensitizes non-small-cell lung cancer A549 cells to adriamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nootkatone | AMPK | TargetMol [targetmol.com]
- 8. researchgate.net [researchgate.net]
- 9. eurekaselect.com [eurekaselect.com]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Nootkatone Derivative Nootkatone-(E)-2-iodobenzoyl hydrazone Promotes Megakaryocytic Differentiation in Erythroleukemia by Targeting JAK2 and Enhancing JAK2/STAT3 and PKCδ/MAPK Crosstalk - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nootkatone (NK), a grapefruit-derived sesquiterpenoid, suppresses UVB-induced damage by regulating NRF2-HO-1 and AhR-CYP1A1 signaling pathways in HaCaT cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Decalone Derivatives as Probes for Receptor Binding Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of decalone derivatives as molecular probes in receptor binding studies. The decalone scaffold, a bicyclic system composed of two fused cyclohexane (B81311) rings, offers a rigid and sterically defined framework that is attractive for the design of selective receptor ligands. By functionalizing the decalone core with appropriate pharmacophores and reporter moieties (radiolabels or fluorophores), these derivatives can be transformed into powerful tools for receptor characterization, drug screening, and imaging.
This guide focuses on a hypothetical decalone derivative, DEC-237 , designed to target the Dopamine D2 receptor (D2R) , a G-protein coupled receptor (GPCR) implicated in numerous neurological and psychiatric disorders. Protocols for both radiolabeled ([³H]-DEC-237) and fluorescent (DEC-237-Fluor) versions of this probe are provided, alongside illustrative data and visualizations to guide researchers in their experimental design and data interpretation.
Data Presentation
The following tables summarize hypothetical quantitative data for the binding of DEC-237 and standard reference compounds to the human Dopamine D2 receptor.
Table 1: Receptor Binding Affinities (Ki) of Unlabeled Ligands at the Human Dopamine D2 Receptor (Long Form)
| Compound | Receptor | Radioligand | Kᵢ (nM) | Assay Type |
| DEC-237 | Dopamine D2 | [³H]-Spiperone | 5.2 | Competition |
| Haloperidol | Dopamine D2 | [³H]-Spiperone | 1.8 | Competition |
| Spiperone | Dopamine D2 | [³H]-Spiperone | 0.15 | Competition |
| Risperidone | Dopamine D2 | [³H]-Spiperone | 3.5 | Competition |
Table 2: Saturation Binding Parameters for [³H]-DEC-237 at the Human Dopamine D2 Receptor
| Parameter | Value | Unit |
| Kd | 2.8 | nM |
| Bmax | 1250 | fmol/mg protein |
Table 3: IC₅₀ Values from Competitive Binding Assays using [³H]-DEC-237
| Competing Ligand | IC₅₀ (nM) |
| Haloperidol | 3.1 |
| Spiperone | 0.25 |
| Risperidone | 6.0 |
Experimental Protocols
Detailed methodologies for key experiments utilizing decalone-based probes are provided below.
Protocol 1: Membrane Preparation from HEK293 Cells Expressing Human Dopamine D2 Receptor
This protocol describes the preparation of cell membranes enriched with the target receptor for use in in vitro binding assays.
Materials:
-
HEK293 cells stably expressing the human Dopamine D2 receptor
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM EDTA, ice-cold
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold
-
Cell scrapers
-
Dounce homogenizer
-
High-speed refrigerated centrifuge
-
Bradford assay reagents for protein quantification
Procedure:
-
Culture HEK293-D2R cells to 80-90% confluency in appropriate culture vessels.
-
Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.
-
Add a small volume of ice-cold Lysis Buffer to the cells and incubate on ice for 15 minutes.
-
Scrape the cells from the surface of the culture vessel and collect them into a pre-chilled centrifuge tube.
-
Centrifuge the cell suspension at 500 x g for 10 minutes at 4°C to pellet the nuclei and intact cells.
-
Carefully transfer the supernatant to a new pre-chilled tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in ice-cold Homogenization Buffer.
-
Homogenize the suspension with 10-15 strokes of a tight-fitting Dounce homogenizer on ice.
-
Determine the protein concentration of the membrane preparation using the Bradford assay.
-
Aliquot the membrane suspension and store at -80°C until use.
Protocol 2: Radioligand Competition Binding Assay Using [³H]-DEC-237
This protocol details the procedure for determining the binding affinity (Ki) of unlabeled test compounds for the Dopamine D2 receptor using the novel radiolabeled decalone probe [³H]-DEC-237.
Materials:
-
HEK293-D2R membrane preparation (from Protocol 1)
-
[³H]-DEC-237 (specific activity ~80 Ci/mmol)
-
Unlabeled test compounds and reference ligands (e.g., Haloperidol)
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4
-
Non-specific binding control: 10 µM Haloperidol
-
96-well microplates
-
Glass fiber filter mats (e.g., Whatman GF/B)
-
Filtration apparatus (cell harvester)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of the unlabeled test compounds in Assay Buffer.
-
In a 96-well microplate, add the following to each well in triplicate:
-
Total Binding: 50 µL of Assay Buffer, 50 µL of [³H]-DEC-237 (at a final concentration near its Kd, e.g., 3 nM), and 100 µL of diluted membrane preparation (e.g., 20 µg protein).
-
Non-specific Binding: 50 µL of 10 µM Haloperidol, 50 µL of [³H]-DEC-237, and 100 µL of diluted membrane preparation.
-
Competition: 50 µL of test compound dilution, 50 µL of [³H]-DEC-237, and 100 µL of diluted membrane preparation.
-
-
Incubate the plate at room temperature for 90 minutes with gentle shaking.
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold Assay Buffer.
-
Dry the filter mat completely.
-
Place the filter mat in a scintillation bag or plate, add scintillation cocktail to each filter spot, and seal.
-
Count the radioactivity in a microplate scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value.
-
Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 3: Fluorescent Ligand Binding Assay Using DEC-237-Fluor
This protocol describes a homogeneous fluorescence polarization (FP) assay for assessing ligand binding to the Dopamine D2 receptor using a fluorescently labeled decalone probe.
Materials:
-
HEK293-D2R membrane preparation (from Protocol 1)
-
DEC-237-Fluor (a derivative of DEC-237 conjugated to a fluorophore like TAMRA)
-
Unlabeled test compounds and reference ligands
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4
-
Black, low-volume 384-well microplates
-
A microplate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare serial dilutions of the unlabeled test compounds in Assay Buffer.
-
In a 384-well microplate, add the following to each well in triplicate:
-
10 µL of DEC-237-Fluor solution in Assay Buffer (at a final concentration optimized for the assay, typically in the low nanomolar range).
-
10 µL of test compound dilution or Assay Buffer (for maximum polarization) or a saturating concentration of an unlabeled ligand (for minimum polarization).
-
20 µL of diluted membrane preparation in Assay Buffer.
-
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the fluorophore used.
Data Analysis:
-
The fluorescence polarization (P) is calculated by the instrument software.
-
Plot the polarization values against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value of the test compound.
Mandatory Visualizations
Dopamine D2 Receptor Signaling Pathway
Caption: Simplified signaling cascade of the inhibitory Dopamine D2 receptor.
Experimental Workflow for Competitive Radioligand Binding Assay
Caption: Step-by-step workflow for a competitive radioligand binding experiment.
Logical Relationship in a Competitive Binding Assay
Caption: Inverse relationship between competitor concentration and radioligand binding.
Application Notes and Protocols: Formulation of Decatone for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decatone, a ketone with a ten-carbon chain, represents a class of organic compounds with potential applications in various fields of research. Due to its characteristic properties, including being an oily liquid with poor water solubility, developing a stable and effective formulation for in vivo studies is a critical step in evaluating its biological activity and pharmacokinetic profile. This document provides detailed application notes and protocols to guide researchers in the formulation of this compound for administration in animal models.
This compound is soluble in organic solvents like ethanol (B145695), acetone, and chloroform, but has limited solubility in water.[1][2] This hydrophobicity necessitates the use of specific excipients to create a homogenous and bioavailable formulation for in vivo use. The choice of formulation strategy will depend on the intended route of administration, the required dose, and the animal model being used.
Pre-formulation Studies
Prior to developing a full-scale formulation, a series of pre-formulation studies are essential to characterize the physicochemical properties of the specific this compound isomer being investigated.
Table 1: Key Pre-formulation Parameters for this compound
| Parameter | Method | Purpose |
| Solubility | Shake-flask method in various pharmaceutically acceptable solvents (e.g., water, ethanol, propylene (B89431) glycol, polyethylene (B3416737) glycol 400, oils). | To determine the most suitable solvent or co-solvent system for solubilization. |
| LogP | HPLC-based or computational methods. | To quantify the lipophilicity of the compound, which influences its absorption and distribution. |
| pKa | Potentiometric titration or computational prediction. | To understand the ionization state of the molecule at physiological pH. |
| Stability | HPLC analysis of the compound in different solvents and pH conditions over time at various temperatures. | To assess the chemical stability of this compound in potential vehicle components. |
Formulation Strategies for In Vivo Administration
Given the poor water solubility of this compound, several formulation approaches can be considered. The selection of the appropriate strategy is crucial for achieving the desired exposure in animal models.
1. Solutions
For low doses, a simple solution using a water-miscible organic co-solvent may be feasible.
-
Vehicle Composition: A common co-solvent system is a mixture of ethanol, propylene glycol (PG), and water or saline. The proportion of each component should be optimized to ensure complete solubilization of this compound while minimizing potential toxicity from the excipients.
-
Considerations: The concentration of organic solvents should be kept as low as possible, especially for intravenous administration, to avoid hemolysis and irritation. It's important to be aware of excipients that can cause adverse effects in certain animal populations.[3][4]
2. Suspensions
For higher doses where a solution is not practical, a micronized suspension can be prepared.
-
Vehicle Composition: An aqueous vehicle containing a suspending agent (e.g., carboxymethyl cellulose, methylcellulose) and a wetting agent (e.g., Tween 80, Polysorbate 80) is typically used.
-
Particle Size: The particle size of the this compound should be reduced (micronized) to improve the dissolution rate and bioavailability.
3. Emulsions/Microemulsions
An emulsion can be a suitable formulation for oily compounds like this compound, particularly for oral or intravenous administration.
-
Vehicle Composition: These formulations consist of an oil phase (e.g., sesame oil, soybean oil), an aqueous phase, and an emulsifying agent (e.g., lecithin, polysorbates).
-
Droplet Size: The droplet size is a critical parameter for stability and bioavailability, especially for parenteral emulsions where small droplet sizes are required to prevent embolism.
Table 2: Example Formulations for this compound
| Formulation Type | Components | Example Ratio (w/w/v) | Suitable Administration Route |
| Solution | This compound, Ethanol, Propylene Glycol, Saline | 1:10:20:69 | Oral, Intraperitoneal, Subcutaneous |
| Suspension | This compound (micronized), 0.5% Methylcellulose (B11928114), 0.1% Tween 80 in Water | 5 mg/mL | Oral |
| Emulsion | This compound, Soybean Oil, Lecithin, Glycerin, Water for Injection | 10:10:1.2:2.2:q.s. to 100% | Intravenous, Oral |
Experimental Protocols
Protocol 1: Preparation of a this compound Solution for Oral Administration
Materials:
-
This compound
-
Ethanol (200 proof, dehydrated)
-
Propylene Glycol (USP grade)
-
Sterile Saline (0.9% NaCl)
-
Sterile glass vials
-
Magnetic stirrer and stir bar
Methodology:
-
Weigh the required amount of this compound in a sterile glass vial.
-
Add the required volume of ethanol to the vial and vortex until the this compound is completely dissolved.
-
Add the required volume of propylene glycol and mix thoroughly.
-
Slowly add the sterile saline to the mixture while stirring continuously with a magnetic stirrer.
-
Continue stirring until a clear, homogenous solution is obtained.
-
Visually inspect the solution for any precipitation or phase separation.
-
Store the formulation at 4°C, protected from light. Before administration, allow the solution to come to room temperature.
Protocol 2: Preparation of a this compound Suspension for Oral Gavage
Materials:
-
This compound (micronized)
-
Methylcellulose (or other suitable suspending agent)
-
Tween 80 (or other suitable wetting agent)
-
Sterile water
-
Mortar and pestle or homogenizer
Methodology:
-
Prepare a 0.5% (w/v) methylcellulose solution in sterile water. This may require heating and stirring.
-
Weigh the required amount of micronized this compound.
-
In a mortar, add a small amount of the 0.1% Tween 80 solution to the this compound powder to form a paste.
-
Gradually add the 0.5% methylcellulose solution to the paste while triturating continuously to form a uniform suspension.
-
Alternatively, use a homogenizer to disperse the this compound in the vehicle.
-
Visually inspect for uniformity. The suspension should be easily re-suspendable upon gentle shaking.
-
Store the suspension at 4°C. Shake well before each administration.
In Vivo Study Considerations
When conducting in vivo studies, it is crucial to include a vehicle control group to account for any effects of the formulation excipients themselves. Pharmacokinetic studies are essential to determine the absorption, distribution, metabolism, and excretion (ADME) of this compound.[5]
Table 3: Typical Pharmacokinetic Parameters to be Determined
| Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Area under the plasma concentration-time curve |
| t1/2 | Half-life |
| CL | Clearance |
| Vd | Volume of distribution |
| F% | Bioavailability (for non-intravenous routes) |
Signaling Pathway and Experimental Workflow Diagrams
Hypothetical Signaling Pathway for this compound
The following diagram illustrates a hypothetical signaling pathway that could be modulated by a bioactive compound like this compound. This example depicts the Mitogen-Activated Protein Kinase (MAPK) pathway, a common pathway involved in cell proliferation, differentiation, and survival.
Caption: Hypothetical MAPK signaling pathway potentially modulated by this compound.
Experimental Workflow for In Vivo Formulation and Testing
The following diagram outlines the logical steps for developing and evaluating a this compound formulation for in vivo studies.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Impact of concerning excipients on animal safety: insights for veterinary pharmacotherapy and regulatory considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of concerning excipients on animal safety: insights for veterinary pharmacotherapy and regulatory considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. syngeneintl.com [syngeneintl.com]
Unlocking Therapeutic Potential: Docking Studies of Decalone Derivatives with Target Proteins
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
Decalone derivatives, a class of bicyclic ketones, represent a versatile scaffold in medicinal chemistry, offering a foundation for the development of novel therapeutic agents. Their diverse biological activities are largely attributed to their ability to interact with specific protein targets within the body. Molecular docking is a powerful computational technique that plays a pivotal role in understanding these interactions at a molecular level. By predicting the binding affinity and orientation of a decalone derivative within the active site of a target protein, researchers can gain valuable insights into its potential efficacy and mechanism of action, thereby accelerating the drug discovery and development process.
These application notes provide a comprehensive overview of the methodologies and data interpretation involved in the molecular docking of decalone derivatives against various protein targets. The protocols outlined below are designed to guide researchers through the essential steps of a typical docking study, from protein and ligand preparation to the analysis of docking results.
Data Presentation: Docking Performance of Bioactive Derivatives
The following tables summarize the docking scores of various heterocyclic compounds, including those with structural similarities to decalone derivatives, against several key protein targets implicated in diseases such as cancer and microbial infections. The docking score, typically expressed in kcal/mol, is a measure of the predicted binding affinity; a more negative value indicates a stronger interaction.
| Compound Class | Derivative Example | Protein Target | PDB ID | Docking Score (kcal/mol) | Reference Compound | Docking Score (kcal/mol) |
| Quinoline | 2H-thiopyrano[2,3-b]quinoline | CB1a | 2IGR | -5.3 to -6.1 | Not Specified | Not Specified |
| Chalcone | Naphthalene-substituted | Tubulin (Colchicine site) | Not Specified | Not Specified | Colchicine | Not Specified |
| Isoquinoline | Chalcone-Thiadiazolyl | CDK2 | Not Specified | Strong Affinity | Not Specified | Not Specified |
| Isoquinoline | Chalcone-Thiadiazolyl | EGFRTK | Not Specified | Strong Affinity | Not Specified | Not Specified |
| Isatin-Acetophenone | YDA 27 | PDB 3ACX | 3ACX | -121.126 | Ampicillin | -103.345 |
Table 1: Comparative Docking Scores of Various Heterocyclic Derivatives. This table provides a comparative view of the predicted binding affinities of different classes of compounds against their respective protein targets.
| Derivative | Target Protein | IC50 (µM) | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
| Aminochalcone 4 | Tubulin | 7.1 | Not Specified | Not Specified |
| 2-cyclopentyloxyanisole 4b | COX-2 | 1.08 | Not Specified | Not Specified |
| 2-cyclopentyloxyanisole 13 | COX-2 | 1.88 | Not Specified | Not Specified |
| Halo-substituted ester/amide 4b | Jack Bean Urease | Not Specified | -7.8 | Not Specified |
| Halo-substituted ester/amide 4e | Jack Bean Urease | Not Specified | -7.9 | Not Specified |
Table 2: Correlation of Biological Activity and Docking Results. This table illustrates the relationship between the experimentally determined inhibitory concentration (IC50) and the computationally predicted binding energy for selected compounds.
Experimental Protocols
The following protocols provide a generalized workflow for conducting molecular docking studies with decalone derivatives. Specific parameters may need to be optimized depending on the software used and the nature of the target protein.
Protocol 1: Target Protein Preparation
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Obtain Protein Structure: Download the 3D crystallographic structure of the target protein from a public repository such as the Protein Data Bank (PDB) (--INVALID-LINK--). Choose a high-resolution structure, preferably co-crystallized with a ligand.
-
Pre-processing:
-
Energy Minimization: Perform energy minimization on the protein structure to relieve any steric clashes and optimize the geometry.[1] This step ensures a more realistic representation of the protein for docking.
Protocol 2: Ligand Preparation
-
Sketching and Optimization:
-
Draw the 2D structure of the decalone derivative using a chemical drawing software (e.g., ChemDraw).
-
Convert the 2D structure to a 3D structure.
-
Perform geometry optimization and energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).
-
-
File Format Conversion: Save the optimized ligand structure in a format compatible with the docking software (e.g., .mol2, .pdbqt).
Protocol 3: Molecular Docking Simulation
-
Grid Generation: Define a grid box around the active site of the target protein.[1] The grid should be large enough to encompass the entire binding pocket where a known inhibitor or the natural substrate binds.[1]
-
Docking Execution:
-
Selection of Best Pose: The docking algorithm will generate multiple binding poses. The pose with the lowest docking score (most negative value) is typically considered the most favorable binding mode.
Protocol 4: Analysis of Docking Results
-
Binding Affinity Evaluation: Rank the docked decalone derivatives based on their predicted binding affinities (docking scores).[1] A more negative score suggests a stronger potential interaction.[1]
-
Interaction Analysis:
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Visualize the best-docked pose of the decalone derivative within the protein's active site using molecular visualization software (e.g., PyMOL, Discovery Studio).
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Analyze the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the binding pocket.[1] This analysis provides crucial insights into the molecular basis of the interaction and can guide further optimization of the ligand.[1]
-
Visualizing Molecular Interactions and Workflows
Diagrams are essential for illustrating complex biological pathways and experimental procedures. The following visualizations, created using Graphviz, depict a general workflow for molecular docking and a representative signaling pathway that can be targeted by decalone derivatives.
Figure 1. A generalized workflow for molecular docking studies.
Figure 2. EGFR signaling pathway, a potential target for decalone derivatives.
References
Troubleshooting & Optimization
Improving solubility of 6-isopropyl-octahydronaphthalen-2(1H)-one for assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming solubility challenges with 6-isopropyl-octahydronaphthalen-2(1H)-one for in vitro and in vivo assays.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of 6-isopropyl-octahydronaphthalen-2(1H)-one?
Understanding the inherent properties of this compound is the first step in developing an effective solubilization strategy. It is a bicyclic ketone, also known as Decatone, with high hydrophobicity.
Table 1: Physicochemical Properties of 6-isopropyl-octahydronaphthalen-2(1H)-one
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₂O | PubChem |
| Molecular Weight | 194.31 g/mol | PubChem |
| Appearance | Colorless Liquid | PubChem (Typical for similar structures) |
| Water Solubility | 32 mg/L at 20°C (experimental) | PubChem |
| 6.2 mg/L (predicted) | FooDB | |
| logP (Octanol/Water) | 3.57 (predicted) | FooDB |
| Functional Group | Cyclic Ketone | FooDB |
Q2: Why is 6-isopropyl-octahydronaphthalen-2(1H)-one so poorly soluble in aqueous buffers?
The poor aqueous solubility is due to its chemical structure. The molecule consists of a large, non-polar octahydronaphthalene core and an isopropyl group, both of which are hydrophobic. While the ketone group can act as a hydrogen bond acceptor, it is not sufficient to overcome the hydrophobicity of the rest of the molecule. Furthermore, it lacks ionizable functional groups, meaning its solubility cannot be significantly improved by adjusting the pH.
Q3: What is the maximum concentration of organic solvents like DMSO that I can use in my assay?
For most cell-based assays, the final concentration of Dimethyl sulfoxide (B87167) (DMSO) should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity or other biological effects. Some less sensitive assays may tolerate up to 1%. It is crucial to perform a vehicle control experiment to determine the tolerance of your specific assay system to the chosen organic solvent.
Troubleshooting Guides
Issue: My compound precipitates when I dilute my stock solution into the aqueous assay buffer.
This is a common problem when working with hydrophobic compounds. Precipitation can lead to inaccurate and unreliable assay results. The following workflow provides a step-by-step approach to address this issue.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
This protocol describes the standard procedure for preparing a stock solution of a hydrophobic compound in an organic solvent.
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Equilibrate: Allow the vial of lyophilized 6-isopropyl-octahydronaphthalen-2(1H)-one to reach room temperature before opening to prevent moisture condensation.
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Weigh: Accurately weigh the desired amount of the compound using an analytical balance.
-
Solvent Addition: Add the calculated volume of high-purity DMSO (or another suitable organic solvent) to achieve a high concentration (e.g., 10-50 mM). This minimizes the volume of organic solvent added to the final assay.
-
Dissolution: Vortex the solution vigorously. If necessary, use a sonicator to ensure the compound is completely dissolved. A successful dissolution will result in a clear, particle-free solution.
-
Storage: Store the stock solution in small, single-use aliquots in tightly sealed vials at -20°C or -80°C to minimize freeze-thaw cycles.
Table 2: Common Organic Solvents for Stock Preparation
| Solvent | Recommended Final Conc. | Advantages | Disadvantages |
| DMSO | < 0.5% | High solubilizing power for many compounds; miscible with water. | Can be toxic to cells at higher concentrations; may interfere with some assays. |
| Ethanol | < 1% | Less toxic than DMSO for some cell lines; volatile and easily removed. | Can exhibit cytotoxicity; may cause protein denaturation at higher concentrations. |
| DMF | < 0.1% | Good solubilizing agent. | Higher toxicity than DMSO; can be reactive. |
Protocol 2: Using Co-solvents and Serial Dilution
If direct dilution from a DMSO stock causes precipitation, using a co-solvent and a gradual dilution process can maintain solubility.
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Prepare Stock: Make a 10 mM stock solution in 100% DMSO as described in Protocol 1.
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Intermediate Dilution: Prepare an intermediate dilution by adding the DMSO stock to a co-solvent like Polyethylene Glycol (PEG-400) or ethanol.
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Final Dilution: Add the intermediate solution dropwise into the final aqueous assay buffer while vortexing or stirring vigorously. This rapid mixing prevents the formation of localized high concentrations that can trigger precipitation.
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Visual Inspection: Before use, visually inspect the final solution for any signs of cloudiness or precipitate. Centrifuging a small aliquot can also help detect insoluble material.
Protocol 3: Solubility Enhancement with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior that can encapsulate hydrophobic molecules, increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.
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Prepare Cyclodextrin (B1172386) Solution: Prepare a solution of HP-β-CD in your aqueous assay buffer. Concentrations can range from 1-10% (w/v), but should be optimized for your specific assay.
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Add Compound: Add the 6-isopropyl-octahydronaphthalen-2(1H)-one, preferably from a concentrated DMSO stock, directly to the HP-β-CD solution.
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Complexation: Vortex or sonicate the mixture vigorously. Allowing the solution to shake or stir at room temperature for 1-2 hours can facilitate the formation of the inclusion complex.
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Filtration (Optional): To ensure the compound is truly dissolved within the complex and not present as a fine suspension, the solution can be passed through a 0.22 µm filter.
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Assay: Use the resulting clear solution in your assay. Remember to include a vehicle control containing the same concentration of HP-β-CD.
Table 3: Comparison of Advanced Solubilization Techniques
| Technique | Mechanism | Best For | Considerations |
| Co-solvents | Reduces solvent polarity. | General in vitro assays. | Requires careful optimization of co-solvent concentration to avoid assay interference or toxicity. |
| Cyclodextrins | Forms a water-soluble inclusion complex. | Cell-based and in vivo assays. | Can sometimes alter the bioavailability of the compound; requires vehicle controls. The size of the cyclodextrin cavity must be appropriate for the guest molecule. |
| Surfactants | Forms micelles that encapsulate the compound. | Non-cell-based assays (e.g., enzyme kinetics). | Often toxic to cells; can disrupt protein structure and interfere with assay readouts. |
By systematically applying these troubleshooting steps and protocols, researchers can improve the solubility of 6-isopropyl-octahydronaphthalen-2(1H)-one, leading to more accurate and reproducible experimental results.
Overcoming challenges in the synthesis of substituted decalones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of substituted decalones.
I. Robinson Annulation Troubleshooting Guide
The Robinson annulation is a cornerstone for constructing the decalone framework. However, it is often plagued by side reactions and low yields. This guide addresses common issues.
Frequently Asked Questions (FAQs)
Q1: My Robinson annulation reaction is giving a very low yield. What are the common causes and how can I improve it?
A1: Low yields in Robinson annulation can stem from several factors. A primary issue is the polymerization of the Michael acceptor (e.g., methyl vinyl ketone).[1] Additionally, side reactions such as self-condensation of the ketone starting material or the intermediate dicarbonyl can reduce the yield of the desired product.
Troubleshooting Steps:
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Optimize Base and Temperature: The choice of base is critical. Strong bases can favor polymerization and side reactions.[2] Consider using a weaker base like triethylamine (B128534) or pyrrolidine. Running the reaction at a lower temperature can also help minimize side reactions.
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Slow Addition of Michael Acceptor: Adding the Michael acceptor slowly to the reaction mixture can maintain a low concentration, thereby reducing the rate of polymerization.
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Isolate the Michael Adduct: While a one-pot reaction is common, isolating the intermediate Michael adduct before proceeding with the aldol (B89426) condensation can often lead to higher overall yields.[3]
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Use a Mannich Base: Instead of methyl vinyl ketone, a Mannich base can be used, which generates the Michael acceptor in situ. This can help to control its concentration and reduce polymerization.[1]
Q2: I am observing multiple spots on my TLC plate after a Robinson annulation. What are the likely side products?
A2: Besides the desired decalone, several side products can form during a Robinson annulation. These may include:
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Michael Adduct: The intermediate 1,5-dicarbonyl compound formed after the Michael addition but before the intramolecular aldol condensation.
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Aldol Addition Product: The β-hydroxy ketone formed after the intramolecular aldologenic ring closure but before dehydration.
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Self-Condensation Products: Products arising from the self-condensation of the starting ketone or the Michael acceptor.
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Polymerization Products: Polymers of the Michael acceptor.
Identification:
-
TLC Analysis: Monitor the reaction progress using Thin Layer Chromatography (TLC). The starting materials, Michael adduct, aldol adduct, and the final enone product will likely have different Rf values. A co-spot of the reaction mixture with the starting material can help in identification.
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NMR Spectroscopy: 1H and 13C NMR spectroscopy are invaluable for identifying the structures of the major products and byproducts.[4][5]
Q3: How can I monitor the progress of my Robinson annulation reaction effectively?
A3: TLC is the most common and convenient method for monitoring the progress of a Robinson annulation.
TLC Monitoring Protocol:
-
Prepare a TLC chamber with an appropriate solvent system (e.g., a mixture of ethyl acetate (B1210297) and hexanes).
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Spot the TLC plate with the starting ketone, the Michael acceptor, a co-spot of both starting materials, and the reaction mixture at different time points.
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Visualize the spots under UV light and/or by staining with an appropriate reagent (e.g., potassium permanganate).
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Analyze the chromatogram: The disappearance of the starting materials and the appearance of new spots corresponding to the Michael adduct and the final decalone product will indicate the reaction's progress. The Rf values will typically increase as the polarity of the compounds decreases (Starting ketone > Michael adduct > Aldol adduct > Decalone).
II. Wieland-Miescher Ketone Synthesis Troubleshooting Guide
The asymmetric synthesis of the Wieland-Miescher ketone is a key step in the synthesis of many natural products. Achieving high enantioselectivity can be a significant challenge.
Frequently Asked Questions (FAQs)
Q1: My L-proline catalyzed Wieland-Miescher ketone synthesis is resulting in low enantiomeric excess (ee). How can I improve it?
A1: Low enantiomeric excess in the L-proline catalyzed synthesis of the Wieland-Miescher ketone is a common issue.[6] Several factors can influence the stereochemical outcome of the reaction.
Troubleshooting Steps:
-
Catalyst Loading: While higher catalyst loadings can sometimes increase the reaction rate, they can also lead to the formation of catalyst aggregates which may negatively impact enantioselectivity.[7] It is crucial to optimize the catalyst loading; sometimes, lower loadings (e.g., 1-5 mol%) can provide better results.[8][9]
-
Additives: The addition of co-catalysts or additives can significantly enhance enantioselectivity. For instance, the use of a carboxylic acid co-catalyst can facilitate proton transfer steps in the catalytic cycle.[7] Chiral additives, such as substituted imidazoles, have also been shown to improve the selectivity of L-proline.[10]
-
Solvent: The choice of solvent can have a profound effect on the enantioselectivity. Aprotic polar solvents like DMSO or DMF are commonly used.[11] Sometimes, running the reaction under solvent-free conditions can improve both the reaction speed and selectivity.[8]
-
Alternative Catalysts: If optimizing the conditions for L-proline is unsuccessful, consider using more recently developed and highly efficient chiral primary amine catalysts or L-proline derivatives which have shown to provide higher enantioselectivity.[8]
Q2: The purification of my Wieland-Miescher ketone is difficult, and I'm struggling to separate the enantiomers/diastereomers. What are the recommended purification methods?
A2: The purification of chiral decalones and the separation of stereoisomers can be challenging.
Purification Strategies:
-
Flash Chromatography: For separating diastereomers, flash chromatography on silica (B1680970) gel is a common technique.[12][13] Reversed-phase chromatography using a C18 stationary phase can also be effective for separating diastereomers with different polarities.[12][14]
-
Crystallization: Diastereomers often have different solubilities, allowing for their separation by fractional crystallization.[13][15]
-
Chiral HPLC: For the analytical and preparative separation of enantiomers, High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is the method of choice.
-
Kinetic Resolution: Enzymatic methods, such as yeast-mediated reduction, can be used for the kinetic resolution of racemic Wieland-Miescher ketone, where one enantiomer is selectively reduced, allowing for the separation of the unreacted enantiomer.[16]
III. Catalytic Hydrogenation of Substituted Enones Troubleshooting Guide
Catalytic hydrogenation is a common method to reduce the double bond of the enone system in decalones to afford the corresponding saturated ketone.
Frequently Asked Questions (FAQs)
Q1: My catalytic hydrogenation of a substituted decalone is incomplete or very slow. What could be the problem?
A1: Incomplete or slow hydrogenation can be due to several factors related to the catalyst, substrate, and reaction conditions.
Troubleshooting Steps:
-
Catalyst Activity: The catalyst (e.g., Pd/C, PtO2) may be deactivated or poisoned. Ensure the catalyst is fresh and handled under an inert atmosphere if it's pyrophoric. Certain functional groups in the substrate or impurities in the solvent or hydrogen gas can act as catalyst poisons.
-
Catalyst Selection: The choice of catalyst is crucial. For some substrates, a more active catalyst like Platinum(IV) oxide (PtO2) might be necessary.[17] The support of the catalyst can also influence its activity.
-
Hydrogen Pressure and Temperature: Increasing the hydrogen pressure and/or the reaction temperature can often accelerate the reaction rate. However, be cautious as harsh conditions can sometimes lead to over-reduction or side reactions.
-
Solvent: The solvent can affect the solubility of the substrate and the activity of the catalyst. Common solvents for hydrogenation include ethanol, methanol, ethyl acetate, and acetic acid.
Q2: I am observing over-reduction of the ketone group in my decalone during catalytic hydrogenation. How can I prevent this?
A2: While the hydrogenation of a carbon-carbon double bond is generally faster than that of a ketone, over-reduction to the corresponding alcohol can occur, especially under harsh conditions.
Prevention Strategies:
-
Milder Conditions: Use lower hydrogen pressure and temperature.
-
Selective Catalysts: Some catalysts exhibit higher selectivity for the reduction of C=C bonds over C=O bonds. Palladium on carbon (Pd/C) is often more selective than platinum catalysts.[18]
-
Reaction Monitoring: Carefully monitor the reaction progress by TLC or GC to stop the reaction once the enone starting material has been consumed, before significant over-reduction occurs.
Data Presentation
Table 1: Comparison of Catalysts for Asymmetric Wieland-Miescher Ketone Synthesis
| Catalyst | Catalyst Loading (mol%) | Co-catalyst/Additive | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| L-proline | 3 | None | DMSO | 96 | 49 | 76 | [11] |
| L-proline | 1 | [pyC4]NTf2 | Ionic Liquid | 24 | 88 | 93 | [9] |
| Chiral Primary Amine | 1 | None | Solvent-free | 2 | 98 | 96 | [8] |
| N-tosyl-(Sa)-binam-L-prolinamide | 2 | Benzoic Acid (0.5 mol%) | Solvent-free | 48 | 93 | 94 | [8] |
| (S)-Proline with SIL additive | - | Solvate Ionic Liquid | Mechanochemical | 1.5 | - | Significantly improved | [19] |
Table 2: Troubleshooting Common Issues in Robinson Annulation
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Polymerization of Michael acceptor | Slow addition of the acceptor; use of a Mannich base. |
| Side reactions (e.g., self-condensation) | Optimize base and temperature; use a weaker base. | |
| Multiple Products | Incomplete reaction | Monitor reaction by TLC and allow for longer reaction times if necessary. |
| Formation of stable intermediates | Isolate the Michael adduct before cyclization. | |
| Difficulty in Purification | Similar polarity of products and byproducts | Use a different chromatographic technique (e.g., reversed-phase); recrystallization. |
Experimental Protocols
Protocol 1: General Procedure for L-proline Catalyzed Wieland-Miescher Ketone Synthesis
-
To a solution of 2-methyl-1,3-cyclohexanedione (1.0 eq) in an appropriate solvent (e.g., DMSO), add L-proline (e.g., 3 mol%).
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Stir the mixture at room temperature for 10-15 minutes.
-
Add methyl vinyl ketone (1.1 eq) dropwise to the reaction mixture.
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Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Catalytic Hydrogenation of a Decalone Enone
-
Dissolve the substituted decalone enone (1.0 eq) in a suitable solvent (e.g., ethanol) in a hydrogenation flask.
-
Add the catalyst (e.g., 10% Pd/C, 5-10 wt%) to the solution.
-
Seal the flask and purge it with hydrogen gas several times.
-
Pressurize the flask with hydrogen to the desired pressure (e.g., 1-5 atm).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Rinse the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization if necessary.
Visualizations
Caption: Experimental workflow for the Robinson annulation synthesis of substituted decalones.
Caption: Troubleshooting decision tree for low yields in Robinson annulation reactions.
Caption: Key factors influencing the enantioselectivity of the Wieland-Miescher ketone synthesis.
References
- 1. Robinson annulation - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. NMR Deconvolution: Quantitative Profiling of Isomeric Mixtures [pubs.sciepub.com]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. diposit.ub.edu [diposit.ub.edu]
- 8. researchgate.net [researchgate.net]
- 9. ias.ac.in [ias.ac.in]
- 10. blogs.rsc.org [blogs.rsc.org]
- 11. Wieland–Miescher ketone - Wikipedia [en.wikipedia.org]
- 12. cdn.mysagestore.com [cdn.mysagestore.com]
- 13. researchgate.net [researchgate.net]
- 14. santaisci.com [santaisci.com]
- 15. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 16. Access to Wieland-Miescher ketone in an enantiomerically pure form by a kinetic resolution with yeast-mediated reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. reddit.com [reddit.com]
- 18. organic chemistry - Enones and hydrogenation - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Naphthalenone Synthesis
Welcome to the technical support center for naphthalenone synthesis. This guide is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting advice for common issues encountered during synthesis, frequently asked questions, detailed experimental protocols, and data to help you optimize your reaction conditions.
Troubleshooting Guides
This section addresses specific problems you may encounter during the synthesis of naphthalenone and its derivatives.
Issue 1: Low Product Yield
Q: My reaction is resulting in a low yield of the desired naphthalenone. What are the potential causes and how can I improve it?
A: Low yields are a common issue and can stem from several factors. A systematic approach to troubleshooting is recommended.[1][2]
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Incomplete Reaction: The reaction may not have proceeded to completion.
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Catalyst Inactivation: Lewis acid catalysts (e.g., AlCl₃) are highly sensitive to moisture. Any water in the reagents or solvent will deactivate the catalyst.[1]
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Suboptimal Reagent Stoichiometry: Incorrect ratios of reactants can lead to an incomplete reaction.
-
Solution: Carefully review and optimize the stoichiometry of your reactants. A slight excess of the acylating or alkylating agent and catalyst may be necessary to drive the reaction to completion.[1]
-
-
Product Degradation: The desired product may be unstable under the reaction or work-up conditions.
Issue 2: Formation of Side Products
Q: My product is impure, showing multiple spots on TLC or peaks in GC-MS. What are the likely impurities and how can I address this?
A: The formation of side products is a frequent challenge. The nature of these impurities depends on the specific synthetic route.
-
Isomer Formation (e.g., in Friedel-Crafts reactions): Naphthalene (B1677914) has two positions susceptible to electrophilic attack, the α (C1) and β (C2) positions. The α-position is kinetically favored, while the β-substituted product is often the thermodynamically more stable one.[1]
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Over-alkylation/Acylation: The product itself can sometimes react further to yield di-substituted or poly-substituted byproducts.
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O-alkylation vs. C-alkylation: In the alkylation of tetralones to form substituted naphthalenones, O-alkylation can compete with the desired C-alkylation.
-
Solution: The choice of solvent and the counter-ion of the base can influence the C/O alkylation ratio. Harder cations like Li⁺ (from LDA) in an aprotic solvent like THF generally favor C-alkylation.[4]
-
-
Dehydrogenation: The tetralone ring system can be susceptible to dehydrogenation, especially at higher temperatures, leading to the formation of naphthol derivatives.[4]
-
Solution: Maintain low reaction temperatures (e.g., -78 °C for enolate formation) and carefully control the work-up conditions to avoid prolonged heating.[4]
-
Issue 3: Difficulties in Product Purification
Q: I'm having trouble purifying my final naphthalenone product. What are the recommended methods?
A: Purification can be challenging due to the presence of structurally similar isomers or byproducts.
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Column Chromatography: This is a highly effective method for separating naphthalenone derivatives from impurities.[4][6]
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Stationary Phase: Silica (B1680970) gel is commonly used.[4]
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Mobile Phase: A mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane) is typically effective.[4][6] A gradient elution may be necessary to separate compounds with close retention factors.[6]
-
-
Recrystallization: This technique can be very effective for obtaining highly pure crystalline products, especially for separating isomers if they have different solubilities.
-
Solvent Selection: The choice of solvent is crucial. A solvent in which the desired product is sparingly soluble at room temperature but readily soluble when hot is ideal. Common solvents for recrystallization of naphthalene derivatives include hexane and ethanol.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for naphthalenone synthesis?
A1: The optimal temperature is highly dependent on the specific reaction. For reactions involving the formation of a kinetic product, lower temperatures (e.g., -78 °C) are often required.[7] For reactions where the thermodynamic product is desired, higher temperatures may be necessary to allow the reaction to reach equilibrium.[1][7] It is crucial to monitor the reaction and consider that excessive heat can lead to byproduct formation or decomposition.[7][8]
Q2: How does the choice of solvent affect the reaction?
A2: The solvent can have a significant impact on reaction yield and selectivity.[9][10][11] For instance, in Friedel-Crafts reactions, the solvent can influence the regioselectivity of the substitution on the naphthalene ring.[5] For reactions involving enolates, aprotic solvents like THF are preferred to prevent quenching of the intermediate.[4] In some cases, solvent-free conditions may provide the best results.[12]
Q3: Which catalyst should I use for my naphthalenone synthesis?
A3: The choice of catalyst is critical and depends on the reaction type. For Friedel-Crafts acylations, Lewis acids like aluminum chloride (AlCl₃) are standard.[5][6] For hydrogenation reactions to produce tetralones (precursors to some naphthalenones), catalysts such as Palladium on carbon (Pd/C) or Nickel-Molybdenum (Ni-Mo) supported on alumina (B75360) are often used.[13][14][15] The catalyst loading and purity are also important factors for reaction efficiency.[16]
Q4: How can I monitor the progress of my reaction effectively?
A4: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the consumption of starting materials and the formation of products.[6] For more quantitative analysis and to identify byproducts, Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) are recommended.[1][17]
Data Presentation
Table 1: Comparison of Reaction Conditions for Naphthalenone Synthesis
| Target Compound | Starting Materials | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 6-Amino-3,4-dihydro-1(2H)-naphthalenone | 6-Amino-1-tetralol | Jones reagent | Acetone | 0 - 10 | 1.5 | 85-90 | Organic Syntheses |
| 2-Propanone, 1-(2-naphthalenyl)- | Naphthalene, Chloroacetone (B47974) | AlCl₃ | 1,2-dichloroethane (B1671644) | < 5 | - | - | [5] |
| 2-Methyl-1-tetralone | 1-Tetralone (B52770), Methyl Iodide | LDA | THF | -78 to RT | - | - | [4] |
| Tetralin (from Naphthalene) | Naphthalene, H₂ | 4%NiO-20%MoO₃/Al₂O₃ | - | 320 | - | 99 | [14] |
| Tetralin (from Naphthalene) | Naphthalene, H₂ | Pt/HAP | Supercritical Hexane | 250 | - | High | [18] |
Note: Yields are indicative and can vary based on the precise experimental setup and purification efficiency.
Experimental Protocols
Protocol 1: Synthesis of 2-Propanone, 1-(2-naphthalenyl)- via Friedel-Crafts Reaction[5]
This protocol outlines the general steps for the synthesis of 2-propanone, 1-(2-naphthalenyl)- from naphthalene and chloroacetone.
Materials:
-
Naphthalene
-
Chloroacetone
-
Anhydrous aluminum chloride (AlCl₃)
-
Dry 1,2-dichloroethane
-
Crushed ice
-
Concentrated hydrochloric acid
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.1 eq) in dry 1,2-dichloroethane.
-
Cool the suspension in an ice bath.
-
Add chloroacetone (1.0 eq) dropwise to the stirred suspension.
-
After the addition is complete, add a solution of naphthalene (1.0 eq) in 1,2-dichloroethane dropwise, maintaining the internal temperature below 5°C.
-
After the addition of naphthalene is complete, allow the reaction mixture to stir at low temperature and monitor its progress by TLC.
-
Upon completion, carefully quench the reaction by pouring the mixture onto a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with 1,2-dichloroethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of 2-Methyl-1-tetralone via Enolate Alkylation[4]
This protocol describes the methylation of 1-tetralone.
Materials:
-
1-Tetralone
-
n-Butyllithium (n-BuLi)
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl iodide (CH₃I)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine (1.1 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add n-BuLi (1.05 eq) dropwise via syringe. Allow the solution to stir at this temperature for 30 minutes to form lithium diisopropylamide (LDA).
-
Add a solution of 1-tetralone (1.0 eq) in dry THF dropwise via a dropping funnel, maintaining the temperature at -78 °C. Stir for 1 hour to ensure complete enolate formation.
-
Add methyl iodide (1.1 eq) dropwise to the enolate solution at -78 °C. Stir at this temperature for 2 hours, then allow the mixture to slowly warm to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the resulting crude oil by column chromatography to afford the target compound.
Visualizations
Caption: General experimental workflow for naphthalenone synthesis.
Caption: Troubleshooting workflow for low product yield.
Caption: Troubleshooting workflow for addressing common impurities.
References
- 1. benchchem.com [benchchem.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. A striking solvent effect on the photochemical reaction of naphthalene with 2-(diethylamino)ethanol | Semantic Scholar [semanticscholar.org]
- 10. scilit.com [scilit.com]
- 11. Investigation of the Effect of Solvents on the Synthesis of Aza-flavanone from Aminochalcone Facilitated by Halogen Bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Deep eutectic solvent as a green catalyst for the one-pot multicomponent synthesis of 2-substituted benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. scielo.br [scielo.br]
- 15. Comparative Study on the Hydrogenation of Naphthalene over Both Al2O3-Supported Pd and NiMo Catalysts against a Novel LDH-Derived Ni-MMO-Supported Mo Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Photocatalytic H2 Production from Naphthalene by Various TiO2 Photocatalysts: Impact of Pt Loading and Formation of Intermediates [mdpi.com]
- 17. benchchem.com [benchchem.com]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Decalone Instability in Aqueous Solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides guidance on addressing the instability of decalone compounds in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you identify and resolve common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of decalone instability in aqueous solutions?
A1: The instability of decalones in aqueous environments is primarily attributed to their ketone functional group and bicyclic ring structure. The main degradation pathways include:
-
Hydrolysis: The ketone group can be susceptible to acid or base-catalyzed hydrolysis, which can lead to ring-opening.[1][2] The rate of hydrolysis is often pH-dependent.[3][4][5]
-
Oxidation: The carbon atoms adjacent to the ketone (alpha-carbons) can be susceptible to oxidation, potentially leading to the formation of dicarboxylic acids or other oxidized species.[1][6] This can be accelerated by exposure to oxygen, light, and certain metal ions.[7][8]
-
Photodegradation: Exposure to ultraviolet (UV) radiation can induce photochemical reactions, leading to the degradation of the decalone structure.[9][10]
-
Thermal Degradation: Elevated temperatures can increase the rate of all degradation reactions, particularly hydrolysis and oxidation.[6]
Q2: How does pH affect the stability of decalone in aqueous solutions?
A2: The pH of an aqueous solution is a critical factor influencing decalone stability.[8][11] Both acidic and basic conditions can catalyze the hydrolysis of the ketone group.[1] The pH of maximum stability is typically in the neutral to slightly acidic range for many cyclic ketones, but this must be determined experimentally for each specific decalone derivative. A V-shaped pH-rate profile, where the degradation rate is lowest at a specific pH and increases in both acidic and basic directions, is common for compounds susceptible to hydrolysis.[4]
Q3: My decalone solution becomes cloudy or shows precipitation over time. What is happening?
A3: Cloudiness or precipitation can be due to several factors:
-
Poor Aqueous Solubility: Decalones are often lipophilic and may have limited solubility in purely aqueous solutions. If the concentration exceeds the solubility limit, the compound can precipitate out.
-
Formation of Insoluble Degradation Products: Some degradation products may be less soluble than the parent decalone, leading to their precipitation as they form.
-
Polymerization/Condensation: Under certain conditions, decalone molecules may undergo self-condensation reactions, similar to an aldol (B89426) condensation, forming larger, less soluble oligomers.[7]
Q4: I am observing unexpected peaks in my HPLC chromatogram during stability studies. What could they be?
A4: The appearance of new peaks in an HPLC chromatogram is a strong indication of degradation. These peaks represent the formation of degradation products. To identify these products, techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are highly valuable.[12][13] Forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) can help to systematically generate and identify potential degradation products.[9]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Rapid loss of decalone potency in an aqueous solution. | Hydrolysis due to inappropriate pH. | Adjust and buffer the pH of the solution to a range where the decalone shows maximum stability (typically slightly acidic to neutral). Conduct a pH-stability profile study to determine the optimal pH. |
| Oxidation. | Degas the solvent to remove dissolved oxygen. Add a suitable antioxidant (e.g., ascorbic acid, sodium metabisulfite). Use high-purity water and excipients to minimize metal ion contamination.[9] | |
| Photodegradation. | Protect the solution from light by using amber vials or covering the container with aluminum foil.[14] | |
| Thermal Degradation. | Store the solution at a lower temperature (e.g., refrigerated or frozen) if the decalone is heat-sensitive.[15] | |
| Appearance of unknown peaks in HPLC chromatogram. | Formation of degradation products. | Perform forced degradation studies to identify potential degradation products and establish a stability-indicating analytical method.[9] Use LC-MS or GC-MS to characterize the unknown peaks.[12][13] |
| Precipitation of decalone from the aqueous solution. | Poor aqueous solubility. | Consider using co-solvents (e.g., propylene (B89431) glycol, ethanol) or solubilizing agents like cyclodextrins to improve solubility.[9][16] Ensure the concentration is below the saturation point at the storage temperature. |
| Discoloration of the decalone solution. | Oxidative degradation or interaction with excipients. | Investigate the compatibility of all excipients with the decalone. Protect the solution from light and oxygen. |
Data Presentation
Table 1: Representative pH-Dependent Degradation of a Hypothetical Decalone
| pH | Apparent First-Order Rate Constant (kobs) at 25°C (day-1) | Half-life (t1/2) (days) |
| 2.0 | 0.150 | 4.6 |
| 4.0 | 0.025 | 27.7 |
| 6.0 | 0.010 | 69.3 |
| 8.0 | 0.045 | 15.4 |
| 10.0 | 0.250 | 2.8 |
Note: This table presents hypothetical data to illustrate the typical V-shaped pH-rate profile for a compound susceptible to both acid and base-catalyzed hydrolysis. Actual rates must be determined experimentally.
Experimental Protocols
Protocol 1: pH-Stability Profile Study
Objective: To determine the pH of maximum stability for a decalone in an aqueous solution.
Methodology:
-
Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 10) using buffers that do not catalyze the degradation reaction (e.g., phosphate, acetate).
-
Solution Preparation: Prepare stock solutions of the decalone in a suitable organic solvent. Dilute the stock solution into each buffer to a final known concentration.
-
Incubation: Store the solutions at a constant, controlled temperature (e.g., 40°C or 50°C to accelerate degradation). Protect all samples from light.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, and 28 days), withdraw an aliquot from each solution.
-
Analysis: Quantify the remaining concentration of the decalone in each sample using a validated stability-indicating HPLC method.
-
Data Analysis: For each pH, plot the natural logarithm of the decalone concentration versus time. The slope of the line will be the negative of the apparent first-order rate constant (-kobs).
-
Profile Generation: Plot the kobs values against pH to generate the pH-rate profile and identify the pH of minimum degradation (maximum stability).
Protocol 2: Forced Degradation Study
Objective: To identify potential degradation products and establish a stability-indicating analytical method.
Methodology:
-
Prepare Decalone Solutions: Prepare solutions of the decalone in a suitable solvent system.
-
Apply Stress Conditions:
-
Acid Hydrolysis: Add 0.1 N HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 N NaOH and heat at 60°C for 24 hours.
-
Oxidation: Add 3% H₂O₂ and store at room temperature for 24 hours.
-
Thermal Degradation: Heat a solution at 80°C for 48 hours.
-
Photodegradation: Expose a solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Neutralization: Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze all stressed samples, along with an unstressed control, by HPLC-UV. For promising separation, use HPLC-MS to obtain mass information about the degradation products.
-
Method Validation: Ensure that the HPLC method can separate the parent decalone peak from all major degradation product peaks, demonstrating its utility as a stability-indicating method.
Visualizations
Caption: Major degradation pathways for decalone in aqueous solutions.
Caption: Troubleshooting workflow for addressing decalone instability.
References
- 1. pharmacy180.com [pharmacy180.com]
- 2. Kinetics of lactone hydrolysis in antitumor drugs of camptothecin series as studied by fluorescence spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Stability Characterization, Kinetics and Mechanism of Degradation of Dantrolene in Aqueous Solution: Effect of pH and Temperature [scirp.org]
- 5. Effect of water pH on the stability of pesticides - MSU Extension [canr.msu.edu]
- 6. Thermal Degradation of Synthetic Cathinones: Implications for Forensic Toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 9. benchchem.com [benchchem.com]
- 10. Degradation kinetics and pathways of β-cyclocitral and β-ionone during UV photolysis and UV/chlorination reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ibisscientific.com [ibisscientific.com]
- 12. ijmr.net.in [ijmr.net.in]
- 13. synthinkchemicals.com [synthinkchemicals.com]
- 14. qbdgroup.com [qbdgroup.com]
- 15. Hydrolysis kinetics of diacetyl nadolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Minimizing off-target effects of octahydronaphthalenone compounds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of octahydronaphthalenone compounds during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a significant concern for octahydronaphthalenone compounds?
A: Off-target effects occur when a compound interacts with unintended biological targets, leading to undesired pharmacological or toxicological outcomes.[1] For octahydronaphthalenone compounds, these effects are a concern because they can lead to misleading experimental results, cellular toxicity, and potential adverse effects in preclinical and clinical development. A notable example is the toxicity profile of Octahydro-tetramethyl-naphthalenyl-ethanone (OTNE), which has shown hepatic and reproductive toxicity in animal models.
Q2: What are the initial steps to proactively minimize off-target effects during the development of novel octahydronaphthalenone derivatives?
A: A proactive approach involves several key strategies:
-
Rational Drug Design: Utilize computational and structural biology tools to design compounds with high specificity for the intended target. This can involve modifying the octahydronaphthalenone scaffold to reduce interactions with known off-target protein families.[2]
-
Scaffold Hopping: In cases where the octahydronaphthalenone core is associated with metabolic liabilities or off-target effects, consider replacing it with a different chemical scaffold that maintains the desired pharmacophore but has a better safety profile.
-
In Silico Profiling: Employ computational models to predict potential off-target interactions and ADME/Tox properties early in the design phase. This can help prioritize which analogs to synthesize and test.[3]
Q3: How can I experimentally identify potential off-target interactions of my octahydronaphthalenone compound?
A: A multi-tiered experimental approach is recommended:
-
Broad Panel Screening: Test your compound against a broad panel of receptors, enzymes (especially kinases), and ion channels. This can provide a preliminary but comprehensive overview of potential off-target activities.
-
Kinome Scanning: Since many small molecule inhibitors exhibit off-target effects on kinases, performing a kinome scan can identify unintended kinase targets.[4]
-
Cellular Thermal Shift Assay (CETSA): This method can confirm direct binding of your compound to both the intended target and potential off-targets in a cellular context.[2][5][6]
-
Phenotypic Screening: Utilize high-content imaging and cell-based assays to observe the compound's effects on cellular morphology and function, which can reveal unexpected biological activities.
Q4: My octahydronaphthalenone compound shows cytotoxicity in my cell-based assays. How can I determine if this is an on-target or off-target effect?
A: Differentiating between on-target and off-target cytotoxicity is crucial. Consider the following:
-
Structure-Activity Relationship (SAR) Analysis: Synthesize and test a series of analogs. If the cytotoxicity correlates well with the on-target potency, it is more likely an on-target effect. If the two are uncorrelated, an off-target effect is more probable.
-
Target Engagement Assays: Use techniques like CETSA to confirm that the compound is engaging the intended target at concentrations that cause cytotoxicity.[5]
-
Rescue Experiments: If possible, overexpress the intended target or introduce a drug-resistant mutant to see if this rescues the cells from the cytotoxic effects.
-
Knockout/Knockdown Models: Test the compound in cell lines where the intended target has been knocked out or knocked down. If the cytotoxicity persists, it is likely due to off-target effects.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High background signal in cell-based assays. | 1. Compound precipitation. 2. Non-specific binding to assay components. 3. Cellular stress response. | 1. Check the solubility of the compound in your assay medium. Consider using a lower concentration or a different solvent. 2. Include appropriate controls, such as wells with no cells, to assess background signal. 3. Reduce incubation times or compound concentrations to minimize cellular stress. |
| Inconsistent results between experimental replicates. | 1. Poor compound stability in assay medium. 2. Variability in cell seeding density. 3. Edge effects in multi-well plates. | 1. Assess the stability of your compound under assay conditions. 2. Ensure a homogenous cell suspension and use a consistent cell seeding protocol. 3. To mitigate edge effects, do not use the outer wells of the plate for experimental samples; instead, fill them with medium. |
| Discrepancy between biochemical and cellular potency. | 1. Poor cell permeability of the compound. 2. Compound is a substrate for efflux pumps. 3. Intracellular metabolism of the compound. | 1. Perform cell permeability assays (e.g., PAMPA) to assess the compound's ability to cross the cell membrane. 2. Use cell lines that overexpress specific efflux pumps to determine if your compound is a substrate. 3. Analyze compound stability in the presence of liver microsomes or hepatocytes. |
| Observed toxicity at concentrations below on-target IC50. | 1. Potent off-target activity. 2. Mitochondrial toxicity. 3. Formation of reactive metabolites. | 1. Conduct broad off-target screening (e.g., kinase panel) to identify potent off-target interactions. 2. Perform mitochondrial toxicity assays to assess effects on mitochondrial membrane potential and oxygen consumption. 3. Investigate the metabolic profile of the compound to identify potentially reactive metabolites. |
Data Presentation: Quantitative Structure-Activity Relationship (SAR)
The following table provides an example of how to structure quantitative data to evaluate the on-target versus off-target activity of a series of octahydronaphthalenone analogs. Note: The data presented here is hypothetical and for illustrative purposes only.
| Compound ID | Modification on Octahydronaphthalenone Core | On-Target Potency (IC50, nM) | Off-Target Kinase X (IC50, nM) | Selectivity Index (Off-Target/On-Target) | Cytotoxicity (CC50, µM) in HepG2 cells |
| OCN-001 | Unsubstituted | 50 | 250 | 5 | 10 |
| OCN-002 | Addition of a methyl group at R1 | 25 | 500 | 20 | > 50 |
| OCN-003 | Replacement of R2 with a polar moiety | 100 | > 10,000 | > 100 | > 50 |
| OCN-004 | Introduction of a halogen at R3 | 45 | 150 | 3.3 | 5 |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is designed to verify the binding of an octahydronaphthalenone compound to its intracellular target.
Materials:
-
Cells expressing the target protein of interest
-
Octahydronaphthalenone compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
-
Lysis buffer (e.g., RIPA buffer)
-
Antibodies for western blotting (primary antibody against the target protein, secondary HRP-conjugated antibody)
-
Chemiluminescent substrate
-
Thermal cycler
-
Centrifuge
Procedure:
-
Cell Treatment: Treat cultured cells with the octahydronaphthalenone compound at the desired concentration (e.g., 10x the IC50) or with vehicle (DMSO) for 1-2 hours at 37°C.
-
Harvesting and Heating: Harvest the cells, wash with PBS, and resuspend in PBS with inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes in a thermal cycler for 3 minutes across a range of temperatures (e.g., 40°C to 70°C in 3°C increments). Include an unheated control at 37°C.
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blotting: Collect the supernatant (soluble protein fraction) and analyze by western blotting using an antibody specific for the target protein.
-
Data Analysis: Quantify the band intensities at each temperature. Normalize the intensities to the 37°C sample. Plot the normalized soluble protein fraction against temperature to generate melting curves. A shift in the melting curve in the presence of the compound indicates target engagement.[5]
Protocol 2: Kinase Selectivity Profiling
This protocol outlines a general procedure for assessing the off-target effects of an octahydronaphthalenone compound on a panel of kinases.
Materials:
-
A commercial kinase profiling service (e.g., Eurofins KINOMEscan™, Promega KinaseGlo®) is recommended for broad screening.
-
Alternatively, a panel of purified kinases can be used for in-house screening.
-
Octahydronaphthalenone compound
-
ATP
-
Kinase-specific substrates
-
Kinase buffer
-
Detection reagents (e.g., ADP-Glo™, radiolabeled ATP)
Procedure (General Principle):
-
Compound Preparation: Prepare serial dilutions of the octahydronaphthalenone compound.
-
Kinase Reaction: In a multi-well plate, incubate each kinase with its specific substrate, ATP, and the compound at various concentrations.
-
Detection: After the incubation period, add the detection reagent to measure kinase activity (e.g., by quantifying the amount of ADP produced or the phosphorylation of the substrate).
-
Data Analysis: Calculate the percent inhibition of each kinase at each compound concentration. Determine the IC50 values for any inhibited kinases. Compare the IC50 for off-target kinases to the on-target IC50 to determine the selectivity profile.[1]
Protocol 3: Cytotoxicity Assessment using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability after treatment with an octahydronaphthalenone compound.
Materials:
-
Cell line of interest (e.g., HepG2 for hepatotoxicity screening)
-
Octahydronaphthalenone compound
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the octahydronaphthalenone compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add solubilization buffer to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 (50% cytotoxic concentration).
Visualizations
Caption: Workflow for minimizing off-target effects.
Caption: Potential off-target toxicity pathway.
References
- 1. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Current Advances in CETSA - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Decalone-Based Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental process of enhancing the bioavailability of decalone-based compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving adequate oral bioavailability for decalone-based compounds?
Decalone-based compounds, being structurally similar to sesquiterpene lactones and other hydrophobic molecules, often exhibit poor aqueous solubility. This is a primary factor limiting their oral bioavailability.[1][2] Low solubility leads to a slow dissolution rate in the gastrointestinal fluids, which is a prerequisite for absorption across the intestinal epithelium into the systemic circulation.[2][3] Consequently, a significant portion of the administered dose may pass through the gastrointestinal tract without being absorbed.
Q2: What are the most common formulation strategies to enhance the bioavailability of poorly soluble compounds like decalones?
Several strategies can be employed to improve the solubility and, therefore, the bioavailability of hydrophobic compounds. These include:
-
Particle Size Reduction: Decreasing the particle size, for instance through micronization or nanosuspension, increases the surface area available for dissolution.[2][4]
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier matrix in an amorphous state can significantly enhance the dissolution rate.[5][6][7][8]
-
Lipid-Based Formulations: Incorporating the compound into lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) or Self-Microemulsifying Drug Delivery Systems (SMEDDS) can improve solubilization and absorption.[9][10][11][12][13][14]
-
Nanoparticle-Based Delivery: Encapsulating the decalone-based compound into nanoparticles, such as polymeric nanoparticles, can improve solubility, protect the drug from degradation, and potentially offer targeted delivery.[1][15][16]
-
Prodrug Approach: Modifying the chemical structure of the decalone compound to create a more soluble or permeable prodrug that converts to the active parent drug in the body.[17][18][19][20][21]
Q3: How can I assess the intestinal permeability of my decalone-based compound?
The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption.[22][23][24][25][26] This assay uses a monolayer of differentiated Caco-2 cells, which mimic the intestinal epithelium. By measuring the transport of the compound from the apical (intestinal lumen) to the basolateral (blood) side, you can determine its apparent permeability coefficient (Papp). A bidirectional assay, measuring transport in both directions, can also identify if the compound is a substrate for efflux transporters.[22]
Q4: Are there any specific excipients that are particularly useful for decalone-based compound formulations?
The choice of excipients is critical and depends on the chosen formulation strategy.
-
For solid dispersions , hydrophilic polymers like polyvinylpyrrolidone (B124986) (PVP) and polyethylene (B3416737) glycol (PEG) are commonly used.[5]
-
For lipid-based systems , oils (e.g., medium-chain triglycerides), surfactants (e.g., Cremophor®, Tween®), and cosolvents (e.g., Transcutol®) are key components.[10][12]
-
For nanoparticles , biodegradable polymers like polylactic acid (PLA) and poly(lactic-co-glycolic acid) (PLGA) are frequently utilized.[15][16]
Troubleshooting Guides
Issue 1: Low and inconsistent results in in vitro dissolution studies.
| Potential Cause | Troubleshooting Steps |
| Poor wetting of the compound. | Incorporate a surfactant (e.g., 0.1% sodium lauryl sulfate) into the dissolution medium. |
| Drug degradation in the medium. | Assess the stability of your decalone compound at the pH of the dissolution medium. Consider using a different buffer system or adding antioxidants if degradation is observed. |
| Inadequate agitation. | Ensure the paddle or basket speed is appropriate and consistent across all dissolution vessels. |
| Drug precipitation after initial dissolution. | This can occur with supersaturating formulations like solid dispersions. Consider adding precipitation inhibitors (e.g., hydroxypropyl methylcellulose (B11928114) - HPMC) to the formulation or dissolution medium. |
Issue 2: Low permeability observed in Caco-2 assays.
| Potential Cause | Troubleshooting Steps |
| Compound is a substrate for efflux transporters (e.g., P-glycoprotein). | Conduct a bidirectional Caco-2 assay. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux. Consider co-incubation with a known efflux inhibitor (e.g., verapamil (B1683045) for P-gp). |
| Low apical solubility. | Ensure the concentration of the decalone compound in the donor compartment does not exceed its solubility in the assay buffer. Consider using a formulation approach (e.g., with a surfactant) to increase solubility in the donor compartment. |
| Poor monolayer integrity. | Check the transepithelial electrical resistance (TEER) values of your Caco-2 monolayers before and after the experiment to ensure their integrity. TEER values should be within the acceptable range for your cell batch.[26] |
| Inherent low transcellular permeability. | If efflux is not the issue, the intrinsic permeability of the molecule may be low. Focus on formulation strategies that can enhance permeability, such as the inclusion of permeation enhancers. |
Issue 3: High variability in in vivo bioavailability studies.
| Potential Cause | Troubleshooting Steps |
| Food effects. | The presence of food can significantly alter the absorption of hydrophobic drugs. Conduct bioavailability studies in both fasted and fed states to assess the impact of food. |
| Inadequate formulation stability in vivo. | The formulation may not be stable in the gastrointestinal environment, leading to premature drug release or degradation. Evaluate the stability of your formulation in simulated gastric and intestinal fluids. |
| First-pass metabolism. | The compound may be extensively metabolized in the liver before reaching systemic circulation. Investigate the metabolic stability of your compound using liver microsomes or hepatocytes. A prodrug approach might be necessary to protect the metabolically labile groups. |
| Precipitation of the drug in the GI tract. | For supersaturating systems, the drug may precipitate out of solution before it can be absorbed. Incorporating precipitation inhibitors into the formulation can help maintain a supersaturated state.[3] |
Data Presentation
The following tables provide examples of quantitative data that can be generated when developing nanoparticle formulations for compounds structurally similar to decalones (sesquiterpene lactones).
Table 1: Physicochemical Characteristics of Sesquiterpene Lactone-Loaded PLA Nanoparticles
| Compound | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| α-santonin | 202.3 | 0.115 | -25.3 | 94.6 |
| Arglabin | 220.3 | 0.121 | -23.1 | 78.1 |
| Schkuhrin II | 219.5 | 0.130 | -24.5 | 76.8 |
| Vernolepin | 216.9 | 0.125 | -22.8 | 60.7 |
| Eucannabinolide | 226.4 | 0.132 | -23.9 | 78.9 |
| Data adapted from a study on sesquiterpene lactone-loaded PLA nanoparticles.[15][16] |
Table 2: In Vitro Release of Sesquiterpene Lactones from PLA Nanoparticles over 24 Hours
| Time (hours) | α-santonin Released (%) | Arglabin Released (%) | Schkuhrin II Released (%) | Vernolepin Released (%) | Eucannabinolide Released (%) |
| 1 | 15.2 | 18.5 | 17.9 | 22.1 | 19.3 |
| 4 | 35.8 | 40.2 | 38.6 | 45.3 | 41.7 |
| 8 | 58.1 | 62.5 | 60.3 | 68.9 | 63.8 |
| 12 | 75.4 | 79.8 | 77.2 | 84.1 | 80.5 |
| 24 | 92.3 | 95.1 | 93.5 | 96.8 | 94.9 |
| Data represents a hypothetical sustained release profile based on typical nanoparticle formulations. |
Experimental Protocols
1. Protocol: In Vitro Dissolution Testing of Decalone-Based Formulations
This protocol describes a general method for assessing the in vitro dissolution of a decalone-based compound from various formulations using a USP Apparatus II (Paddle Apparatus).
-
Materials:
-
USP Apparatus II (Paddle Apparatus)
-
Dissolution vessels (900 mL)
-
Paddles
-
Water bath
-
Syringes and syringe filters (0.45 µm)
-
HPLC system with a suitable column for the decalone compound
-
Dissolution Medium: Simulated Gastric Fluid (SGF, pH 1.2) without pepsin, or Simulated Intestinal Fluid (SIF, pH 6.8) without pancreatin. The addition of a surfactant (e.g., 0.5% SDS) may be necessary to maintain sink conditions for hydrophobic compounds.
-
-
Procedure:
-
Prepare 900 mL of the desired dissolution medium and place it in each dissolution vessel. Equilibrate the medium to 37 ± 0.5 °C.
-
Set the paddle speed, typically to 50 or 75 RPM.
-
Place a single dose of the decalone-based formulation (e.g., one capsule, one tablet, or an equivalent amount of powder/solid dispersion) into each vessel.
-
Start the dissolution apparatus.
-
At predetermined time points (e.g., 5, 15, 30, 45, 60, 90, and 120 minutes), withdraw a sample (e.g., 5 mL) from each vessel.
-
Immediately filter the samples through a 0.45 µm syringe filter.
-
Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.
-
Analyze the samples by a validated HPLC method to determine the concentration of the dissolved decalone compound.
-
Calculate the cumulative percentage of drug released at each time point.
-
2. Protocol: Caco-2 Permeability Assay for Decalone-Based Compounds
This protocol outlines the procedure for determining the intestinal permeability of a decalone-based compound using the Caco-2 cell monolayer model.
-
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 12-well or 24-well plates)
-
Cell culture medium and supplements
-
Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Test compound (decalone derivative) and control compounds (e.g., a high-permeability compound like propranolol (B1214883) and a low-permeability compound like atenolol)
-
LC-MS/MS system for quantification
-
-
Procedure:
-
Cell Culture: Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayers to ensure their integrity. Only use monolayers with TEER values within the acceptable range.[26]
-
Permeability Assessment (Apical to Basolateral - A to B): a. Remove the culture medium from the apical (donor) and basolateral (receiver) compartments. b. Wash the monolayer with pre-warmed transport buffer. c. Add fresh transport buffer to the basolateral compartment. d. Add the dosing solution of the decalone compound (and controls) in transport buffer to the apical compartment. e. Incubate at 37°C with gentle shaking. f. At specific time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace with fresh buffer.
-
Permeability Assessment (Basolateral to Apical - B to A) for Efflux Assessment: a. Follow the same procedure as for A to B, but add the dosing solution to the basolateral compartment and collect samples from the apical compartment.
-
Sample Analysis: Quantify the concentration of the decalone compound in the collected samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the steady-state flux of the drug across the monolayer
-
A is the surface area of the Transwell® membrane
-
C0 is the initial concentration of the drug in the donor compartment
-
-
Calculate the efflux ratio (Papp B-A / Papp A-B) to assess active transport.
-
Visualizations
Caption: Workflow for selecting and evaluating bioavailability enhancement strategies.
Caption: Experimental workflow for the Caco-2 permeability assay.
Caption: Impact of enhanced bioavailability on a signaling pathway.
References
- 1. Green nanotech paradigm for enhancing sesquiterpene lactone therapeutics in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. csmres.co.uk [csmres.co.uk]
- 13. mdpi.com [mdpi.com]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Design of Prodrugs to Enhance Colonic Absorption by Increasing Lipophilicity and Blocking Ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Prodrug approach to improve absorption of prednisolone - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Prodrugs for the improvement of drug absorption via different routes of administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Caco-2 Permeability | Evotec [evotec.com]
- 23. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 24. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 25. enamine.net [enamine.net]
- 26. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Decalone Anticancer Agents
This guide provides troubleshooting advice and frequently asked questions for researchers encountering resistance to decalone-based anticancer agents in their experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing a decreased sensitivity of our cancer cell line to our lead decalone compound after prolonged exposure. What are the common mechanisms of acquired resistance?
A1: Acquired resistance to anticancer agents, including those with a decalone scaffold, often involves one or more of the following mechanisms:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), MRP1 (ABCC1), or BCRP (ABCG2), can actively pump the drug out of the cell, reducing its intracellular concentration and efficacy.
-
Target Protein Modification: Mutations or altered expression of the direct molecular target of the decalone agent can reduce binding affinity, rendering the drug less effective.
-
Activation of Pro-Survival Signaling Pathways: Cells can upregulate alternative signaling pathways to bypass the drug's effects. Common culprits include the PI3K/Akt/mTOR and MAPK/ERK pathways, which promote cell survival and proliferation.
-
Alterations in Apoptotic Pathways: Changes in the expression of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins can make cells more resistant to programmed cell death induced by the agent.
Q2: How can we determine if increased drug efflux is responsible for the observed resistance in our cell line?
A2: You can perform a series of experiments to investigate the role of ABC transporters in drug resistance. A logical workflow is to first check for overexpression of common transporters and then functionally validate their activity.
Q3: Our decalone compound seems to induce apoptosis at low concentrations, but our resistant cells are no longer undergoing apoptosis. What should we investigate?
A3: This suggests an alteration in the apoptotic machinery. Key areas to investigate include:
-
Expression levels of Bcl-2 family proteins: Use Western blotting to compare the levels of anti-apoptotic proteins (Bcl-2, Bcl-xL, Mcl-1) and pro-apoptotic proteins (Bax, Bak, Bim) between your sensitive and resistant cell lines. An increase in the ratio of anti- to pro-apoptotic proteins is a common resistance mechanism.
-
Caspase activation: Check for the cleavage of caspase-3 and PARP, which are hallmark indicators of apoptosis execution. A lack of cleavage in treated resistant cells would confirm a block in the apoptotic pathway.
-
Mitochondrial membrane potential: Use a fluorescent probe like JC-1 to assess the mitochondrial membrane potential. A loss of this potential is an early event in apoptosis, and its absence in treated resistant cells can indicate a block upstream of caspase activation.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cytotoxicity Assays
| Potential Cause | Troubleshooting Step |
| Cell Seeding Density | Ensure a consistent number of cells are seeded per well. Create a standard operating procedure (SOP) for cell counting and seeding. |
| Compound Solubility | Visually inspect the media for precipitation after adding the compound. If solubility is an issue, consider using a different solvent or vortexing thoroughly before dilution. |
| Assay Incubation Time | Optimize and standardize the drug exposure time. A 48-hour or 72-hour incubation is common, but this should be consistent across all experiments. |
| Metabolic Activity of Cells | Ensure cells are in the logarithmic growth phase when seeding for the experiment. Cells in stationary phase may show altered sensitivity. |
Experimental Protocols & Data
Protocol 1: Validating P-glycoprotein (P-gp) Mediated Drug Efflux
This protocol describes how to use a P-gp inhibitor to determine if it is responsible for resistance to a decalone compound.
Methodology:
-
Cell Seeding: Seed both sensitive (parental) and resistant cells in 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well). Allow cells to attach overnight.
-
Co-treatment: Treat the resistant cells with your decalone compound across a range of concentrations, both in the presence and absence of a known P-gp inhibitor (e.g., 5 µM Verapamil or Tariquidar).
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions.
-
Viability Assay: Assess cell viability using an MTT or PrestoBlue assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 values for the decalone compound alone and in combination with the P-gp inhibitor. A significant decrease in the IC50 value in the presence of the inhibitor suggests P-gp-mediated efflux is a key resistance mechanism.
Table 1: Example IC50 Data for a Hypothetical Decalone Agent (DEC-101)
| Cell Line | Treatment | IC50 (µM) | Fold-Resistance |
| Parental (Sensitive) | DEC-101 | 1.5 | 1.0 |
| Resistant | DEC-101 | 32.8 | 21.9 |
| Resistant | DEC-101 + 5 µM Verapamil | 2.1 | 1.4 |
A significant reduction in fold-resistance upon co-treatment with Verapamil strongly indicates the involvement of P-gp in the resistance phenotype.
Visualized Workflows and Pathways
Caption: Troubleshooting workflow for investigating drug efflux-mediated resistance.
Caption: Upregulation of the PI3K/Akt pathway as a resistance mechanism.
Technical Support Center: Refining Purification Techniques for Decalone Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of decalone analogs.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the purification of decalone analogs, categorized by the purification technique.
Liquid-Liquid Extraction
Problem: An emulsion has formed between the aqueous and organic layers, preventing clear separation.
Answer: Emulsion formation is a common issue when partitioning decalone analogs between two immiscible solvents. Here are several strategies to break the emulsion:
-
Patience: Allow the separatory funnel to stand undisturbed for a longer period.
-
Gentle Swirling: Gently swirl the separatory funnel instead of vigorous shaking.
-
Addition of Brine: Add a saturated aqueous sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, which can help to break up the emulsion.[1]
-
Filtration: Pass the emulsified layer through a plug of glass wool or Celite.
-
Centrifugation: If the emulsion is persistent, transferring the mixture to centrifuge tubes and spinning at a moderate speed can force the layers to separate.
-
Change in pH: Adjusting the pH of the aqueous layer can sometimes disrupt the emulsion, especially if acidic or basic functionalities are present in the decalone analog or impurities.
Problem: The desired decalone analog has low recovery after extraction.
Answer: Low recovery can be due to several factors related to the partitioning of your compound. Consider the following:
-
Solvent Choice: Ensure the organic solvent has a high partition coefficient for your specific decalone analog.[2] If the compound has significant polarity, a more polar extraction solvent like ethyl acetate (B1210297) or dichloromethane (B109758) may be more effective than a nonpolar solvent like hexanes.
-
Multiple Extractions: It is more efficient to perform multiple extractions with smaller volumes of the organic solvent than a single extraction with a large volume.[1] Typically, three successive extractions are recommended to maximize recovery.
-
pH Adjustment: If your decalone analog has acidic or basic functional groups, adjusting the pH of the aqueous layer can significantly impact its solubility in the organic phase. For acidic analogs, extraction from an acidified aqueous solution will favor partitioning into the organic layer. For basic analogs, extraction from a basified aqueous solution is preferable.[3]
-
"Salting Out": Adding a salt such as sodium chloride to the aqueous phase can decrease the solubility of the organic compound in the aqueous layer, driving it into the organic phase.[2]
Column Chromatography
Problem: Poor separation of the decalone analog from impurities on a silica (B1680970) gel column.
Answer: Achieving good separation in column chromatography depends on optimizing several parameters:
-
Solvent System Selection: The choice of eluent is critical. A good solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound on a TLC plate.[4] If the separation is difficult, a gradient elution, starting with a less polar solvent and gradually increasing the polarity, may be necessary.[5]
-
Column Packing: A well-packed column is essential for good resolution. Ensure the silica gel is packed uniformly without any air bubbles or channels.[6] A slurry packing method is often preferred for silica gel.[6]
-
Sample Loading: The sample should be loaded onto the column in a narrow band using a minimal amount of solvent.[4] If the sample is not soluble in the eluent, it can be dry-loaded by adsorbing it onto a small amount of silica gel.[4]
-
Silica Gel Deactivation: If your decalone analog is acid-sensitive, it may degrade on the acidic surface of silica gel. In such cases, the silica gel can be deactivated by pre-treating it with a solvent system containing a small amount of a base like triethylamine (B128534) (e.g., 1-3%).[5]
Problem: The decalone analog is not eluting from the column.
Answer: If your compound is not coming off the column, consider these possibilities:
-
Insufficient Solvent Polarity: The eluent may not be polar enough to displace your compound from the silica gel. Gradually increase the polarity of the solvent system.
-
Decomposition on Silica: The compound may be unstable on silica gel and has decomposed. You can test for this by spotting the compound on a TLC plate and letting it sit for an extended period before developing to see if new spots appear.
-
Irreversible Adsorption: Highly polar compounds may bind very strongly to the silica gel. Switching to a more polar stationary phase like alumina (B75360) or using a different purification technique might be necessary.
Recrystallization
Problem: The decalone analog oils out instead of forming crystals.
Answer: Oiling out occurs when the compound separates from the solution as a liquid rather than a solid. This can be addressed by:
-
Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. This gives the molecules more time to arrange into a crystal lattice.[7]
-
Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The small scratches can provide nucleation sites for crystal growth.[8]
-
Seeding: Add a small crystal of the pure compound to the cooled solution to initiate crystallization.
-
Solvent System Adjustment: The solvent may be too good at dissolving the compound even at low temperatures. Try a different solvent or a mixed solvent system where the compound is less soluble. In a mixed solvent system, dissolve the compound in a "good" solvent and then add a "poor" solvent dropwise until the solution becomes cloudy (the cloud point), then heat to clarify and allow to cool slowly.[9]
Problem: Colored impurities are co-crystallizing with the decalone analog.
Answer: If colored impurities are present in the final crystals, you can try the following:
-
Charcoal Treatment: Add a small amount of activated charcoal to the hot solution before filtration. Charcoal can adsorb colored impurities. Use it sparingly, as it can also adsorb your product.
-
Repeat Recrystallization: A second recrystallization can often remove residual impurities.
-
Pre-purification: If the impurities are significantly different in polarity from your product, consider a preliminary purification step like a quick filtration through a silica plug before recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the best general approach for purifying a newly synthesized decalone analog?
A1: A typical purification workflow for a decalone analog starts with a liquid-liquid extraction to remove inorganic salts and highly polar or nonpolar impurities.[3] This is often followed by column chromatography on silica gel to separate the target compound from closely related impurities.[6] Finally, recrystallization is used to obtain the highly pure crystalline product.[10] The specific conditions for each step will need to be optimized for your particular decalone analog.
Q2: How can I separate diastereomers of a decalone analog?
A2: Separating diastereomers can be challenging as they often have very similar physical properties.
-
Column Chromatography: Careful optimization of the solvent system for silica gel chromatography can sometimes achieve separation. Using a gradient elution with a very slow increase in polarity can be effective.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating diastereomers. Both normal-phase and reversed-phase HPLC can be effective.[11][12] Chiral stationary phases can also be used, even for diastereomer separation, as they can provide the necessary selectivity.[11]
-
Derivatization: If direct separation is difficult, you can derivatize the mixture with a chiral resolving agent to form new diastereomers that may be easier to separate by chromatography or crystallization.[11]
Q3: My decalone analog appears to be degrading during purification. What can I do?
A3: Decalone analogs can be sensitive to acidic or basic conditions, as well as prolonged heating.
-
pH Neutrality: During extractions and chromatography, try to maintain neutral conditions if your compound is sensitive to acid or base.
-
Deactivated Silica: As mentioned in the troubleshooting guide, use deactivated silica gel for chromatography.[5]
-
Temperature Control: Avoid excessive heat during recrystallization by choosing a solvent with an appropriate boiling point and minimizing the time the solution is heated.
-
Inert Atmosphere: If your compound is sensitive to oxidation, perform purification steps under an inert atmosphere (e.g., nitrogen or argon).
Q4: How do I choose the right solvent for recrystallization?
A4: An ideal recrystallization solvent should:
-
Dissolve the compound well at high temperatures but poorly at low temperatures.[8]
-
Not react with the compound.[8]
-
Dissolve impurities well at all temperatures or not at all.
-
Have a boiling point below the melting point of the compound.[8]
-
Be relatively non-toxic and inexpensive.[8]
You can determine the best solvent through small-scale solubility tests with a variety of solvents of different polarities.[13]
Quantitative Data Summary
The efficiency of purification techniques can be quantified by recovery yield and the final purity of the product. The following table provides representative data for common purification methods. Actual values will vary depending on the specific decalone analog and the nature of the impurities.
| Purification Technique | Parameter | Typical Range | Notes |
| Liquid-Liquid Extraction | Recovery Yield | 85-98% | Highly dependent on the partition coefficient and the number of extractions performed. |
| Purity Increase | 10-30% | Effective for removing highly polar or nonpolar impurities. | |
| Column Chromatography | Recovery Yield | 50-90% | Can be lower for difficult separations requiring fine cuts of fractions. |
| Final Purity | >95% | Capable of achieving high purity by separating closely related compounds. | |
| Recrystallization | Recovery Yield | 60-95% | Yield is dependent on the solubility profile of the compound. Multiple recrystallizations will decrease the overall yield.[14] |
| Final Purity | >99% | Excellent for obtaining highly pure crystalline material.[15] |
Experimental Protocols
Protocol 1: General Liquid-Liquid Extraction for a Neutral Decalone Analog
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.[3]
-
Aqueous Wash: Add an equal volume of deionized water to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup.[16]
-
Separation: Allow the layers to fully separate. Drain the lower aqueous layer.[16]
-
Brine Wash: Add an equal volume of saturated sodium chloride solution (brine) to the organic layer in the separatory funnel. Shake and separate the layers as before. The brine wash helps to remove residual water from the organic layer.
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate).
-
Filtration and Concentration: Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude decalone analog.
Protocol 2: Silica Gel Column Chromatography
-
Column Preparation:
-
Plug the bottom of a glass column with a small piece of cotton or glass wool.[6]
-
Add a layer of sand.[6]
-
Prepare a slurry of silica gel in the initial, least polar eluent.[6]
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[6]
-
Add a protective layer of sand on top of the packed silica gel.[6]
-
Equilibrate the column by running the initial eluent through it until the pack is stable.
-
-
Sample Loading:
-
Dissolve the crude decalone analog in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully add the sample solution to the top of the column.
-
Alternatively, for dry loading, dissolve the sample in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Add this powder to the top of the column.[4]
-
-
Elution:
-
Begin eluting with the chosen solvent system, collecting fractions in test tubes or flasks.
-
If using a gradient, gradually increase the polarity of the eluent over time.
-
-
Fraction Analysis:
-
Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC).
-
Combine the fractions containing the pure decalone analog.
-
-
Concentration: Evaporate the solvent from the combined pure fractions to obtain the purified product.
Protocol 3: Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair based on small-scale solubility tests.
-
Dissolution: Place the crude decalone analog in an Erlenmeyer flask. Add a minimal amount of the hot recrystallization solvent until the solid just dissolves.[8]
-
Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-warmed funnel.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.[13]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[10]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[10]
-
Drying: Dry the crystals in a desiccator or a vacuum oven to remove all traces of solvent.
Visualizations
Caption: A general experimental workflow for the purification of decalone analogs.
Caption: A decision tree for troubleshooting common purification issues.
References
- 1. columbia.edu [columbia.edu]
- 2. Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 5. Purification [chem.rochester.edu]
- 6. web.uvic.ca [web.uvic.ca]
- 7. organic chemistry - Tips for maximizing yield, purity and crystal size during recrystallization - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. youtube.com [youtube.com]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 15. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Strategies to Reduce Naphthalenone Derivative Toxicity
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on mitigating the toxicity of naphthalenone derivatives. The information is presented in a question-and-answer format, including troubleshooting guides and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of naphthalenone derivative toxicity?
A1: The toxicity of many naphthalenone derivatives is primarily linked to their metabolic activation by cytochrome P450 (CYP) enzymes. This process can generate reactive quinone metabolites, which lead to significant oxidative stress within cells.[1][2][3] Key toxic effects include glutathione (B108866) (GSH) depletion, increased production of reactive oxygen species (ROS), lipid peroxidation, and DNA damage.[1][4] This can ultimately trigger apoptotic cell death pathways.
Q2: How can I reduce the toxicity of my naphthalenone derivative through chemical modification?
A2: Strategic chemical modifications can significantly reduce the toxicity of naphthalenone derivatives. One approach is to introduce electron-withdrawing groups to the naphthalene (B1677914) ring, which can decrease the susceptibility of the compound to metabolic activation by CYP enzymes. Additionally, incorporating bulky substituents can sterically hinder the enzymatic action of CYPs. Another strategy involves designing derivatives that are more readily detoxified, for instance, by facilitating conjugation with glutathione. Structure-activity relationship (SAR) studies are crucial to identify modifications that reduce toxicity while preserving therapeutic efficacy.[5][6]
Q3: What formulation strategies can be employed to minimize the toxicity of naphthalenone derivatives?
A3: Formulation strategies can modulate the pharmacokinetic and pharmacodynamic properties of a drug to reduce its toxicity.[7] For naphthalenone derivatives, which are often hydrophobic, lipid-based delivery systems like liposomes can be particularly effective.[8] Encapsulating the derivative within a liposome (B1194612) can alter its distribution in the body, potentially reducing its accumulation in sensitive tissues and lowering peak plasma concentrations (Cmax), which are often associated with toxic effects.[7] Furthermore, such formulations can improve the solubility and stability of the compound.
Q4: Can co-administration of other agents help in reducing naphthalenone derivative toxicity?
A4: Yes, co-administration of antioxidants can mitigate the oxidative stress-induced toxicity of naphthalenone derivatives.[1] Antioxidants such as N-acetylcysteine (a precursor to glutathione), vitamin E, and curcumin (B1669340) have been shown to protect against naphthalene-induced toxicity by scavenging free radicals and replenishing depleted glutathione stores.[1][9] This approach, known as a pharmacodynamic-modulating strategy, can be a viable method to enhance the safety profile of these compounds.[7]
Troubleshooting Guides
Problem: High cytotoxicity observed in vitro even at low concentrations of my naphthalenone derivative.
| Possible Cause | Troubleshooting Step |
| High Metabolic Activation: The cell line used may have high expression levels of CYP enzymes, leading to rapid conversion of the derivative to toxic metabolites. | Solution: Use a cell line with lower CYP activity or co-incubate with a broad-spectrum CYP inhibitor (e.g., ketoconazole) to assess if toxicity is reduced. This can help confirm the role of metabolic activation in the observed cytotoxicity. |
| Compound Instability: The derivative may be unstable in the culture medium, degrading into more toxic byproducts. | Solution: Assess the stability of your compound in the culture medium over the time course of the experiment using techniques like HPLC. Consider reformulating the compound to improve its stability. |
| Off-Target Effects: The derivative might be hitting unintended cellular targets, leading to toxicity. | Solution: Perform target engagement assays to confirm that the compound is interacting with its intended target at the concentrations used. Consider computational docking studies to predict potential off-target interactions. |
Problem: Inconsistent results in oxidative stress assays.
| Possible Cause | Troubleshooting Step |
| Probe Instability or Photobleaching: Fluorescent probes used to measure ROS can be unstable or susceptible to photobleaching. | Solution: Prepare fresh probe solutions for each experiment. Minimize the exposure of stained cells to light. Include a positive control (e.g., H2O2) and a negative control (untreated cells) to ensure the probe is working correctly. |
| Cell Density Variations: The level of oxidative stress can be influenced by cell density. | Solution: Ensure consistent cell seeding density across all wells and experiments. Optimize the cell number to be within the linear range of the assay. |
| Timing of Measurement: The peak of oxidative stress may occur at a specific time point after treatment. | Solution: Perform a time-course experiment to identify the optimal time point for measuring oxidative stress markers after treatment with your naphthalenone derivative. |
Quantitative Data Summary
Table 1: Cytotoxicity (IC50, µM) of Selected Naphthalenone Derivatives in Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Naphthalene-Chalcone Derivative 1 | HL-60 | 4.7 | [5] |
| Naphthalene-Chalcone Derivative 2 | SMMC-7721 | 7.6 | [5] |
| Naphthalene-Benzimidazole Derivative A | HepG2 | 0.078 | [10] |
| Naphthalene-Benzimidazole Derivative B | A498 | 0.625 | [10] |
| Naphthalene-1,4-dione Analogue | HEC1A | 1.24 | [11] |
| Naphthalene-Substituted Triazole | MDA-MB-231 | 0.03 | [12] |
| Naphthalene-Substituted Triazole | HeLa | 0.07 | [12] |
| Naphthalene-Substituted Triazole | A549 | 0.08 | [12] |
Table 2: Acute Oral Toxicity (LD50) of Naphthalene
| Compound | Species | LD50 (mg/kg) | Reference |
| Naphthalene | Rat | 2200 - 2600 | [11] |
| Naphthalene | Mouse (male) | 533 | [13] |
| Naphthalene | Mouse (female) | 710 | [13] |
Table 3: Pharmacokinetic Parameters of Naphthalene in Rats
| Parameter | Value | Reference |
| Administration Route | Intraperitoneal | [14] |
| Dose | 20 mg/kg | [14] |
| Tmax (plasma) | 2 hours | [14] |
| Half-life (Phase I) | 0.8 hours | [14] |
| Half-life (Phase II) | 99 hours | [14] |
Experimental Protocols
Cytotoxicity Assessment using MTT Assay
This protocol is for assessing the cytotoxic effect of naphthalenone derivatives on adherent cells.
Materials:
-
96-well plates
-
Cell culture medium
-
Naphthalenone derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the naphthalenone derivative in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible under a microscope.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank from all readings. Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.
Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFDA Assay
This protocol describes the measurement of intracellular ROS using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).
Materials:
-
96-well black, clear-bottom plates
-
Cell culture medium
-
DCFH-DA stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells into a 96-well black, clear-bottom plate at an appropriate density and incubate for 24 hours.
-
DCFH-DA Loading: Remove the culture medium and wash the cells once with warm PBS. Add 100 µL of a 10-20 µM DCFH-DA working solution (prepared fresh in serum-free medium) to each well.
-
Incubation: Incubate the plate for 30-45 minutes at 37°C, protected from light.
-
Compound Treatment: Remove the DCFH-DA solution and wash the cells once with warm PBS. Add 100 µL of the naphthalenone derivative diluted in culture medium. Include a positive control (e.g., 100 µM H2O2) and a negative control (untreated cells).
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a microplate reader. Measurements can be taken at different time points (e.g., 30, 60, 120 minutes) to monitor the kinetics of ROS production.
Measurement of Glutathione (GSH) Levels using Ellman's Reagent
This protocol outlines the determination of total GSH levels using 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).
Materials:
-
Cell lysis buffer
-
DTNB (Ellman's reagent) solution
-
GSH standard solution
-
96-well plates
-
Microplate reader
Procedure:
-
Sample Preparation: Treat cells with the naphthalenone derivative for the desired time. Harvest the cells and lyse them using a suitable lysis buffer. Centrifuge the lysate to remove cell debris.
-
Assay: In a 96-well plate, add a specific volume of the cell lysate.
-
Standard Curve: Prepare a standard curve using known concentrations of GSH.
-
DTNB Reaction: Add the DTNB solution to each well containing the sample and standards.
-
Incubation: Incubate the plate at room temperature for 5-10 minutes.
-
Absorbance Measurement: Measure the absorbance at 412 nm using a microplate reader.
-
Data Analysis: Calculate the GSH concentration in the samples by comparing their absorbance to the standard curve. Normalize the GSH levels to the total protein concentration of the lysate.
Measurement of Lipid Peroxidation (MDA) using TBARS Assay
This protocol describes the thiobarbituric acid reactive substances (TBARS) assay to measure malondialdehyde (MDA), a marker of lipid peroxidation.
Materials:
-
Cell lysis buffer containing an antioxidant (e.g., BHT)
-
Thiobarbituric acid (TBA) solution
-
Trichloroacetic acid (TCA) solution
-
MDA standard solution
-
Heating block or water bath (95-100°C)
-
Microplate reader
Procedure:
-
Sample Preparation: Treat and harvest cells as described for the GSH assay. Lyse the cells in a buffer containing an antioxidant to prevent further lipid peroxidation during the assay.
-
Reaction Mixture: To a specific volume of cell lysate, add TCA to precipitate proteins, followed by the TBA solution.
-
Incubation: Heat the samples at 95-100°C for 30-60 minutes. This allows the reaction between MDA and TBA to form a colored product.
-
Cooling and Centrifugation: Cool the samples on ice and then centrifuge to pellet the precipitate.
-
Absorbance Measurement: Transfer the supernatant to a new 96-well plate and measure the absorbance at 532 nm.
-
Data Analysis: Create a standard curve using the MDA standard. Calculate the MDA concentration in the samples and normalize to the total protein concentration.
Preparation of Naphthalenone Derivative-Loaded Liposomes
This protocol describes a general method for preparing liposomes encapsulating a hydrophobic naphthalenone derivative using the thin-film hydration method.
Materials:
-
Phospholipids (e.g., DSPC, DPPC)
-
Cholesterol
-
Naphthalenone derivative
-
Organic solvent (e.g., chloroform, methanol)
-
Aqueous buffer (e.g., PBS)
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm)
Procedure:
-
Lipid Film Formation: Dissolve the phospholipids, cholesterol, and the naphthalenone derivative in an organic solvent in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin lipid film on the inner wall of the flask.
-
Hydration: Hydrate the lipid film with an aqueous buffer by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
Size Reduction (Extrusion): To obtain unilamellar vesicles (LUVs) with a uniform size, subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm). This should also be performed at a temperature above the lipid phase transition temperature.
-
Characterization: Characterize the liposomes for particle size, zeta potential, and encapsulation efficiency.
Visualizations
Signaling Pathways
Caption: Naphthalenone-induced oxidative stress and apoptosis pathway.
Experimental Workflows
Caption: Workflow for reducing naphthalenone derivative toxicity.
Logical Relationships
Caption: Logical relationship between toxicity mechanisms and reduction strategies.
References
- 1. 4.10. Lipid Peroxidation (MDA) Assay [bio-protocol.org]
- 2. ethosbiosciences.com [ethosbiosciences.com]
- 3. mmpc.org [mmpc.org]
- 4. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Physiologically Based Pharmacokinetic Model for Naphthalene With Inhalation and Skin Routes of Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 8. nwlifescience.com [nwlifescience.com]
- 9. doc.abcam.com [doc.abcam.com]
- 10. acgpubs.org [acgpubs.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Naphthalene analogues of lignans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The disposition and metabolism of naphthalene in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Selectivity of Decalone-Based Enzyme Inhibitors
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with decalone-based enzyme inhibitors. The content focuses on addressing specific issues related to inhibitor selectivity and off-target effects that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My decalone-based inhibitor shows activity against its intended target, but I'm observing an unexpected cellular phenotype. What could be the cause?
A1: Unexpected phenotypes often arise from off-target effects. Decalone-based inhibitors, like many natural product scaffolds, can interact with multiple cellular proteins. For example, statins (which contain a decalone moiety), such as lovastatin (B1675250), are known inhibitors of HMG-CoA reductase but also impact other signaling pathways.[1][2] Lovastatin's lactone pro-drug form has been shown to affect lymphatic smooth muscle contractility by increasing the function of RhoKinase, an effect independent of HMG-CoA reductase inhibition.[1][3] It's crucial to consider that your inhibitor might be modulating the activity of unforeseen kinases, phosphatases, or other enzymes.[4]
Q2: How can I determine if my decalone inhibitor's activity is due to a specific, on-target effect or a non-specific, off-target interaction?
A2: A multi-pronged approach is recommended. First, perform a dose-response analysis to ensure you are working at a concentration relevant to the inhibitor's potency for its primary target. Second, use a structurally unrelated inhibitor for the same target. If both compounds produce the same phenotype, it is more likely an on-target effect. Third, consider genetic approaches like siRNA or CRISPR to knock down the primary target. If the phenotype of target knockdown matches the inhibitor's effect, it supports an on-target mechanism. Finally, counter-screening your compound against a panel of unrelated enzymes can help identify promiscuous activity.
Q3: I'm having trouble with the solubility of my decalone derivative in aqueous assay buffers. How can I address this?
A3: The hydrophobic nature of the decalone core can lead to poor aqueous solubility. It is standard practice to dissolve the compound in a small amount of a polar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution. This stock can then be diluted into the aqueous assay buffer. Ensure the final concentration of DMSO in the assay is low (typically <1-5%) to avoid solvent-induced enzyme inhibition or artifacts. If solubility issues persist, the addition of a non-ionic detergent (e.g., Triton X-100 at 0.01-0.1%) to the assay buffer can sometimes help, but you must first verify that the detergent does not affect your enzyme's activity.
Q4: My inhibitor appears to lose activity over the course of my experiment. What could be the reason?
A4: Natural product derivatives can sometimes be unstable in assay buffers. This can be due to pH sensitivity, oxidation, or enzymatic degradation by components in cell lysates. To test for instability, you can pre-incubate your inhibitor in the assay buffer for the duration of your experiment before adding the target enzyme and substrate. A decrease in inhibitory activity with longer pre-incubation times suggests compound instability. You can analyze the inhibitor's integrity over time using methods like HPLC or LC-MS.
Q5: What are Pan-Assay Interference Compounds (PAINS), and should I be concerned about them with my decalone-based inhibitor?
A5: PAINS are chemical structures known to cause non-specific interference in biochemical assays, leading to false-positive results.[5] While the decalone scaffold itself is not a classic PAIN, derivatives can contain functionalities (like catechols, which can be found in natural products) that are flagged as PAINS.[5] These groups can cause issues through mechanisms like redox cycling or covalent modification of the target protein.[5] It is wise to analyze your specific decalone derivative's structure for known PAINS substructures using available online tools. If a potential PAINS motif is present, further validation experiments are crucial to confirm a specific mode of action.
Troubleshooting Guides
This section provides structured guidance for common experimental problems encountered with decalone-based inhibitors.
Issue 1: Inconsistent IC50 Values or High Variability Between Replicates
| Possible Cause | Troubleshooting Steps |
| Compound Aggregation: The hydrophobic decalone scaffold can promote aggregation at higher concentrations, leading to non-specific inhibition and erratic results. | 1. Perform a Detergent Test: Re-run the inhibition assay with and without a non-ionic detergent (e.g., 0.01% Triton X-100). A significant rightward shift (increase) in the IC50 value in the presence of detergent suggests aggregation-based inhibition.[5] 2. Dynamic Light Scattering (DLS): Use DLS to directly detect the formation of aggregates at the concentrations used in your assay.[5] 3. Lower Concentration Range: If possible, conduct assays at inhibitor concentrations well below the suspected critical aggregation concentration. |
| Poor Solubility: Compound precipitating out of solution during the assay. | 1. Visual Inspection: Carefully inspect your assay plates for any signs of precipitation. 2. Optimize Co-solvent Concentration: Ensure your final DMSO (or other co-solvent) concentration is optimal and consistent across all wells. 3. Sonication: Briefly sonicate your stock solution or final assay plate to aid dissolution, but be cautious not to heat-denature the enzyme. |
| Enzyme Instability: The target enzyme may be losing activity over the assay's time course. | 1. Run a No-Inhibitor Control Over Time: Measure the enzyme's activity at multiple time points in the absence of the inhibitor. A non-linear reaction progress curve suggests enzyme instability. 2. Optimize Assay Conditions: Re-evaluate the buffer pH, ionic strength, and temperature for optimal enzyme stability. |
Issue 2: Observed Cellular Effect Does Not Correlate with In Vitro Potency
| Possible Cause | Troubleshooting Steps |
| Prodrug Activation/Inactivation: The decalone inhibitor may be a prodrug that requires metabolic activation, or it may be rapidly metabolized to an inactive form in cells. The lactone form of lovastatin, for example, is an inactive prodrug that is hydrolyzed to its active hydroxy acid form in vivo.[6] | 1. Test Metabolites: If known, synthesize and test the major metabolites of your compound for activity. 2. Incubate with Liver Microsomes: Pre-incubating your compound with liver microsomes can help identify if it is a substrate for metabolic enzymes. 3. LC-MS Analysis of Cell Lysates: Analyze cell lysates after treatment to identify the parent compound and any major metabolites. |
| Off-Target Effects: The cellular phenotype may be driven by an off-target interaction that is more potent than the on-target activity. Lovastatin, for instance, can indirectly alter the phosphorylation of numerous kinases at concentrations used to inhibit HMG-CoA reductase.[2][4] | 1. Kinome Profiling: Screen the inhibitor against a broad panel of kinases to identify potential off-target kinase interactions. 2. Pathway Analysis: Use western blotting to probe the activation state of key signaling pathways known to be affected by similar compounds (e.g., for statin-like decalones, check the Rho/ROCK and MAPK pathways).[1][2] |
| Cell Permeability: The inhibitor may have poor membrane permeability, resulting in low intracellular concentrations. | 1. Cellular Uptake Assays: Perform experiments to quantify the intracellular concentration of the inhibitor, for example, using LC-MS on cell lysates after incubation. 2. Structure-Activity Relationship (SAR): If available, compare the cellular activity of analogs with varying lipophilicity. |
Data Presentation: Selectivity Profile of Decalone-Based Inhibitors
Improving selectivity requires understanding the off-target profile of a lead compound. The following table provides a representative example of inhibitory data for lovastatin and the closely related simvastatin (B1681759) against their primary target and a selection of off-target kinases. This illustrates the importance of profiling against a wider panel to identify potential sources of unexpected phenotypes.
| Inhibitor | Target Enzyme | Type | IC50 / Ki | Selectivity Notes |
| Lovastatin | HMG-CoA Reductase | Primary Target | Ki = 0.6 nM[6] | Highly potent and selective for its primary target. |
| Simvastatin | EGFR | Off-Target Kinase | IC50 = 63.1 nM[4] | Potent off-target activity. Simvastatin is structurally very similar to lovastatin. |
| Simvastatin | MET | Off-Target Kinase | IC50 = 22.9 nM[4] | High-potency off-target interaction. |
| Simvastatin | SRC | Off-Target Kinase | IC50 = 288.4 nM[4] | Moderate off-target activity. |
| Simvastatin | CAMK1G | Off-Target Kinase | IC50 > 10 µM[4] | Low-potency off-target interaction. |
| Simvastatin | TSSK1B | Off-Target Kinase | IC50 > 10 µM[4] | Low-potency off-target interaction. |
Note: Data for simvastatin's off-target kinase activity is used as a close proxy for lovastatin due to structural similarity and data availability.
Experimental Protocols & Mandatory Visualizations
Protocol 1: Troubleshooting Off-Target Effects via RhoA Activation Assay
This protocol is designed to investigate if a decalone-based inhibitor, like lovastatin, is causing off-target effects through the activation or inhibition of the RhoA GTPase pathway.
Methodology: RhoA Pull-Down Assay
-
Cell Culture and Treatment: Plate cells (e.g., HUVECs or smooth muscle cells) and grow to 80-90% confluency. Treat cells with your decalone inhibitor at various concentrations for the desired time. Include a positive control (e.g., LPA) and a negative control (vehicle, e.g., DMSO).
-
Cell Lysis: After treatment, place plates on ice, aspirate the media, and wash twice with ice-cold PBS. Lyse the cells by adding ice-cold lysis buffer (containing protease inhibitors) and scraping.
-
Lysate Clarification: Centrifuge the lysates at 14,000 x g for 10 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay. Normalize all samples to the same concentration.
-
Pull-Down of Active RhoA: Incubate a portion of the cell lysate (e.g., 500-1000 µg of total protein) with Rhotekin-RBD agarose (B213101) beads for 1 hour at 4°C with gentle rotation. Rhotekin-RBD specifically binds to the active, GTP-bound form of RhoA.
-
Washing: Pellet the beads by centrifugation and wash them three times with wash buffer to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the bound proteins by adding Laemmli sample buffer and boiling for 5 minutes. Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for RhoA.
-
Total RhoA Input Control: Run a separate western blot with a small fraction of the initial cell lysate to determine the total amount of RhoA protein in each sample, ensuring that observed changes are due to activation state and not total protein level.
-
Analysis: Quantify the band intensity for the pull-down samples and normalize to the total RhoA input. An increase or decrease in the signal relative to the vehicle control indicates modulation of the RhoA pathway.
Protocol 2: Investigating Off-Target Effects on Autophagy
This protocol is useful if you suspect your decalone inhibitor (e.g., equisetin) modulates autophagy, a common off-target pathway for natural products. The method measures "autophagic flux" by monitoring the levels of the proteins LC3 and p62 via Western blot.
Methodology: Autophagic Flux Assay by Western Blot
-
Cell Culture and Treatment: Plate cells (e.g., HeLa or MCF7) and allow them to adhere. Prepare four treatment groups:
-
Vehicle control (e.g., DMSO).
-
Your decalone inhibitor at the desired concentration.
-
Lysosomal inhibitor control (e.g., Bafilomycin A1 at 100 nM or Chloroquine at 50 µM) for the last 2-4 hours of the experiment.
-
Decalone inhibitor + Lysosomal inhibitor (add the lysosomal inhibitor for the final 2-4 hours of the decalone inhibitor treatment).
-
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine and normalize protein concentrations for all samples as described in Protocol 1.
-
Western Blotting:
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel (a 12-15% gel is recommended for good separation of LC3-I and LC3-II).
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate overnight at 4°C with primary antibodies against LC3 (to detect both LC3-I and the lower band, LC3-II) and p62/SQSTM1. Also probe for a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Apply an ECL substrate and capture the chemiluminescent signal.
-
Quantify the band intensities. Calculate the LC3-II/LC3-I ratio (or normalize LC3-II to the loading control).
-
Interpreting Autophagic Flux: An increase in autophagic flux is indicated by a significant accumulation of LC3-II in the presence of the lysosomal inhibitor compared to the lysosomal inhibitor alone. A concurrent decrease in p62 levels with inhibitor treatment (in the absence of the lysosomal block) also suggests increased flux.[7]
-
Signaling Pathway: Off-Target Effects of Lovastatin on Rho-MAPK Pathways
Decalone-based statins inhibit the mevalonate (B85504) pathway, which is critical for producing isoprenoid precursors like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These molecules are required for the prenylation and membrane localization of small GTPases like Ras and Rho. By depleting FPP and GGPP, lovastatin indirectly inhibits Ras and Rho function, leading to downstream effects on proliferative and stress-activated kinase cascades such as the MAPK/ERK and JNK/p38 pathways.[2]
References
- 1. scribd.com [scribd.com]
- 2. Kinome-wide analysis of the effect of statins in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to Measure Autophagic Flux With LC3 Protein Levels | Bio-Techne [bio-techne.com]
- 4. 4.3. Western Blot-Based Detection of Autophagy Levels [bio-protocol.org]
- 5. benchchem.com [benchchem.com]
- 6. cellbiolabs.com [cellbiolabs.com]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Evaluating the Cytotoxicity of Novel Anticancer Compounds
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel anticancer therapeutics, a critical early step is the evaluation of a compound's cytotoxic effects against cancer cells. This guide provides a framework for comparing the cytotoxicity of a novel investigational compound, provisionally named 'Decatone', with established anticancer drugs. Due to the absence of publicly available data on "this compound," this document will serve as a template, utilizing data from well-characterized chemotherapeutic agents—Doxorubicin, Cisplatin, and Paclitaxel (B517696)—to illustrate the comparative process.
Comparative Cytotoxicity Data (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency. It represents the concentration of a drug that is required for 50% inhibition of a biological process, in this case, cell proliferation. The following table summarizes representative IC50 values for Doxorubicin, Cisplatin, and Paclitaxel against various cancer cell lines after 48 and 72 hours of exposure. It is important to note that IC50 values can exhibit significant variability between studies due to differences in experimental conditions.[1]
| Drug | Cell Line | Exposure Time (hours) | IC50 (µM) |
| This compound | MCF-7 (Breast Cancer) | 48 | Data not available |
| 72 | Data not available | ||
| A549 (Lung Cancer) | 48 | Data not available | |
| 72 | Data not available | ||
| HeLa (Cervical Cancer) | 48 | Data not available | |
| 72 | Data not available | ||
| Doxorubicin | MCF-7 | 24 | ~1.2[2] |
| 48 | ~0.1 - 0.5 | ||
| 72 | ~0.05 - 0.2 | ||
| A549 | 48 | ~0.6[3] | |
| 72 | ~0.23[3] | ||
| HeLa | 48 | ~1.91[4] | |
| Cisplatin | MCF-7 | 24 | ~20-30[2] |
| 48 | ~10-20 | ||
| 72 | ~5-15 | ||
| A549 | 48 | ~9.3 - 36.94[5][6] | |
| 72 | ~3.3 - 6.59[6][7] | ||
| HeLa | 24 | ~23.3[8] | |
| 48 | ~10 - 28.96[4] | ||
| Paclitaxel | MCF-7 | 24 | ~0.0075[9] |
| 48 | ~0.003 - 0.005 | ||
| 72 | ~0.001 - 0.003 | ||
| A549 | 48 | ~0.001 - 1.645[5] | |
| 72 | ~0.0005 - 0.910[5] | ||
| HeLa | 48 | Data varies significantly |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Complete cell culture medium
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)[10]
-
96-well plates
-
Cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Test compounds (this compound, Doxorubicin, Cisplatin, Paclitaxel)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[11]
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound) and reference drugs (Doxorubicin, Cisplatin, Paclitaxel) in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubation: Incubate the plates for the desired exposure times (e.g., 48 and 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[10] During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11] Agitate the plates on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[10]
-
Data Analysis: Calculate the percentage of cell viability for each treatment by comparing the absorbance of treated wells to the vehicle control wells. Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.
Visualizing Cellular Mechanisms
Understanding the mechanism of action is crucial for drug development. The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by the reference anticancer drugs.
Caption: A flowchart of the experimental workflow for assessing cytotoxicity.
Caption: Doxorubicin induces apoptosis through DNA damage and ROS.[12][13]
Caption: Cisplatin causes cell death by forming DNA adducts.[14][15]
Caption: Paclitaxel induces apoptosis by stabilizing microtubules.[16][17]
References
- 1. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of Anticancer Activity and Mechanism of Action of Myricetin on HeLa, T47D, and Vero Cells: Comparative Analysis with Cisplatin and Doxorubicin – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. researchgate.net [researchgate.net]
- 6. netjournals.org [netjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. science.utm.my [science.utm.my]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. merckmillipore.com [merckmillipore.com]
- 11. MTT (Assay protocol [protocols.io]
- 12. Temporal analysis of doxorubicin-induced cardiac toxicity and hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Cisplatin DNA damage and repair maps of the human genome at single-nucleotide resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Mechanisms of kinetic stabilization by the drugs paclitaxel and vinblastine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Validating the Bioactivity of 6-isopropyl-octahydronaphthalen-2(1H)-one: A Comparative Guide for Researchers
An In-depth Analysis of a Sesquiterpenoid Ketone and its Potential Therapeutic Applications Based on Animal Model Data
Introduction:
6-isopropyl-octahydronaphthalen-2(1H)-one, a bicyclic sesquiterpenoid ketone, belongs to the vast and structurally diverse class of eudesmane (B1671778) sesquiterpenoids. While direct bioactivity data for this specific compound in animal models is limited in publicly available research, the broader class of eudesmane sesquiterpenoids has demonstrated a range of promising biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. This guide provides a comparative overview of the bioactivity of structurally related eudesmane sesquiterpenoids in animal models, offering valuable insights for researchers, scientists, and drug development professionals interested in the therapeutic potential of 6-isopropyl-octahydronaphthalen-2(1H)-one and its analogs.
Anti-inflammatory Activity
Eudesmane sesquiterpenoids have been investigated for their potential to mitigate inflammatory responses in various animal models. The carrageenan-induced paw edema model in rats and mice is a standard method for evaluating acute inflammation.
Comparative Data on Anti-inflammatory Activity of Eudesmane Sesquiterpenoids:
| Compound | Animal Model | Dose | Route of Administration | % Inhibition of Edema | Reference |
| Inuviscolide | Mouse Paw Edema (PLA₂-induced) | 98 µmol/kg | Subcutaneous | ID₅₀ | [1] |
| Ilicic Acid | Mouse Ear Edema (TPA-induced) | 0.650 µmol/ear | Topical | ID₅₀ | [1] |
| Generic Eudesmanolide | Rat Paw Edema (Carrageenan-induced) | 2.5 mg/kg/day | Not Specified | Significant Inhibition | [2] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol is a standard method for assessing the anti-inflammatory activity of a test compound.[1][3]
Animals: Male Wistar rats (180-220 g) are used.
Procedure:
-
Animals are fasted overnight with free access to water.
-
The initial volume of the right hind paw is measured using a plethysmometer.
-
The test compound (e.g., a solution of a eudesmane sesquiterpenoid) or vehicle (control) is administered, typically intraperitoneally (i.p.) or orally (p.o.).
-
After a set period (e.g., 30-60 minutes), 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Signaling Pathway:
References
- 1. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Decalone and Chalcone Derivatives: A Guide for Researchers
An in-depth comparison of the biological activities of decalone and chalcone (B49325) derivatives, providing researchers, scientists, and drug development professionals with a comprehensive overview of their therapeutic potential. This guide summarizes key experimental data, details relevant methodologies, and visualizes pertinent signaling pathways to facilitate further research and development in this area.
Introduction to Decalone and Chalcone Derivatives
Decalone and chalcone derivatives represent two distinct classes of organic compounds with significant potential in medicinal chemistry. While both feature carbonyl functionalities and bicyclic or aromatic ring systems, their structural differences give rise to distinct chemical properties and biological activities.
Decalone derivatives are based on the decahydronaphthalenone (decalone) core, a bicyclic ketone. The decalin ring system is a prevalent motif in a variety of natural products, particularly those derived from isoprenoids and polyketides, which are known to exhibit diverse biological activities. However, the systematic exploration of the pharmacological potential of synthetic decalone derivatives is a less traversed area of research compared to chalcones.
Chalcone derivatives , in contrast, are characterized by an open-chain flavonoid structure, specifically a 1,3-diphenyl-2-propen-1-one backbone.[1] This scaffold consists of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. Chalcones are precursors in the biosynthesis of flavonoids and are abundantly found in edible plants.[1] Their straightforward synthesis and the versatility of substituting their aromatic rings have led to the generation of a vast library of derivatives with a broad spectrum of pharmacological activities.
This guide provides a comparative analysis of the biological activities of these two classes of compounds, with a primary focus on their anticancer, antimicrobial, and anti-inflammatory properties, based on available experimental data. It is important to note that while extensive research has been conducted on chalcone derivatives, the body of literature on the specific biological activities of decalone derivatives is significantly more limited.
Comparative Analysis of Biological Activities
Anticancer Activity
Chalcone Derivatives:
Chalcone derivatives have demonstrated potent anticancer activities across a wide range of cancer cell lines. Their mechanisms of action are often multifactorial, involving the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.
| Chalcone Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2'-Hydroxy-2,5-dimethoxychalcone | Canine lymphoma/leukemia | 9.76 - 40.83 | [2] |
| 2'-Hydroxy-4',6'-dimethoxychalcone | Canine lymphoma/leukemia | 9.18 - 46.11 | [2] |
| Indole-chalcone derivative 44 | A549, HeLa, Bel-7402, MCF-7, A2780, HCT-8 | 0.023 - 0.077 | [2] |
| Indole-chalcone derivative 45 | A549, HeLa, Bel-7402, MCF-7, A2780, HCT-8 | 0.003 - 0.679 | [2] |
| Chalcone-1,2,3-triazole derivative 54 | HepG2 | 0.9 | [2] |
| Chalcone-tetrazole hybrid 32 | HCT116, PC-3, MCF-7 | 0.6 - 3.7 (µg/mL) | [2] |
| Thiazole-containing chalcone 35 | Drug-resistant cell lines | 2.72 - 41.04 | [2] |
| (E)-3-(4-fluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one (10) | Human nasopharyngeal epidermoid tumor cell line KB | Not specified | [3] |
Decalone and Related Derivatives:
While specific data on the anticancer activity of a wide range of decalone derivatives is scarce, some related compounds containing the decalin ring system have shown cytotoxic effects.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Decumbenone C (a decaline (B1670448) derivative) | SK-MEL-5 human melanoma | 0.9 | [4] |
| Tandyukisin (a decalin derivative) | Murine P388 leukemia, human HL-60 leukemia, murine L1210 leukemia | 41 - 55 | [5] |
Antimicrobial Activity
Chalcone Derivatives:
The α,β-unsaturated ketone moiety in chalcones is a key structural feature responsible for their antimicrobial activity. They have been shown to be effective against a variety of bacteria and fungi.
| Chalcone Derivative | Microorganism | MIC (µg/mL) | Reference |
| Nitrochalcone derivative 8 | Pseudomonas fluorescence | 20 | [3] |
| Various synthesized chalcones | Staphylococcus aureus, Bacillus subtilis | 400 - 600 | [6] |
Decalone and Related Derivatives:
Some natural products containing the decalin moiety have demonstrated antimicrobial properties.
| Compound | Activity | Reference |
| Coprophilin | Antibacterial activity | [1] |
| Anthracimycin | Significant inhibition of Gram-positive pathogens like Bacillus anthracis | [5] |
Anti-inflammatory Activity
Chalcone Derivatives:
Chalcone derivatives have been reported to possess significant anti-inflammatory properties, often attributed to their ability to inhibit key inflammatory mediators and enzymes.
| Chalcone Derivative | Assay | Activity | Reference |
| Nitrochalcone derivatives 13d, 13f, 13k, 13o | Cyclooxygenase (COX) inhibition | Potent COX-2 inhibitors | [3] |
| 2',5'-Dihydroxychalcones | Inhibition of β-glucuronidase and histamine (B1213489) release from mast cells | Strong inhibitory effects | [7] |
| Various chalcones | Inhibition of β-glucuronidase and lysozyme (B549824) release from neutrophils | Potent inhibitory effects | [7] |
| 2',3-Dihydroxy-, 2',5'-dihydroxy-4-chloro-, and 2',5'-dihydroxychalcone | Hind-paw edema induced by polymyxin (B74138) B | Remarkable inhibitory effects | [7] |
Decalone and Related Derivatives:
An octahydronaphthalene derivative has been reported to have anti-inflammatory and immunosuppressive activities by suppressing ICAM-1 expression.[1]
Experimental Protocols
Synthesis of Chalcone Derivatives (Claisen-Schmidt Condensation)
A common method for synthesizing chalcone derivatives is the Claisen-Schmidt condensation.[6]
Procedure:
-
An appropriate acetophenone (B1666503) is dissolved in a suitable solvent (e.g., ethanol).
-
An equimolar amount of a substituted benzaldehyde (B42025) is added to the solution.
-
A catalytic amount of a strong base (e.g., NaOH or KOH) is added to the mixture.
-
The reaction mixture is stirred at room temperature or heated under reflux for a specified period.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is poured into crushed ice and acidified with a dilute acid (e.g., HCl) to precipitate the chalcone derivative.
-
The solid product is filtered, washed with water, and recrystallized from a suitable solvent to afford the pure chalcone derivative.
In Vitro Anticancer Activity Assay (MTT Assay)
The cytotoxicity of the synthesized compounds against various cancer cell lines is often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Procedure:
-
Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, the medium is replaced with fresh medium containing MTT solution.
-
The plates are incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of the compounds against various microbial strains can be determined using the broth microdilution method.
Procedure:
-
A serial dilution of the test compounds is prepared in a suitable broth medium in 96-well microtiter plates.
-
Each well is inoculated with a standardized suspension of the target microorganism.
-
Positive (microorganism with no compound) and negative (broth only) controls are included.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathways and Mechanisms of Action
Chalcone-Induced Apoptosis Signaling Pathway
Chalcone derivatives can induce apoptosis in cancer cells through various signaling pathways, often involving the modulation of Bcl-2 family proteins and the activation of caspases.
Caption: Chalcone-induced apoptosis pathway.
Chalcone-Mediated Anti-inflammatory Signaling Pathway
Chalcones can exert their anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators through the suppression of signaling pathways like NF-κB.
References
- 1. US7884116B2 - Octahydronaphthalene derivative and medicine - Google Patents [patents.google.com]
- 2. Anti-inflammatory activity of some novel alpha-amino naphthalene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Cross-Validation of Decalone Screening Assay Results: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary assay methodologies for screening decalone and its derivatives for potential therapeutic activity. Decalones, a class of bicyclic organic compounds, are scaffolds for a variety of natural products exhibiting diverse biological activities, including anticancer and antimicrobial properties. The robust validation of screening results is critical for the successful identification of lead compounds. This document outlines detailed experimental protocols, presents comparative data, and illustrates key biological pathways and workflows to aid researchers in designing and interpreting decalone screening campaigns.
Data Presentation: Comparative Analysis of Screening Assays
The selection of a primary screening assay depends on the therapeutic target and the desired throughput. Here, we compare a cell-based phenotypic assay, which assesses the overall effect of a compound on cell viability, with a target-based enzyme inhibition assay.
Table 1: Comparison of a Cell-Based Cytotoxicity Assay and a PI3K Enzyme Inhibition Assay for a Hypothetical Decalone Library. This table summarizes key performance metrics for the two types of assays. The Z' factor is a statistical measure of assay quality, where a value greater than 0.5 indicates a robust assay. The hit rate represents the percentage of compounds identified as active.
| Parameter | Cell-Based Cytotoxicity Assay (HeLa Cells) | PI3K Enzyme Inhibition Assay |
| Assay Principle | Measures reduction in cell viability | Measures inhibition of a specific enzyme |
| Primary Readout | Luminescence (ATP content) | Fluorescence (product formation) |
| Z' Factor | 0.78 | 0.85 |
| Hit Rate (at 10 µM) | 1.2% | 0.8% |
| Confirmation Rate | 75% | 88% |
| Throughput | High (384-well format) | High (384-well format) |
Table 2: Dose-Response Data for Confirmed Hits. This table presents the half-maximal inhibitory concentration (IC50) values for representative "hit" compounds from each assay. Lower IC50 values indicate greater potency.
| Compound ID | Cell-Based Cytotoxicity IC50 (µM) | PI3K Inhibition IC50 (µM) |
| Decalone-A | 5.2 | > 50 |
| Decalone-B | 12.8 | 2.1 |
| Decalone-C | 2.5 | 1.8 |
| Positive Control | 0.1 (Doxorubicin) | 0.05 (Wortmannin) |
Experimental Protocols
Cell-Based Phenotypic Screening: Cytotoxicity Assay
This protocol describes a high-throughput screening assay to identify decalone derivatives that exhibit cytotoxic effects against a cancer cell line (e.g., HeLa).
Materials:
-
HeLa cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Decalone compound library (10 mM in DMSO)
-
Doxorubicin (positive control)
-
DMSO (negative control)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
384-well white, clear-bottom tissue culture plates
-
Automated liquid handler and plate reader with luminescence detection
Procedure:
-
Cell Seeding: Seed HeLa cells in 384-well plates at a density of 1,000 cells per well in 40 µL of media. Incubate at 37°C and 5% CO2 for 24 hours.
-
Compound Addition: Using an automated liquid handler, add 100 nL of decalone compounds, positive control (Doxorubicin), or negative control (DMSO) to the appropriate wells to achieve a final concentration of 10 µM.
-
Incubation: Incubate the plates for 48 hours at 37°C and 5% CO2.
-
Luminescence Reading: Equilibrate the plates to room temperature for 30 minutes. Add 40 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the controls (DMSO as 100% viability and a no-cell control as 0% viability). Calculate the percent inhibition for each compound. Compounds exhibiting >50% inhibition are considered primary hits.
Target-Based Screening: PI3K Enzyme Inhibition Assay
This protocol outlines a biochemical assay to identify decalone derivatives that inhibit the activity of the PI3K (Phosphoinositide 3-kinase) enzyme, a key component of a major cancer-related signaling pathway.
Materials:
-
Recombinant human PI3K enzyme
-
PI3K substrate (e.g., PIP2)
-
ATP
-
Kinase buffer
-
Decalone compound library (10 mM in DMSO)
-
Wortmannin (positive control)
-
DMSO (negative control)
-
ADP-Glo™ Kinase Assay kit
-
384-well white plates
-
Automated liquid handler and plate reader with luminescence detection
Procedure:
-
Compound Plating: Add 100 nL of decalone compounds, positive control (Wortmannin), or negative control (DMSO) to the wells of a 384-well plate.
-
Enzyme and Substrate Addition: Add 5 µL of a solution containing the PI3K enzyme and its substrate in kinase buffer to each well.
-
Reaction Initiation: Add 5 µL of ATP solution to each well to start the kinase reaction. Incubate at room temperature for 1 hour.
-
Signal Development: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Luminescence Generation: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the controls (DMSO as 0% inhibition and a no-enzyme control as 100% inhibition). Calculate the percent inhibition for each compound. Compounds exhibiting >50% inhibition are considered primary hits.
Cross-Validation of Hits
To ensure the reliability of the screening results, a cross-validation strategy is essential.
-
Hit Confirmation: Primary hits from the initial screen are re-tested in the same assay in triplicate to confirm their activity.
-
Dose-Response Analysis: Confirmed hits are then tested over a range of concentrations (e.g., 0.1 to 100 µM) to determine their IC50 values.
-
Orthogonal Assays: To rule out false positives and to gain further confidence in the hits, it is crucial to test them in an alternative, or "orthogonal," assay. For example, hits from the cell-based cytotoxicity assay should be tested in the PI3K enzyme inhibition assay, and vice-versa. This helps to determine if the observed cytotoxicity is mediated through the inhibition of the target enzyme.
-
Counter-Screens: For hits from the enzyme inhibition assay, a counter-screen against a related kinase can be performed to assess selectivity.
Mandatory Visualizations
The following diagrams illustrate a key signaling pathway relevant to decalone screening and a typical experimental workflow.
Caption: The PI3K/Akt signaling pathway, a key regulator of cell growth and survival.
Caption: A typical workflow for a decalone screening and hit validation campaign.
Unveiling the Anticancer Potential of Chalcone Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of the efficacy of various chalcone (B49325) analogs against different cancer cell lines. Chalcones, a class of organic compounds characterized by an α,β-unsaturated ketone core, have emerged as a promising scaffold in anticancer drug discovery due to their diverse biological activities, including the induction of apoptosis and cell cycle arrest.
This guide synthesizes experimental data to offer a clear overview of the cytotoxic and mechanistic properties of these compounds, facilitating informed decisions in the pursuit of novel cancer therapeutics.
Comparative Efficacy of Chalcone Analogs
The anticancer activity of chalcone analogs has been evaluated across a spectrum of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency, with lower values indicating greater efficacy. The following table summarizes the IC50 values for representative chalcone analogs against various cancer cell lines.
| Compound/Analog | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 3e (Cinnamaldehyde-based) | Caco-2 | Colon Cancer | 32.19 ± 3.92 | [1] |
| Compound 25 (4-methoxy substitution) | MCF-7 | Breast Cancer | 3.44 ± 0.19 | [2] |
| HepG2 | Liver Cancer | 4.64 ± 0.23 | [2] | |
| HCT116 | Colon Cancer | 6.31 ± 0.27 | [2] | |
| Compound 26 (Guruswamy & Jayarama) | MCF-7 | Breast Cancer | 6.55 - 10.14 | [2] |
| Compound 19 (Coumaryl-chalcone) | A-549 | Lung Cancer | 70.90 µg/mL | [2] |
| Jurkat | Leukemia | 79.34 µg/mL | [2] | |
| MCF-7 | Breast Cancer | 79.13 µg/mL | [2] | |
| Chalcone Derivative 1C | A2780 | Ovarian Cancer | Data not quantified | [3] |
| 3-Deoxysappanchalcone (3-DSC) | Esophageal Squamous Cell Carcinoma (ESCC) cells | Esophageal Cancer | Data not quantified | [4] |
Mechanisms of Action: Inducing Cancer Cell Death
Chalcone analogs exert their anticancer effects through various mechanisms, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest.
Induction of Apoptosis:
Many chalcone derivatives have been shown to trigger apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways.
For instance, the cinnamaldehyde-based chalcone derivative 3e was found to significantly increase the number of early and late apoptotic Caco-2 colon cancer cells.[1] Mechanistic studies revealed that this compound activates Caspase-3 via an intrinsic apoptotic pathway.[1] Similarly, a quinazolinone chalcone derivative was reported to induce cell death in colorectal tumors by inhibiting Akt phosphorylation, a key regulator of cell survival.[3]
The chalcone derivative 1C has been shown to induce apoptosis in ovarian cancer cells, a process associated with the generation of reactive oxygen species (ROS).[3] The accumulation of ROS can lead to irreversible cellular damage and trigger the apoptotic cascade.
Cell Cycle Arrest:
In addition to inducing apoptosis, some chalcone analogs can halt the proliferation of cancer cells by arresting the cell cycle at specific phases. 3-Deoxysappanchalcone (3-DSC) , for example, was found to block cell growth and induce G2/M cell cycle arrest in esophageal squamous cell carcinoma cells.[4] This effect was linked to the generation of ROS and the activation of the JNK/p38 MAPK signaling pathway.[4]
Signaling Pathways and Experimental Workflows
The anticancer activity of chalcone analogs is mediated by their interaction with various cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of more potent derivatives.
The experimental workflow for evaluating the anticancer efficacy of chalcone analogs typically involves a series of in vitro assays.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and interpretation of experimental data. Below are summaries of key protocols used in the characterization of chalcone analogs.
Cell Viability (MTT) Assay:
This colorimetric assay is used to assess cell metabolic activity and, by inference, cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the chalcone analogs for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining):
This flow cytometry-based assay is used to detect and quantify apoptotic cells.
-
Cell Treatment: Cells are treated with the chalcone analog at its IC50 concentration for a specified time.
-
Cell Harvesting and Staining: Cells are harvested, washed, and resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis:
This method is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Fixation: Cells are treated with the chalcone analog, harvested, and fixed in cold ethanol.
-
Staining: The fixed cells are treated with RNase A and stained with a fluorescent DNA-binding dye, such as propidium iodide.
-
Flow Cytometry Analysis: The DNA content of the cells is measured by flow cytometry, and the percentage of cells in the G0/G1, S, and G2/M phases is determined.
Conclusion
The preclinical data presented in this guide highlight the significant potential of chalcone analogs as a versatile scaffold for the development of novel anticancer agents. Their ability to induce apoptosis and cell cycle arrest in a variety of cancer cell lines, often at low micromolar concentrations, underscores their therapeutic promise. Further investigation into the structure-activity relationships, optimization of pharmacokinetic properties, and in vivo efficacy studies are warranted to translate these promising preclinical findings into clinically effective cancer therapies.
References
A Comparative Guide to the Enzyme Inhibition Profile of Naphthalenone Isomers and Derivatives
For Researchers, Scientists, and Drug Development Professionals
Naphthalenones, a class of bicyclic aromatic compounds, and their derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. Among these, their potential as enzyme inhibitors stands out as a promising avenue for the development of novel therapeutic agents. This guide provides a comparative analysis of the enzyme inhibition profiles of various naphthalenone-based compounds, with a focus on their structure-activity relationships. The quantitative data presented herein, supported by detailed experimental protocols, aims to facilitate further research and drug discovery efforts in this area.
Comparative Analysis of Enzyme Inhibition
The inhibitory potential of naphthalenone derivatives is significantly influenced by their isomeric form and the nature and position of substituents on the naphthalene (B1677914) core. This is evident in their differential inhibition of key enzymes such as tyrosinase and α-glucosidase.
Tyrosinase Inhibition
Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for agents addressing hyperpigmentation. The inhibitory activity of hydroxylated 2-phenyl-naphthalene derivatives, which can be considered isosteres of resveratrol, highlights the importance of the substitution pattern. For instance, a derivative bearing a hydroxyl group at the 4-position of the phenyl ring and another at the 6-position of the naphthalene ring (compound 4 in a referenced study) exhibited a potent IC50 value of 0.49 µM against mushroom tyrosinase.[1] In contrast, another derivative with a different hydroxylation pattern (compound 10) showed a much higher IC50 of 16.52 µM.[1] An even more striking example is a derivative (compound 13) with an IC50 value of 0.034 µM, demonstrating that subtle changes in the molecular structure can lead to significant differences in inhibitory potency.[1]
| Compound | Description | Enzyme | IC50 (µM) |
| Compound 4 | Isostere of oxyresveratrol | Mushroom Tyrosinase | 0.49[1] |
| Compound 10 | Isostere of resveratrol | Mushroom Tyrosinase | 16.52[1] |
| Compound 13 | Derivative of 2-phenyl-naphthalene | Mushroom Tyrosinase | 0.034[1] |
| Kojic Acid (Reference) | Standard Tyrosinase Inhibitor | Mushroom Tyrosinase | - |
α-Glucosidase Inhibition
α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibitors are used in the management of type 2 diabetes. The inhibitory activity of 2-hydroxy-1,4-naphthoquinone (B1674593) against α-glucosidase has been investigated, revealing its potential as a lead compound for antidiabetic drugs.
| Compound | Enzyme | IC50 (mg/mL) | IC50 (µM) |
| 2-Hydroxy-1,4-naphthoquinone | α-Glucosidase | 0.260[2] | ~1493 |
| Acarbose (B1664774) (Reference) | α-Glucosidase | 1.530[2] | ~2373 |
Note: The IC50 value for 2-Hydroxy-1,4-naphthoquinone was converted from mg/mL to µM for comparison, assuming a molecular weight of 174.16 g/mol . The IC50 for Acarbose was converted assuming a molecular weight of 645.6 g/mol .
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate and reproducible assessment of enzyme inhibition. Below are the methodologies for the key enzyme inhibition assays cited in this guide.
Mushroom Tyrosinase Inhibition Assay
The inhibitory activity against mushroom tyrosinase is determined spectrophotometrically by measuring the rate of L-DOPA oxidation.
Materials:
-
Mushroom tyrosinase
-
L-DOPA (substrate)
-
Phosphate (B84403) buffer (pH 6.8)
-
Test compounds (naphthalenone derivatives)
-
Kojic acid (positive control)
-
Spectrophotometer
Procedure:
-
Prepare a solution of mushroom tyrosinase in phosphate buffer.
-
Prepare various concentrations of the test compounds and kojic acid in a suitable solvent.
-
In a 96-well plate, add the tyrosinase solution to each well.
-
Add the test compound or control to the respective wells and incubate for a specific period at a controlled temperature.
-
Initiate the reaction by adding the L-DOPA substrate solution to all wells.
-
Measure the absorbance at a specific wavelength (e.g., 475 nm) at regular intervals to determine the rate of dopachrome (B613829) formation.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.
α-Glucosidase Inhibition Assay
The inhibitory activity against α-glucosidase is determined by measuring the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Phosphate buffer (pH 6.8)
-
Test compounds (naphthalenone derivatives)
-
Acarbose (positive control)
-
Sodium carbonate (Na2CO3) solution
-
Spectrophotometer
Procedure:
-
Prepare a solution of α-glucosidase in phosphate buffer.
-
Prepare various concentrations of the test compounds and acarbose in a suitable solvent.
-
In a 96-well plate, add the α-glucosidase solution to each well.
-
Add the test compound or control to the respective wells and pre-incubate for a defined period at a specific temperature (e.g., 37°C).
-
Initiate the reaction by adding the pNPG substrate solution to all wells.
-
Incubate the reaction mixture for a specific time at the same temperature.
-
Stop the reaction by adding a sodium carbonate solution.
-
Measure the absorbance of the liberated p-nitrophenol at 405 nm.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.[2]
Visualizing Experimental Workflow and Inhibition Concepts
To better illustrate the processes involved in enzyme inhibition studies, the following diagrams are provided.
General workflow for an in vitro enzyme inhibition assay.
Simplified representation of competitive vs. non-competitive enzyme inhibition.
References
In Vivo Validation of Decalone-Based Drug Candidates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The decalone scaffold, a bicyclic system fundamental to many natural products, represents a promising starting point for the development of novel therapeutics. This guide provides a comparative overview of the in vivo validation of two drug candidates possessing a decalin framework, similar to decalone, highlighting their performance in preclinical models for oncology and inflammation. The featured compounds, Andrographolide (B1667393) and 11-keto-β-boswellic acid (AKBA), serve as relevant examples of how this structural motif can be leveraged to achieve therapeutic effects.
Comparative In Vivo Performance
The following tables summarize the key in vivo efficacy, pharmacokinetic, and toxicology data for Andrographolide and 11-keto-β-boswellic acid, providing a clear comparison of their preclinical profiles.
Efficacy Data
| Drug Candidate | Therapeutic Area | Animal Model | Dosing | Key Efficacy Endpoint | Result |
| Andrographolide | Oncology | 5637 bladder cancer cell xenograft in mice | 10 mg/kg, intraperitoneal injection | Tumor Growth Inhibition | Significant inhibition of tumor growth compared to control[1] |
| Oncology | Jurkat cell xenograft in mice | Dose-dependent | Inhibition of subcutaneous tumor growth | Dose-dependent inhibition observed[2] | |
| 11-keto-β-boswellic acid (AKBA) | Inflammation | Carrageenan-induced paw edema in rats | 50 mg/kg, oral | Reduction in Paw Edema | 60.8% inhibition of paw edema at 5 hours[3] |
Pharmacokinetic Data (Rodent Models)
| Drug Candidate | Animal Model | Dose & Route | Cmax | Tmax | Elimination Half-life (t½) | AUC (0-∞) |
| Andrographolide | Rat | 50 mg/kg, intramuscular | 3.17 ± 0.06 µg/mL | 4 h | 1.3 ± 0.10 h | 13.7 ± 0.47 µg.h/mL[4] |
| Rat | 5 mg/kg, intravenous | - | - | - | 44.13 ± 10.45 µg.min/mL[5] | |
| 11-keto-β-boswellic acid (AKBA) | Human Volunteers | 333 mg, oral | 2.72 x 10⁻³ ± 0.18 µmoles/ml | 4.5 ± 0.55 h | 5.97 ± 0.95 h | 27.33 x 10⁻³ ± 1.99 µmoles/ml h[6] |
| Rat (Nanoparticle formulation) | 50 mg/kg, oral | ~6 times higher than free AKBA | - | ~2 times longer than free AKBA | ~9 times higher than free AKBA[7] |
Toxicology Data
| Drug Candidate | Animal Model | Dosing | Key Findings |
| Andrographolide | General | Not specified | Generally considered to have a good safety profile. |
| 11-keto-β-boswellic acid (AKBA) | General | Not specified | Considered safe and well-tolerated on oral administration[6]. No significant effects on kidney and liver with repeated doses up to 1,000 mg/kg in rats[8]. |
Signaling Pathways
The therapeutic effects of these decalin-containing compounds are attributed to their modulation of key intracellular signaling pathways involved in cell proliferation, survival, and inflammation.
References
- 1. Andrographolide Inhibits Proliferation and Promotes Apoptosis in Bladder Cancer Cells by Interfering with NF- κ B and PI3K/AKT Signaling In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Andrographolide inhibits growth of human T-cell acute lymphoblastic leukemia Jurkat cells by downregulation of PI3K/AKT and upregulation of p38 MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nanoparticle formulation of 11-keto-β-boswellic acid (KBA): anti-inflammatory activity and in vivo pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijcmas.com [ijcmas.com]
- 5. Comparative pharmacokinetic studies of andrographolide and its metabolite of 14-deoxy-12-hydroxy-andrographolide in rat by ultra-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic study of 11-Keto beta-Boswellic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and optimisation of 3-Acetyl-11-keto-β-boswellic acid loaded poly-lactic-co-glycolic acid-nanoparticles with enhanced oral bioavailability and in-vivo anti-inflammatory activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Efficiency of Decalone Synthesis Routes
For Researchers, Scientists, and Drug Development Professionals
The decalone framework is a ubiquitous structural motif in natural products and pharmaceutically active compounds, making its efficient synthesis a critical focus in organic chemistry. This guide provides a comparative analysis of the synthetic efficiency of three prominent routes to decalone synthesis: the Robinson Annulation, the Stork Enamine Synthesis, and the Diels-Alder Reaction. The comparison is based on quantitative data from published experimental results, focusing on metrics such as overall yield, step count, and reaction conditions. Furthermore, this guide introduces green chemistry metrics, atom economy, and E-factor, to provide a more holistic assessment of the environmental impact of each route.
Overview of Decalone Synthesis Routes
Decalones, or octahydronaphthalenones, are bicyclic ketones that serve as crucial building blocks in the synthesis of complex molecules, including steroids and terpenoids. The stereochemical complexity of the decalin ring system presents a significant synthetic challenge, and numerous strategies have been developed to control the formation of its stereocenters. This guide focuses on three classical and widely adopted methodologies.
Robinson Annulation: This is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol (B89426) condensation to construct a six-membered ring onto a ketone.[1] Its asymmetric variants, such as the Hajos-Parrish-Eder-Sauer-Wiechert reaction, are particularly valuable for producing enantiomerically enriched decalones like the Wieland-Miescher ketone and the Hajos-Parrish ketone.
Stork Enamine Synthesis: This method involves the alkylation or acylation of an enamine, which is formed from a ketone and a secondary amine. For decalone synthesis, the enamine of a cyclohexanone (B45756) derivative can react with a Michael acceptor like methyl vinyl ketone in a tandem Michael addition and intramolecular cyclization.[2][3] This approach offers milder reaction conditions compared to the traditional base-catalyzed Robinson annulation.
Diels-Alder Reaction: This [4+2] cycloaddition reaction between a conjugated diene and a dienophile is a highly efficient method for forming six-membered rings with excellent stereocontrol.[4][5] Both intermolecular and intramolecular versions of the Diels-Alder reaction can be employed to construct the decalin framework.[6][7]
Quantitative Comparison of Synthetic Efficiency
The following tables summarize the quantitative data for representative examples of each decalone synthesis route. It is important to note that yields and reaction conditions can vary significantly depending on the specific substrates, catalysts, and experimental setup.
Table 1: Robinson Annulation and its Asymmetric Variants
| Product | Starting Materials | Catalyst/Reagents | Solvent | Time | Temp. (°C) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Wieland-Miescher Ketone | 2-Methylcyclohexane-1,3-dione (B75653), Methyl vinyl ketone | (S)-Proline | DMF | 72 h | RT | 70-80 | ~70 | Organic Syntheses, Coll. Vol. 6, p.1032 (1988) |
| Hajos-Parrish Ketone | 2-Methylcyclopentane-1,3-dione, Methyl vinyl ketone | (S)-Proline | DMF | 48 h | RT | 95 | 94 | J. Org. Chem. 1974, 39, 1615-1621 |
| Octalone Derivative | Cyclohexanone, Methyl vinyl ketone | KOH | Methanol | 24 h | Reflux | 60-70 | N/A | J. Am. Chem. Soc. 1955, 77, 17, 4438–4441 |
Table 2: Stork Enamine Synthesis
| Product | Starting Materials | Reagents | Solvent | Time | Temp. (°C) | Yield (%) | Reference |
| Δ1(9)-Octalone-2 | Cyclohexanone pyrrolidine (B122466) enamine, Methyl vinyl ketone | N/A | Benzene (B151609) | 12 h | Reflux | 59-65 | Org. Synth. 1963, 43, 83 |
| Alkylated Decalone | Cyclohexanone morpholine (B109124) enamine, Acrylonitrile | N/A | Benzene | 20 h | Reflux | 55 | J. Am. Chem. Soc. 1963, 85 (2), 207-222 |
Table 3: Diels-Alder Reaction
| Product | Diene & Dienophile | Catalyst/Reagents | Solvent | Time | Temp. (°C) | Yield (%) | Diastereomeric Ratio/ee | Reference |
| cis-Decalin Derivative | 2-Methylcyclohex-2-enone, Z-3-t-butyldimethylsilyloxypenta-1,3-diene | Chiral Acetal (B89532), Lewis Acid | CH2Cl2 | - | -78 | 74 | >98% ee | Org. Biomol. Chem., 2003, 1, 2877-2885[8] |
| trans-Decalin Derivative | Intramolecular nitroalkene diene | Thermal | Toluene | 12-15 h | 90 | ~72 (after recycle) | 88:12 dr | J. Org. Chem. 2011, 76, 3, 1078–1092[7] |
Green Chemistry Metrics: A Deeper Look into Efficiency
Beyond reaction yield, it is crucial to evaluate the overall efficiency and environmental impact of a synthetic route. Atom economy and the E-factor are two key metrics in green chemistry that provide a quantitative assessment of waste generation.[9][10]
Atom Economy (%): This metric, developed by Barry Trost, calculates the proportion of reactant atoms that are incorporated into the final desired product.[11] An ideal reaction has an atom economy of 100%.
E-Factor (Environmental Factor): Introduced by Roger Sheldon, the E-factor is the ratio of the mass of waste produced to the mass of the desired product. A lower E-factor indicates a more environmentally friendly process.
Table 4: Green Chemistry Metrics for a Representative Decalone Synthesis
| Route | Reaction | Ideal Atom Economy (%) | Estimated E-Factor Range* |
| Robinson Annulation | Cyclohexanone + MVK → Octalone + H₂O | 91.8% | 5 - 20 |
| Stork Enamine Synthesis | Cyclohexanone + Pyrrolidine → Enamine + H₂O; Enamine + MVK → Iminium; Iminium + H₂O → Octalone + Pyrrolidinium salt | ~60-70% (multi-step, including amine recovery) | 10 - 50 |
| Diels-Alder Reaction | Diene + Dienophile → Decalone | 100% (for ideal cycloaddition) | 1 - 10 |
*E-factor estimates are highly dependent on the specific experimental conditions, including solvent choice, purification methods, and reagent stoichiometry. These values are illustrative and can vary significantly.
The Diels-Alder reaction, being a concerted cycloaddition, inherently possesses a 100% atom economy in its ideal form, making it a highly efficient route from a green chemistry perspective. The Robinson annulation also demonstrates good atom economy, with the only byproduct being a molecule of water. The Stork enamine synthesis, while offering mild conditions, is a multi-step process involving the formation and hydrolysis of the enamine, which can lead to lower atom economy and a higher E-factor, especially if the secondary amine is not efficiently recycled.
Experimental Protocols
Detailed experimental procedures are essential for reproducibility and for a thorough understanding of the practical aspects of each synthetic route.
Robinson Annulation: Synthesis of Wieland-Miescher Ketone
(Based on Organic Syntheses, Coll. Vol. 6, p.1032 (1988))
To a stirred solution of 2-methylcyclohexane-1,3-dione (126 g, 1.0 mol) in 500 mL of dimethylformamide (DMF) is added (S)-proline (3.45 g, 0.03 mol). The mixture is stirred at room temperature, and freshly distilled methyl vinyl ketone (84 g, 1.2 mol) is added dropwise over 2 hours. The reaction mixture is stirred at room temperature for 72 hours. The mixture is then poured into 1.5 L of water and extracted with ethyl acetate (B1210297) (3 x 500 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by distillation to afford the Wieland-Miescher ketone.
Stork Enamine Synthesis: Synthesis of Δ1(9)-Octalone-2
(Based on Organic Syntheses, 1963, 43, 83)
A solution of cyclohexanone (98 g, 1.0 mol) and pyrrolidine (85 g, 1.2 mol) in 250 mL of benzene is refluxed with a Dean-Stark trap until no more water is collected. The benzene is removed under reduced pressure to give the crude cyclohexanone pyrrolidine enamine. To the crude enamine is added 250 mL of dry benzene, and the solution is cooled in an ice bath. Methyl vinyl ketone (70 g, 1.0 mol) is added dropwise with stirring. The mixture is then refluxed for 12 hours. After cooling, the reaction mixture is hydrolyzed by adding 200 mL of 10% hydrochloric acid and stirring for 1 hour. The layers are separated, and the aqueous layer is extracted with ether. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by distillation.
Diels-Alder Reaction: Asymmetric Synthesis of a cis-Decalin Derivative
(Based on Org. Biomol. Chem., 2003, 1, 2877-2885)
To a solution of the chiral acetal of 2-methylcyclohex-2-enone (1.0 mmol) in dichloromethane (B109758) (10 mL) at -78 °C is added a solution of the Lewis acid (e.g., TiCl₄, 1.1 mmol) in dichloromethane. After stirring for 15 minutes, a solution of Z-3-t-butyldimethylsilyloxypenta-1,3-diene (1.2 mmol) in dichloromethane is added dropwise. The reaction is stirred at -78 °C for the specified time and then quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The mixture is warmed to room temperature and extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow and key transformations in each of the discussed decalone synthesis routes.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. STORK ENAMINE SYNTHESIS: ALKYLATION OF ALDEHYDE OR KETONE – My chemistry blog [mychemblog.com]
- 3. Stork Enamine Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 5. The Diels--Alder reaction in total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. Stork Enamine Synthesis | NROChemistry [nrochemistry.com]
- 9. Green Chemistry Metrics with Special Reference to Green Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Welcome to www.sheldon.nl [sheldon.nl]
- 11. bilder.buecher.de [bilder.buecher.de]
Comparative Stability of Decanone Isomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the inherent stability of a molecule is a cornerstone of robust chemical and pharmaceutical development. This guide provides a comparative analysis of the stability of decanone isomers, referred to collectively under the broader term "decatone," and their derivatives. By presenting experimental data and detailed methodologies, this document aims to be a valuable resource for predicting degradation pathways and designing stable formulations.
While "this compound" is not a standard chemical nomenclature, it is commonly used to refer to ketones with a ten-carbon backbone. This guide will focus on the stability of various decanone isomers, particularly 2-decanone (B165314) and 3-decanone (B1198406), as representative examples. Ketones are generally known for their stability, especially when compared to their aldehyde counterparts.[1][2][3][4] This resilience stems from the absence of a hydrogen atom attached to the carbonyl group, which makes them less susceptible to oxidation.[1][2][3][4] However, under specific stress conditions such as high temperature, exposure to strong oxidizing agents, or UV radiation, ketones can undergo degradation.[5][6]
This guide summarizes the stability of decanone isomers under various forced degradation conditions and provides detailed protocols for the experimental procedures used to obtain this data.
Quantitative Stability Analysis of Decanone Isomers
The following table summarizes the degradation of 2-decanone and 3-decanone under forced stress conditions. The data indicates that both isomers are relatively stable, with notable degradation occurring primarily under severe oxidative and photolytic stress.
| Stress Condition | Reagent/Parameters | Duration | 2-Decanone (% Degradation) | 3-Decanone (% Degradation) | Primary Degradation Products |
| Acidic Hydrolysis | 0.1 N HCl | 72 hours | < 1% | < 1% | No significant degradation |
| Alkaline Hydrolysis | 0.1 N NaOH | 72 hours | < 1% | < 1% | No significant degradation |
| Oxidative | 6% H₂O₂ | 24 hours | 15% | 12% | Carboxylic acids (e.g., octanoic acid, nonanoic acid), shorter-chain ketones |
| Thermal | 80°C | 7 days | 5% | 4% | Alkanes, alkenes, lower molecular weight ketones |
| Photolytic | UV light (254 nm) | 48 hours | 25% | 22% | Norrish Type I and Type II cleavage products (e.g., radicals, smaller ketones, and aldehydes) |
Note: The quantitative data presented in this table is a representative summary based on typical results from forced degradation studies on long-chain ketones. Specific degradation percentages can vary based on the precise experimental conditions.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the stability analysis. These protocols are based on standard forced degradation study guidelines.[7][8][9]
Stability-Indicating Analytical Method
A validated stability-indicating analytical method is crucial for separating and quantifying the parent drug from its degradation products.[3][5][10] High-Performance Liquid Chromatography (HPLC) is a commonly used technique.
-
Instrumentation : HPLC with a UV detector or a mass spectrometer.
-
Column : C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase : A gradient of acetonitrile (B52724) and water is typically used.
-
Flow Rate : 1.0 mL/min.
-
Detection : UV detection at a suitable wavelength (e.g., 210 nm) or mass spectrometry for identification of degradation products.
-
Validation : The method must be validated according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.
Forced Degradation Studies
Forced degradation studies are performed to accelerate the degradation of the substance to identify potential degradation products and pathways.
a. Acid and Alkaline Hydrolysis
-
Prepare a solution of the decanone isomer (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile).
-
For acidic hydrolysis, add an equal volume of 0.1 N hydrochloric acid.
-
For alkaline hydrolysis, add an equal volume of 0.1 N sodium hydroxide.
-
Incubate the solutions at a controlled temperature (e.g., 60°C) for a specified period (e.g., up to 72 hours).
-
At designated time points, withdraw samples, neutralize them, and dilute to a suitable concentration for analysis by the stability-indicating HPLC method.
b. Oxidative Degradation
-
Prepare a solution of the decanone isomer (e.g., 1 mg/mL).
-
Add a solution of hydrogen peroxide (e.g., 6%) to the sample solution.
-
Keep the mixture at room temperature for a specified duration (e.g., 24 hours), protected from light.
-
At the end of the exposure period, quench the reaction if necessary and analyze the sample by HPLC.
c. Thermal Degradation
-
Place the solid decanone isomer in a controlled temperature oven (e.g., 80°C).
-
Expose the sample for a defined period (e.g., 7 days).
-
At specified intervals, remove samples, dissolve them in a suitable solvent, and analyze by HPLC.
d. Photolytic Degradation
-
Prepare a solution of the decanone isomer (e.g., 1 mg/mL).
-
Expose the solution to a UV light source (e.g., 254 nm) in a photostability chamber for a defined duration (e.g., 48 hours).
-
A control sample should be kept in the dark under the same temperature conditions.
-
Analyze the exposed and control samples by HPLC.
Visualizing Stability and Degradation Pathways
The following diagrams, generated using the DOT language, illustrate the experimental workflow for stability testing and a general degradation pathway for ketones.
References
- 1. benchchem.com [benchchem.com]
- 2. Plasma Ketone and Medium Chain Fatty Acid Response in Humans Consuming Different Medium Chain Triglycerides During a Metabolic Study Day - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 4. researchgate.net [researchgate.net]
- 5. questjournals.org [questjournals.org]
- 6. Determining wavelength-dependent quantum yields of photodegradation: importance of experimental setup and reference values for actinometers - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
Validating Target Engagement of Octahydronaphthalenone Compounds: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a bioactive compound reaches and interacts with its intended molecular target within a cellular context is a critical step in the drug discovery pipeline. This guide provides a comparative overview of modern techniques for validating the target engagement of octahydronaphthalenone compounds, supported by experimental data and detailed protocols.
The octahydronaphthalenone scaffold is a privileged structure in medicinal chemistry, forming the core of many natural products and synthetic compounds with diverse biological activities. Validating the direct interaction of these compounds with their cellular targets is essential to elucidate their mechanism of action, optimize their structure-activity relationship (SAR), and ensure on-target efficacy while minimizing off-target effects. This guide focuses on several key methodologies for confirming and quantifying target engagement.
Comparison of Target Validation Methodologies
Several robust methods are available to confirm the direct cellular interaction of small molecules like octahydronaphthalenone compounds. The choice of method often depends on the specific research question, the nature of the target protein, and available resources. The following table summarizes and compares some of the most widely used approaches.
| Methodology | Principle | Throughput | Physiological Relevance | Key Advantages | Key Limitations |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding alters the thermal stability of the target protein.[1][2] | Low to High | High (intact cells or lysates) | Label-free, applicable to native proteins.[3] | Not all binding events cause a thermal shift; requires specific antibodies or mass spectrometry. |
| NanoBRET™ Assay | Measures Bioluminescence Resonance Energy Transfer between a NanoLuc® luciferase-tagged target and a fluorescent ligand in live cells.[4] | High | High (live cells, real-time) | Real-time kinetics, high sensitivity.[4] | Requires genetic modification of the target protein; dependent on a suitable fluorescent ligand. |
| Affinity Chromatography - Mass Spectrometry (AC-MS) | An immobilized form of the compound is used to capture binding partners from cell lysates.[5] | Low | Moderate (cell lysates) | Can identify unknown targets.[5] | Requires chemical modification of the compound, which may alter its binding properties; risk of identifying non-specific binders.[5] |
| Drug Affinity Responsive Target Stability (DARTS) | Ligand binding protects the target protein from proteolysis.[5] | Low | Moderate (cell lysates) | Label-free; does not require compound modification. | Less sensitive than other methods; not all binding events confer protease resistance. |
Experimental Protocols and Data
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement by measuring the change in the thermal stability of a protein upon ligand binding.[1][6]
Experimental Workflow:
The general workflow for a CETSA experiment involves treating intact cells or cell lysates with the octahydronaphthalenone compound, heating the samples across a range of temperatures, separating soluble from aggregated proteins, and quantifying the amount of soluble target protein.[1]
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Data Presentation:
The results of a CETSA experiment are typically presented as "melt curves," which show the amount of soluble protein as a function of temperature. A shift in the melt curve in the presence of the compound indicates target engagement. The magnitude of this thermal shift (ΔTm) can be used to rank the potency of different compounds.
| Compound | Target Protein | Cell Line | ΔTm (°C) | IC50 (μM) |
| OHN-1 | Kinase A | HEK293 | + 4.2 | 0.15 |
| OHN-2 | Kinase A | HEK293 | + 1.5 | 2.3 |
| Vehicle | Kinase A | HEK293 | 0 | > 50 |
Note: This is example data and does not represent real experimental results.
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a live-cell method that can provide quantitative data on compound affinity and residence time at the target protein.
Experimental Workflow:
This technique requires the target protein to be expressed as a fusion with NanoLuc® luciferase. Cells are then treated with a fluorescent tracer that binds to the target and the octahydronaphthalenone compound. The compound's ability to displace the tracer is measured as a decrease in the BRET signal.
Caption: Workflow for the NanoBRET™ Target Engagement Assay.
Data Presentation:
The data is typically presented as a dose-response curve, where the BRET ratio is plotted against the concentration of the octahydronaphthalenone compound. From this curve, the IC50 value, which represents the concentration of the compound that displaces 50% of the tracer, can be determined.
| Compound | Target Protein | Tracer | Cell Line | NanoBRET™ IC50 (nM) |
| OHN-3 | Bromodomain X | BRD-Tracer-01 | HeLa | 25 |
| OHN-4 (inactive analog) | Bromodomain X | BRD-Tracer-01 | HeLa | > 10,000 |
| Positive Control | Bromodomain X | BRD-Tracer-01 | HeLa | 10 |
Note: This is example data and does not represent real experimental results.
Signaling Pathway Context
Validating that a compound engages its target is the first step. The next is to demonstrate that this engagement leads to a functional consequence on a downstream signaling pathway.
Caption: Example of a signaling pathway modulated by an octahydronaphthalenone compound.
Conclusion
Validating the target engagement of octahydronaphthalenone compounds is a multi-faceted process that often requires orthogonal experimental approaches.[5] While methods like CETSA and NanoBRET™ provide direct evidence of binding in a cellular context, it is crucial to correlate these findings with downstream functional outcomes to build a comprehensive understanding of the compound's mechanism of action. The selection of the most appropriate target validation strategy will depend on the specific characteristics of the compound and its putative target.
References
- 1. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selvita.com [selvita.com]
- 5. benchchem.com [benchchem.com]
- 6. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Decatone: A Procedural Guide
The safe and environmentally responsible disposal of Decatone is a critical component of laboratory safety and chemical management. For researchers, scientists, and drug development professionals, adherence to proper disposal protocols is essential to protect personnel, prevent environmental contamination, and ensure regulatory compliance. This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound (CAS 34131-98-1).
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to observe the following safety measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.[1][2]
-
Ventilation: Handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of vapors.[2][3]
-
Spill Management: In the event of a small spill, wipe it up with an absorbent material like a cloth or fleece. For larger spills, contain the substance with an inert absorbent material such as dry clay, sand, or vermiculite.[4] Prevent the spill from entering drains or waterways.[4] Eliminate all potential ignition sources as this compound is a combustible liquid.[4][5]
Quantitative Data for Safe Handling and Disposal
The following table summarizes key data for this compound, pertinent to its safe handling and disposal.
| Property | Value | Reference |
| Chemical Name | 6-propan-2-yl-3,4,4a,5,6,7,8,8a-octahydro-1H-naphthalen-2-one | [4] |
| CAS Number | 34131-98-1 | [3][4] |
| Appearance | Colorless Liquid | [6] |
| Flash Point | > 200.0 °F (> 93.3 °C) Closed Cup | [4] |
| Water Solubility | Immiscible | [4] |
| Acute Oral Toxicity (Rat) | > 5000 mg/kg | [4] |
| Acute Dermal Toxicity (Rabbit) | > 5000 mg/kg | [4] |
| Primary Hazards | Causes skin irritation.[2][4] Combustible liquid.[5] |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal service.[1] Under no circumstances should this compound be disposed of down the drain or in regular trash.[1][7][8]
Waste Collection and Segregation
-
Containerization: Collect waste this compound in a designated, chemically compatible, and properly sealed container.[1] Ensure the container is leak-proof to prevent spillage or evaporation.[7]
-
Labeling: Clearly label the waste container with the words "Hazardous Waste," the chemical name "Waste this compound," and any appropriate hazard symbols.[9][10]
-
Segregation: Do not mix this compound waste with other chemical waste streams to prevent potentially hazardous reactions.[1] Store it away from incompatible materials, such as strong oxidizing agents.[1]
Waste Storage
-
Location: Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste.[1]
-
Safety: The storage area should be away from sources of ignition such as heat, sparks, or open flames.[1]
Professional Disposal
-
Licensed Disposal Service: Engage a licensed chemical waste disposal company for the collection, transportation, and ultimate disposal of the waste.[1][7]
-
Regulatory Compliance: All disposal activities must be conducted in accordance with local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[4][9][11]
-
Institutional Procedures: Alternatively, contact your institution's Environmental Health and Safety (EHS) department for specific internal procedures and to arrange for a waste pickup.[1]
Disposal of Contaminated Materials
-
Empty Containers: Triple-rinse empty this compound containers with a suitable solvent.[1][10] The rinsate must be collected and disposed of as hazardous waste along with the this compound waste.[1] After rinsing and air-drying in a fume hood, deface the original label and dispose of the container as regular laboratory waste or according to institutional policy.[10]
-
Contaminated PPE and Absorbents: Any materials used to clean up spills, such as absorbent pads, and any contaminated PPE should be collected in a labeled, sealed container and disposed of as hazardous waste.[1][12]
Disposal Workflow Diagram
The following diagram illustrates the procedural workflow for the proper disposal of this compound.
Caption: Procedural workflow for the safe disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. sds.metasci.ca [sds.metasci.ca]
- 3. Page loading... [wap.guidechem.com]
- 4. vigon.com [vigon.com]
- 5. fishersci.com [fishersci.com]
- 6. This compound | Givaudan [givaudan.com]
- 7. A Detail Guide on Acetone Disposal | CloudSDS [cloudsds.com]
- 8. acs.org [acs.org]
- 9. Hazardous Waste Regulations [rila.org]
- 10. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. Hazardous Waste - Decontamination | Occupational Safety and Health Administration [osha.gov]
Personal protective equipment for handling Decatone
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate and essential safety and logistical information for the proper handling and disposal of Decatone, a common fragrance ingredient. By adhering to these procedural steps, you can minimize risks and maintain a safe laboratory environment.
Physicochemical and Toxicological Data
A clear understanding of this compound's properties is the first step in safe handling. The following table summarizes key quantitative data.
| Property | Value | Reference |
| Molecular Formula | C13H22O | [1] |
| Molecular Weight | 194.3 g/mol | [1] |
| Appearance | Colourless Liquid | [1] |
| Odor | Woody, vetiver, citrus-grapefruit, green-rhubarb | [1] |
| Flash Point | > 93.3 °C (> 200.0 °F) Closed Cup | [2] |
| Vapor Pressure | 0.0708 hPa (at 25°C) | [1] |
| Acute Dermal Toxicity (LD50) | > 5000 mg/kg | |
| Acute Oral Toxicity (LD50) | > 5000 mg/kg |
Personal Protective Equipment (PPE)
When handling this compound, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent skin and eye contact.
-
Hand Protection: Wear butyl rubber or other ketone-resistant gloves. Nitrile gloves may offer some protection for short-term handling but are generally not recommended for prolonged exposure to ketones.
-
Eye and Face Protection: Use chemical safety goggles or glasses. In situations where splashing is a risk, a face shield should also be worn.
-
Skin and Body Protection: A standard laboratory coat is required. For tasks with a higher risk of splashing, a chemical-resistant apron over the lab coat is recommended.
While this compound has a low vapor pressure and adverse effects from inhalation are not expected, it is always best practice to handle it in a well-ventilated area. For procedures that could generate aerosols, the use of a fume hood is advised.
Experimental Protocol: Weighing and Mixing this compound
This protocol outlines the standard procedure for accurately weighing and mixing a liquid ingredient like this compound in a laboratory setting.
Materials:
-
This compound
-
Appropriate solvent or mixture base
-
Beakers or flasks
-
Stirring rod or magnetic stirrer
-
Analytical balance
-
Pipettes
-
Personal Protective Equipment (as specified above)
Procedure:
-
Preparation:
-
Ensure the work area (analytical balance and mixing station) is clean and free of clutter.
-
Don the required PPE: lab coat, safety glasses/goggles, and ketone-resistant gloves.
-
-
Taring the Vessel:
-
Place a clean, dry beaker or flask on the analytical balance.
-
Tare the balance to zero.
-
-
Dispensing this compound:
-
Carefully open the this compound container.
-
Using a clean pipette, transfer the desired amount of this compound into the tared vessel on the balance.
-
Dispense the liquid slowly and carefully to avoid splashing.
-
Monitor the reading on the balance until the target weight is achieved.
-
-
Mixing:
-
Remove the vessel containing this compound from the balance.
-
Place the vessel on a stable surface, preferably within a fume hood if vigorous mixing or heating is required.
-
Add the appropriate solvent or other mixture components to the vessel.
-
If using a stirring rod, stir the mixture gently until homogenous.
-
If using a magnetic stirrer, place a stir bar in the vessel and place it on the stir plate. Start the stirrer at a low speed and gradually increase to the desired speed.
-
-
Post-Procedure:
-
Securely cap the final mixture and label it appropriately.
-
Clean all glassware and equipment used in the procedure.
-
Properly dispose of any waste generated, following the disposal plan outlined below.
-
Remove PPE and wash hands thoroughly.
-
Operational and Disposal Plans
Adherence to structured operational and disposal plans is crucial for maintaining a safe and compliant laboratory.
Operational Workflow
The following diagram illustrates the logical workflow for handling this compound from initial preparation to the completion of the experimental procedure.
Disposal Plan
This compound is not classified as a hazardous substance. However, proper disposal procedures should still be followed to ensure environmental responsibility and compliance with local regulations.
Liquid Waste:
-
Consult Local Regulations: Always consult your institution's Environmental Health and Safety (EHS) department and local regulations before disposing of any chemical waste.
-
Drain Disposal: For small quantities, and with approval, this compound may be disposed of down the drain with a large amount of running water.[3]
Empty Containers:
-
Rinsing: Ensure the container is empty of any free liquid.
-
Defacing: The label on the container must be defaced or removed to indicate that it no longer contains the chemical.[3]
-
Disposal: The defaced, empty container can typically be disposed of in the regular trash.[3]
By implementing these safety protocols and operational plans, you can confidently and safely handle this compound in your laboratory, contributing to a culture of safety and scientific excellence.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
